molecular formula C16H20N2O3 B555374 L-Leucine-7-amido-4-methylcoumarin CAS No. 66447-31-2

L-Leucine-7-amido-4-methylcoumarin

Cat. No.: B555374
CAS No.: 66447-31-2
M. Wt: 288.34 g/mol
InChI Key: GTAAIHRZANUVJS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sensitive fluorogenic substrate for leucine aminopeptidase and aminopeptidase M. The release of fluorescent 7-amino-4-methylcoumarin can be measured. Hydrolysis rates can be measured using either a continuous or stopped assay.>L-Leucine 7-Amido-4-methylcoumarin is a sensitive fluorogenic substrate for leucine aminopeptidase and aminopeptidase M.>

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAAIHRZANUVJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216678
Record name 7-Leucylamido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66447-31-2
Record name L-Leucine-7-amido-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66447-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Leucylamido-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Leucylamido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive and widely utilized fluorogenic substrate for the detection and characterization of aminopeptidases, particularly leucine (B10760876) aminopeptidase (B13392206) (LAP) and other related proteases. This technical guide provides an in-depth overview of its core properties, experimental applications, and its role in elucidating key biological processes. The principle of its use lies in the enzymatic cleavage of the amide bond linking L-leucine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, Leu-AMC is weakly fluorescent. Upon hydrolysis by an aminopeptidase, the highly fluorescent AMC is liberated, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

Chemical and Physical Properties

This compound is most commonly available as a hydrochloride salt, which enhances its solubility in aqueous buffers. The fundamental properties of this compound and its fluorescent product are summarized below.

PropertyThis compound Hydrochloride7-Amino-4-methylcoumarin (AMC)
Synonyms Leu-AMC, H-Leu-AMC HCl, Leu-MCACoumarin 120
CAS Number 62480-44-8[1][2][3][4]26093-31-2
Molecular Formula C₁₆H₂₀N₂O₃ · HCl[1][2]C₁₀H₉NO₂
Molecular Weight 324.80 g/mol [1][2][4]175.18 g/mol [5]
Appearance White to off-white powderWhite to pale yellow crystalline powder
Solubility Soluble in methanol (B129727) (50 mg/mL), DMSO, and water.[1]Soluble in DMSO and ethanol
Excitation Maximum (λex) ~340-365 nm (for cleaved AMC)[3][6][7]344 nm[5]
Emission Maximum (λem) ~440-460 nm (for cleaved AMC)[3][6][7]440 nm[5]
Quantum Yield (Φ) Not applicableVaries with solvent; can be high (e.g., up to 0.68 in some derivatives)[8][9]

Mechanism of Action

The utility of this compound as a fluorogenic substrate is predicated on a straightforward enzymatic reaction. Aminopeptidases recognize and cleave the peptide bond between the L-leucine residue and the 7-amino group of the 4-methylcoumarin (B1582148) moiety. This cleavage event releases the free 7-amino-4-methylcoumarin (AMC), which is a highly fluorescent molecule. The rate of AMC liberation, and therefore the rate of fluorescence increase, is a direct measure of the aminopeptidase activity.

Leu_AMC This compound (Weakly Fluorescent) Products L-Leucine + 7-Amino-4-methylcoumarin (Highly Fluorescent) Leu_AMC->Products Enzymatic Cleavage Aminopeptidase Leucine Aminopeptidase (or other aminopeptidase) Aminopeptidase->Leu_AMC Substrate Binding

Figure 1. Enzymatic cleavage of Leu-AMC.

Applications in Research and Drug Discovery

This compound is a versatile tool with numerous applications in basic research and drug development:

  • Enzyme Kinetics and Characterization: It is extensively used to determine the kinetic parameters of various aminopeptidases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

  • High-Throughput Screening (HTS) for Inhibitors: The simplicity and sensitivity of the Leu-AMC assay make it ideal for screening large compound libraries to identify potential inhibitors of aminopeptidases, which are therapeutic targets in various diseases, including cancer and infectious diseases.

  • Diagnostics: Aberrant aminopeptidase activity is associated with several pathological conditions. Leu-AMC-based assays can be employed to measure enzyme activity in biological samples as potential disease biomarkers.

  • Cellular and Tissue Imaging: While less common for direct imaging due to the need for UV excitation, the liberated AMC can be used in cell lysates and tissue homogenates to quantify localized enzyme activity.

Quantitative Data: Kinetic Parameters of Various Aminopeptidases

The following table summarizes the kinetic constants for the hydrolysis of this compound by several key aminopeptidases. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

EnzymeOrganism/SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Leucine Aminopeptidase (LdLAP) Leishmania donovani68.11 ± 6.30.37 ± 0.025.4 x 10³[10][11]
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Human--Varies by allotype[12]
Puromycin-sensitive aminopeptidase (PSA) Human---[13]
Metalloaminopeptidase (PaPepA) Pseudomonas aeruginosaReduced compared to Leu-pNA--

Note: Full Michaelis-Menten analysis for some enzymes like ERAP1 with Leu-AMC can be challenging due to allosteric behavior.

Experimental Protocols

Protocol 1: Determination of Aminopeptidase Activity and Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constants for an aminopeptidase using this compound.

Materials:

  • Purified aminopeptidase of known concentration

  • This compound hydrochloride (Leu-AMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • 7-Amino-4-methylcoumarin (AMC) for standard curve

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Leu-AMC in DMSO.

    • Prepare a 1 mM stock solution of AMC in DMSO for the standard curve.

    • Prepare a working solution of the purified enzyme in cold assay buffer.

  • AMC Standard Curve:

    • Create a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0 to 50 µM).

    • Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Plot fluorescence intensity versus AMC concentration to generate a standard curve. The slope of this curve will be used to convert relative fluorescence units (RFU) per minute to moles of product formed per minute.

  • Enzyme Assay:

    • Prepare a serial dilution of the Leu-AMC stock solution in assay buffer to create a range of substrate concentrations (e.g., 0 to 200 µM).

    • To the wells of the 96-well plate, add 50 µL of each substrate dilution.

    • Include control wells:

      • "No enzyme" control: Substrate in assay buffer to measure background fluorescence.

      • "No substrate" control: Enzyme in assay buffer to measure any intrinsic fluorescence.

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (in RFU/min).

    • Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Leu-AMC dilutions - Enzyme solution - AMC standards plate_setup Set up 96-well plate: - Substrate dilutions - Controls (no enzyme, no substrate) reagent_prep->plate_setup initiate_reaction Initiate reaction by adding enzyme plate_setup->initiate_reaction kinetic_measurement Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) initiate_reaction->kinetic_measurement calc_velocity Calculate initial velocity (V₀) from linear slope kinetic_measurement->calc_velocity convert_units Convert V₀ to moles/min using standard curve calc_velocity->convert_units std_curve Generate AMC standard curve std_curve->convert_units mm_plot Plot V₀ vs. [S] and fit to Michaelis-Menten equation convert_units->mm_plot kinetic_params Determine Km and Vmax mm_plot->kinetic_params

Figure 2. Workflow for kinetic parameter determination.

Protocol 2: High-Throughput Screening of Aminopeptidase Inhibitors

This protocol provides a framework for screening a compound library for inhibitors of a specific aminopeptidase.

Materials:

  • As in Protocol 1

  • Test compounds dissolved in DMSO

  • Known aminopeptidase inhibitor (positive control)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Leu-AMC in DMSO. Dilute in assay buffer to a final concentration approximately equal to the Km of the enzyme.

    • Prepare a working solution of the enzyme in assay buffer.

    • Prepare plates with test compounds and controls (DMSO for negative control, known inhibitor for positive control) at the desired final concentration.

  • Inhibitor Assay:

    • To the wells of the compound plate, add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.

    • Measure the fluorescence intensity over time in a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratetest compound - Ratebackground) / (RateDMSO - Ratebackground))

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

    • For hit compounds, perform dose-response experiments to determine the IC₅₀ value.

Application in a Signaling Pathway: MHC Class I Antigen Presentation

This compound is a valuable tool for studying the activity of enzymes involved in critical cellular signaling and processing pathways. A prominent example is the role of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in the MHC Class I antigen presentation pathway . This pathway is essential for the immune system to recognize and eliminate virus-infected and cancerous cells.

ERAP1 is an aminopeptidase located in the endoplasmic reticulum that trims the N-terminus of antigenic peptide precursors to the optimal length for binding to MHC Class I molecules.[14] The activity of ERAP1 can therefore modulate the repertoire of peptides presented to cytotoxic T lymphocytes, influencing the immune response. Leu-AMC can be used to measure the enzymatic activity of ERAP1 in vitro to understand its function and to screen for inhibitors that could modulate immune responses.[12][15][16]

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_assay_context In Vitro Assay Protein Viral or Tumor Protein Proteasome Proteasome Protein->Proteasome Ubiquitination & Degradation Peptide_precursors Peptide Precursors (N-terminally extended) Proteasome->Peptide_precursors TAP TAP Transporter Peptide_precursors->TAP Transport Peptide_precursors_ER Peptide Precursors ERAP1 ERAP1 Optimal_peptide Optimal Peptide (8-10 amino acids) ERAP1->Optimal_peptide MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell_surface Cell Surface Presentation to Cytotoxic T-cells Peptide_MHC->Cell_surface Peptide_precursors_ER->ERAP1 Trimming Optimal_peptide->MHC_I Loading Leu_AMC_assay Leu-AMC Substrate ERAP1_assay Purified ERAP1 Leu_AMC_assay->ERAP1_assay Measures Activity Fluorescence Fluorescence Measurement ERAP1_assay->Fluorescence Cleavage

Figure 3. Role of ERAP1 in MHC Class I antigen presentation.

Conclusion

This compound remains an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of aminopeptidases. Its high sensitivity, coupled with a straightforward and robust assay principle, facilitates a wide range of applications from fundamental enzyme characterization to high-throughput screening for therapeutic leads. The ability to quantify the activity of enzymes like ERAP1 highlights the importance of Leu-AMC in dissecting complex biological pathways critical to human health and disease.

References

L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide to its Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various proteases, primarily leucine (B10760876) aminopeptidases and the chymotrypsin-like activity of the proteasome. This technical guide provides an in-depth overview of the core principles of Leu-AMC-based assays, detailed experimental protocols, and its application in relevant biological pathways.

Core Principle: Fluorogenic Detection of Proteolytic Activity

The fundamental principle of this compound lies in its molecular structure, which consists of an L-leucine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. In its intact form, Leu-AMC is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond by a specific protease, the highly fluorescent AMC molecule is liberated.[1] The resulting increase in fluorescence intensity, which can be measured over time, is directly proportional to the rate of enzyme activity.

The released AMC molecule exhibits excitation and emission maxima in the range of 340-380 nm and 440-460 nm, respectively, allowing for sensitive detection using standard fluorescence spectrophotometers or microplate readers.[2] This high sensitivity and continuous assay format make Leu-AMC and similar AMC-based substrates ideal for high-throughput screening of enzyme inhibitors and detailed kinetic analysis.

Key Enzymes and Substrates

While this compound is a substrate for any peptidase that cleaves N-terminal leucine residues, it is most commonly associated with:

  • Leucine Aminopeptidases (LAPs): These exopeptidases catalyze the removal of N-terminal amino acids from proteins and peptides and play crucial roles in various physiological processes.

  • Proteasome: The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins. It possesses multiple proteolytic activities, including a chymotrypsin-like activity that can cleave substrates after bulky hydrophobic residues. For assessing this specific activity, a related substrate, Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC), is widely used.[3][4]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's activity on a given substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

EnzymeSubstrateKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Source OrganismReference(s)
20S ProteasomeSuc-LLVY-AFC20Not ReportedNot ReportedNot ReportedRabbit[5]
20S ProteasomeSuc-LLVY-AMC~40 (apparent)Not ReportedNot ReportedNot ReportedRabbit[6][7]
Recombinant CD13L-Alanine-AMCNot ReportedNot ReportedNot ReportedNot ReportedHuman[8]
Leucine Aminopeptidase (B13392206)L-Leucine-p-nitroanilideNot ReportedNot ReportedNot Reported3.87 ± 0.10 min⁻¹µM⁻¹Vibrio proteolyticus[9]

Experimental Protocols

Leucine Aminopeptidase Activity Assay

This protocol provides a general framework for measuring leucine aminopeptidase activity using Leu-AMC.

Materials:

  • Leucine Aminopeptidase (e.g., from bovine lens or recombinant)

  • This compound (Leu-AMC) stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 2X Leu-AMC working solution: Dilute the Leu-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM for a final concentration of 100 µM).

  • Prepare enzyme dilutions: Dilute the leucine aminopeptidase to various concentrations in cold Assay Buffer.

  • Set up the reaction: In a 96-well black microplate, add 50 µL of the enzyme dilution to each well. Include a blank control with 50 µL of Assay Buffer only.

  • Initiate the reaction: Add 50 µL of the 2X Leu-AMC working solution to each well.

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths. Record the fluorescence intensity kinetically over 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The rate can be converted to moles of AMC produced per unit time using a standard curve generated with known concentrations of free AMC.

Proteasome Chymotrypsin-Like Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome using Suc-LLVY-AMC.

Materials:

  • Purified 20S or 26S Proteasome

  • Suc-LLVY-AMC stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 2X Suc-LLVY-AMC working solution: Dilute the Suc-LLVY-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM for a final concentration of 50 µM).

  • Prepare proteasome dilutions: Dilute the purified proteasome in cold Assay Buffer.

  • Set up the reaction: In a 96-well black microplate, add 50 µL of the proteasome dilution to each well. Include a blank control with 50 µL of Assay Buffer.

  • Initiate the reaction: Add 50 µL of the 2X Suc-LLVY-AMC working solution to each well.

  • Measure fluorescence: Immediately measure the fluorescence kinetically at an excitation of ~380 nm and an emission of ~460 nm at 37°C for 30-60 minutes.

  • Data Analysis: Determine the rate of AMC production from the linear phase of the reaction progress curve.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of this compound

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Leu_AMC This compound (Non-fluorescent) Leucine L-Leucine Leu_AMC->Leucine Enzymatic Cleavage AMC 7-Amino-4-methylcoumarin (Fluorescent) Leu_AMC->AMC Enzyme Leucine Aminopeptidase

Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.

General Experimental Workflow for Enzyme Activity Assay

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) setup 2. Set up Reaction in 96-well plate prep->setup measure 3. Kinetic Measurement (Fluorescence Reader) setup->measure analysis 4. Data Analysis (Calculate Reaction Rate) measure->analysis

Caption: A typical workflow for an enzyme activity assay using a fluorogenic substrate.

Signaling Pathway: The Renin-Angiotensin System (RAS)

Leucine aminopeptidases, specifically aminopeptidase A and aminopeptidase N, play a critical role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII AngIV Angiotensin IV AngIII->AngIV Inactive Inactive Fragments AngIV->Inactive Renin Renin ACE ACE APA Aminopeptidase A (Leucine Aminopeptidase) APN Aminopeptidase N (Leucine Aminopeptidase)

Caption: Role of Leucine Aminopeptidases in the Renin-Angiotensin System.

References

L-Leucine-7-amido-4-methylcoumarin and Related Fluorogenic Substrates: A Technical Guide to a Core Mechanism of Action in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) and the related substrate, Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC). This document details their application in the sensitive detection of specific protease activities, presents quantitative data, and provides detailed experimental protocols and conceptual diagrams to support research and development in enzymology and drug discovery.

Core Mechanism of Action

This compound (L-Leu-AMC) and its peptide derivatives are fluorogenic substrates designed to measure the activity of specific proteases. The fundamental principle of their mechanism of action lies in the enzymatic cleavage of an amide bond that links a peptide moiety to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In their intact, substrate form, the fluorescence of the AMC group is quenched. Upon hydrolysis of the amide bond by a target protease, the free AMC is released. Liberated AMC is highly fluorescent, and the resulting increase in fluorescence intensity can be monitored in real-time to determine the rate of the enzymatic reaction. This rate is directly proportional to the activity of the protease in the sample.

The specificity of the assay is determined by the amino acid or peptide sequence attached to the AMC fluorophore. L-Leu-AMC is a classic substrate for leucine (B10760876) aminopeptidases.[1] For targeting other proteases, such as calpains and the proteasome, a more specific peptide sequence is required, with Suc-LLVY-AMC being a widely used substrate for the chymotrypsin-like activity of these enzymes.[2][3][4]

Data Presentation

The following tables summarize key quantitative data for L-Leu-AMC and Suc-LLVY-AMC, including their spectral properties and kinetic parameters with various proteases.

Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyWavelength (nm)Reference(s)
Excitation Maximum340-360[5][6]
Emission Maximum440-460[5][6]

Table 2: Kinetic Parameters of Fluorogenic Substrates for Various Proteases

SubstrateEnzymeSpecies/SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Suc-Leu-Tyr-AMCCalpain IPorcine4740--[7]
Suc-Leu-Tyr-AMCCalpain IIPorcine2210--[7]
Suc-LLVY-AMC20S ProteasomeBovineComplex kinetics*--[8][9]

*The kinetics of Suc-LLVY-AMC with the 20S proteasome are complex and do not follow simple Michaelis-Menten kinetics, exhibiting biphasic reaction progress curves and substrate inhibition at higher concentrations.[9]

Experimental Protocols

The following are detailed, non-kit-based protocols for the use of L-Leu-AMC and Suc-LLVY-AMC in protease activity assays.

Leucine Aminopeptidase Activity Assay using L-Leucine-p-Nitroanilide

While L-Leu-AMC is a fluorogenic substrate, a similar and widely documented colorimetric assay utilizes L-Leucine-p-nitroanilide (L-pNA), which releases the chromophore p-nitroaniline upon cleavage. This protocol can be adapted for a fluorometric assay by substituting L-pNA with L-Leu-AMC and detecting the fluorescent AMC product.

Materials:

  • 50 mM Sodium Phosphate Buffer, pH 7.2 at 37°C

  • Methanol

  • 24 mM L-Leucine p-Nitroanilide (L-pNA) in Methanol

  • Leucine Aminopeptidase (e.g., from porcine kidney)

  • Spectrophotometer capable of reading at 405 nm

Procedure: [10]

  • Reaction Setup: In a suitable cuvette, combine 2.80 mL of 50 mM Sodium Phosphate Buffer (pH 7.2) and 0.10 mL of 24 mM L-pNA solution. For the blank, prepare an identical mixture.

  • Equilibration: Incubate the cuvettes at 37°C to allow the temperature to equilibrate.

  • Initiation of Reaction: To the sample cuvette, add 0.10 mL of the enzyme solution (containing 0.10 - 0.15 units/mL of Leucine Aminopeptidase). To the blank cuvette, add 0.10 mL of deionized water.

  • Measurement: Immediately mix by inversion and monitor the increase in absorbance at 405 nm for approximately 5 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔA405nm/min) from the linear portion of the curve for both the sample and the blank. The activity of the enzyme can then be calculated using the molar extinction coefficient of p-nitroaniline (9.9 mM⁻¹cm⁻¹).

Calpain Activity Assay using Suc-LLVY-AMC

Materials:

  • Isotonic Calpain Activity Buffer: 150 mM KCl, 20 mM HEPES, pH 7.4

  • Calcium Chloride (CaCl₂) solution (e.g., 1 M)

  • Dithiothreitol (DTT) solution (e.g., 1 M)

  • Suc-LLVY-AMC stock solution (e.g., 10 mM in DMSO)

  • Purified calpain or cell lysate containing calpain

  • Fluorometer with excitation at ~355 nm and emission at ~444 nm

Procedure: [2]

  • Reaction Buffer Preparation: Prepare the final calpain activity buffer by adding CaCl₂ to a final concentration of 1.5 mM and DTT to a final concentration of 5 mM to the isotonic calpain activity buffer.

  • Sample Preparation: Dilute the purified calpain or cell lysate in the final calpain activity buffer.

  • Reaction Setup: In a 96-well black plate, add the diluted enzyme sample.

  • Initiation of Reaction: To each well, add Suc-LLVY-AMC to a final concentration of 50 µM to start the reaction.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the increase in fluorescence over time (e.g., every 5 minutes for 1 hour) with excitation at 355 nm and emission at 444 nm.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Proteasome Chymotrypsin-Like Activity Assay using Suc-LLVY-AMC

Materials:

  • Proteasome Assay Buffer: 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, and 2 mM β-mercaptoethanol

  • Suc-LLVY-AMC stock solution (e.g., 50 mM in DMSO)

  • Cell lysate or purified 20S/26S proteasome

  • Proteasome inhibitor (e.g., MG132) for control experiments

  • Fluorometer with excitation at ~360-380 nm and emission at ~460 nm

Procedure: [8][11]

  • Substrate Preparation: Prepare a 2X substrate solution (e.g., 200 µM) by diluting the Suc-LLVY-AMC stock in pre-warmed (37°C) Proteasome Assay Buffer.

  • Sample Preparation: Prepare cell lysates in a suitable lysis buffer. For control experiments, pre-incubate a portion of the lysate with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes at 37°C.

  • Reaction Setup: In a 96-well black plate, add 50 µL of the cell lysate or purified proteasome solution.

  • Initiation of Reaction: Add 50 µL of the 2X substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence kinetically for 20-30 minutes, with excitation at 360-380 nm and emission at 460 nm.

  • Data Analysis: The proteasome activity is calculated from the linear slope of the fluorescence versus time plot. The activity from the inhibitor-treated sample should be subtracted from the untreated sample to determine the specific proteasome activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the use of L-Leu-AMC and related substrates.

cluster_mechanism Core Mechanism of Action Leu_AMC L-Leucine-AMC (Non-fluorescent) Cleavage Amide Bond Cleavage Leu_AMC->Cleavage Protease Leucine Aminopeptidase Protease->Cleavage AMC Free AMC (Fluorescent) Cleavage->AMC Leucine L-Leucine Cleavage->Leucine

Figure 1: Enzymatic cleavage of L-Leu-AMC.

cluster_workflow General Experimental Workflow Sample Prepare Sample (e.g., Cell Lysate) Reaction Incubate Sample with Fluorogenic Substrate Sample->Reaction Add Substrate Measurement Measure Fluorescence Increase over Time (Kinetic Assay) Reaction->Measurement Analysis Calculate Enzyme Activity (Slope of Fluorescence vs. Time) Measurement->Analysis

Figure 2: A generalized workflow for protease activity assays.

cluster_pathway Ubiquitin-Proteasome Pathway Application Protein Ubiquitinated Protein Proteasome 26S Proteasome Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Assay Suc-LLVY-AMC Cleavage Assay Proteasome->Assay Measures Chymotrypsin-like Activity Peptides Peptides Degradation->Peptides

References

A Technical Guide to L-Leucine-7-amido-4-methylcoumarin hydrochloride: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a widely utilized fluorogenic substrate for the sensitive detection of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity. This technical guide provides an in-depth overview of the core properties of Leu-AMC, detailed experimental protocols for its use in enzymatic assays, and a summary of its applications in research and drug development. The enzymatic cleavage of the leucine residue from Leu-AMC by LAP releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a robust method for quantifying enzyme activity. This document serves as a comprehensive resource for researchers employing Leu-AMC in their experimental workflows.

Core Properties

This compound hydrochloride is a synthetic compound that is virtually non-fluorescent until it is enzymatically cleaved. The key physical and chemical properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 62480-44-8[1][2][3][4][5]
Molecular Formula C₁₆H₂₀N₂O₃ · HCl[3][4][5][6]
Molecular Weight 324.80 g/mol [2][3][4][5]
Appearance White to off-white solid powder[1][7]
Purity ≥98% (typically by TLC)[3][7]
Solubility
SolventSolubilityReference(s)
DMSO 100 mg/mL (307.88 mM)[1]
Methanol 50 mg/mL[7]
DMF 25 mg/mL[6]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL[6]

Note: For DMSO, it is recommended to use a newly opened container as it is hygroscopic, which can affect solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.[1]

Fluorescence Properties (of cleaved 7-Amino-4-methylcoumarin)
PropertyWavelength (nm)Reference(s)
Excitation Maximum (λex) 340 - 380[1][3][6][8]
Emission Maximum (λem) 440 - 460[1][3][6][8]

Mechanism of Action and Applications

The primary application of this compound hydrochloride is as a fluorogenic substrate for measuring the activity of leucine aminopeptidases (LAPs) and other aminopeptidases with broad specificity. LAPs are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.

The enzymatic reaction involves the cleavage of the amide bond between the L-leucine residue and the 7-amino-4-methylcoumarin (AMC) moiety. This releases the free AMC, which is highly fluorescent, while the intact substrate is not. The increase in fluorescence intensity is directly proportional to the aminopeptidase activity and can be monitored over time to determine reaction kinetics.[3][6]

This principle is applied in various research areas, including:

  • Enzyme Kinetics and Inhibition Studies: To determine kinetic parameters such as Kₘ and kcat of LAPs and to screen for potential inhibitors.[3]

  • Drug Discovery: As a tool in high-throughput screening assays to identify compounds that modulate aminopeptidase activity.

  • Cell Biology: To measure aminopeptidase activity in cell lysates and tissue homogenates, providing insights into physiological and pathological processes.[9][10]

  • Microbiology: To detect and characterize aminopeptidase activity in microorganisms.[11]

  • Soil Science: As a substrate in fluorescence-based assays to determine soil enzyme activity.[7][12]

Experimental Protocols

This section provides detailed methodologies for the use of this compound hydrochloride in a standard leucine aminopeptidase activity assay.

Reagent Preparation

3.1.1. This compound hydrochloride Stock Solution

  • Prepare a 10 mM stock solution by dissolving 3.25 mg of this compound hydrochloride in 1 mL of DMSO.

  • Mix thoroughly by vortexing. Gentle warming or sonication may be required to ensure complete dissolution.[1]

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light. The solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

3.1.2. Assay Buffer

A common assay buffer is 50 mM Tris-HCl, pH 8.0.[3][13] The optimal pH for leucine aminopeptidase activity can vary depending on the enzyme source, with a range of pH 7.2 to 8.5 often cited.[4][14] For some applications, the buffer may be supplemented with metal cofactors, such as 100 µM Co(II).[3]

3.1.3. 7-Amino-4-methylcoumarin (AMC) Standard Solution

A standard curve using free AMC is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.

  • Prepare a 1 mM AMC stock solution in DMSO.

  • For the standard curve, perform serial dilutions of the AMC stock solution in the assay buffer to achieve a range of concentrations (e.g., 0 to 10 µM).

Leucine Aminopeptidase Activity Assay Protocol

The following protocol is a general guideline and may require optimization based on the specific enzyme and experimental conditions. The assay is typically performed in a 96-well black microplate to minimize light scattering.

  • Prepare the Reaction Mixture: In each well of the microplate, add the following:

    • x µL of Assay Buffer

    • y µL of enzyme sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

    • Bring the total volume to 90 µL with Assay Buffer.

    • Include a "no enzyme" control well containing only the assay buffer.

    • For samples with potential background fluorescence, prepare a parallel well with the sample but without the substrate.[9]

  • Initiate the Reaction: Add 10 µL of a 10x working solution of this compound hydrochloride (prepared by diluting the stock solution in assay buffer) to each well to a final concentration typically in the range of 50-200 µM. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C, protected from light.[2][3]

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for kinetic assays) or at a single endpoint after a fixed incubation time (e.g., 30-60 minutes). Use an excitation wavelength of approximately 355-380 nm and an emission wavelength of 440-460 nm.[3][13]

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all experimental readings.

    • If a sample background control was used, subtract its fluorescence from the corresponding sample reading.

    • Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

    • Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).

    • Enzyme activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[9]

Mandatory Visualizations

Enzymatic Reaction Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Leu-AMC Stock Solution (e.g., 10 mM in DMSO) start Initiate Reaction by Adding Leu-AMC Substrate stock->start buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) mix Mix Assay Buffer and Enzyme in Microplate Well buffer->mix enzyme Prepare Enzyme Sample (e.g., cell lysate) enzyme->mix standard Prepare AMC Standard Curve convert Convert RFU to Molar Amount using AMC Standard standard->convert mix->start incubate Incubate at 37°C, Protected from Light start->incubate measure Measure Fluorescence (Ex: ~365 nm, Em: ~440 nm) incubate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Initial Velocity (V₀) plot->calculate calculate->convert activity Determine Enzyme Activity convert->activity

Caption: Workflow for a Leucine Aminopeptidase Assay.

Enzymatic Cleavage of Leu-AMC

G LeuAMC This compound (Non-fluorescent) Leucine L-Leucine LeuAMC->Leucine AMC 7-Amino-4-methylcoumarin (AMC) (Fluorescent) LeuAMC->AMC Enzymatic Cleavage LAP Leucine Aminopeptidase (LAP) LAP->Leucine LAP->AMC

Caption: Enzymatic Reaction of Leu-AMC Cleavage.

Safety and Handling

This compound hydrochloride should be handled in accordance with good laboratory practices. It is intended for research use only and is not for diagnostic or therapeutic use. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is advisable to wear personal protective equipment, including gloves and eye protection, when handling the solid compound and its solutions.

Conclusion

This compound hydrochloride is a robust and sensitive tool for the quantification of leucine aminopeptidase activity. Its favorable physicochemical and fluorescent properties make it an indispensable reagent in a wide array of research and development settings. The protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of Leu-AMC-based assays. Researchers are encouraged to optimize the provided protocols to suit their specific experimental needs.

References

Leu-AMC Substrate: A Technical Guide to its Core Mechanism and Application in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the use of Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate in protease activity assays. We will delve into the fundamental mechanism of action, provide a compilation of key quantitative data, and present detailed experimental protocols and workflows to facilitate its effective implementation in research and drug discovery.

Core Principle: Fluorescence De-quenching

The utility of Leu-AMC as a substrate for measuring protease activity is rooted in the principle of fluorescence de-quenching. The core of this system is the 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, a fluorophore that emits a strong blue fluorescence. In the Leu-AMC substrate, a leucine (B10760876) amino acid is attached to the amino group of AMC via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety.[1]

When a protease with specificity for cleaving at the C-terminal side of a leucine residue is present, it hydrolyzes the amide bond between the leucine and the AMC. This cleavage event liberates the free AMC molecule. The release of AMC from its quenched state results in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of enzymatic cleavage, and thus, provides a sensitive and continuous measure of protease activity.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the kinetic parameters for the hydrolysis of Leu-AMC by various proteases, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Leu-AMC with Leucine Aminopeptidases

EnzymeSource OrganismMetal CofactorKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Leucine Aminopeptidase (PepA)Pseudomonas aeruginosaNot specified1701.58,824[3]
Leucine Aminopeptidase (LdLAP)Leishmania donovaniCo(II) (100 µM)68.11 ± 6.322 x 10-3323[4]
Leucine Aminopeptidase (LdLAP)Leishmania donovaniZn(II) (100 µM)100.1 ± 9.81.9 x 10-319[4]
Leucine Aminopeptidase (LdLAP)Leishmania donovaniMn(II) (100 µM)131.2 ± 11.21.1 x 10-38[4]

Table 2: Optical Properties of 7-Amino-4-methylcoumarin (AMC)

StateTypical Excitation Maximum (nm)Typical Emission Maximum (nm)
Free AMC340 - 380[5][6]440 - 460[5][6]
Leu-AMC (Conjugated)QuenchedQuenched

Mandatory Visualizations

Signaling Pathway: Leu-AMC Cleavage Mechanism

Leu_AMC_Cleavage cluster_input Inputs cluster_output Outputs Leu_AMC Leu-AMC (Substrate) (Non-fluorescent) Complex Enzyme-Substrate Complex Leu_AMC->Complex Enzyme Protease (e.g., Leucine Aminopeptidase) Enzyme->Complex Products Leucine + Free AMC (Fluorescent) Complex->Products Hydrolysis Fluorescence Fluorescence Emission (~440-460 nm) Products->Fluorescence

Caption: Enzymatic cleavage of the non-fluorescent Leu-AMC substrate.

Experimental Workflow: Protease Activity Assay

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Leu-AMC, Controls) B Assay Setup (Add buffer, enzyme, and optional inhibitor to microplate) A->B C Pre-incubation (Allow components to equilibrate to assay temperature) B->C D Reaction Initiation (Add Leu-AMC substrate to all wells) C->D E Kinetic Measurement (Monitor fluorescence increase over time in a plate reader) D->E F Data Analysis (Calculate initial reaction velocities and determine kinetic parameters) E->F

Caption: A generalized workflow for a Leu-AMC based protease assay.

Experimental Protocols

This section provides a detailed methodology for a standard Leu-AMC protease activity assay.

Materials and Reagents
  • Leu-AMC Substrate: Lyophilized powder.

  • Protease: Purified enzyme of interest.

  • Assay Buffer: The optimal buffer will depend on the specific protease. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2.

  • DMSO (Dimethyl Sulfoxide): For dissolving the Leu-AMC substrate.

  • 96-well black, clear-bottom microplates: For fluorescence measurements.

  • Fluorescence microplate reader: With excitation and emission filters appropriate for AMC (Ex: ~360 nm, Em: ~460 nm).

  • Positive Control: A known active protease for the substrate.

  • Negative Control: Assay buffer without the enzyme.

  • (Optional) Inhibitor: A known inhibitor of the protease for assay validation.

Reagent Preparation
  • Leu-AMC Stock Solution (e.g., 10 mM): Dissolve the lyophilized Leu-AMC powder in DMSO to create a concentrated stock solution. Store in small aliquots at -20°C or -80°C, protected from light to prevent photobleaching.

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified protease in a suitable buffer (e.g., the assay buffer). The final concentration in the assay will need to be optimized.

  • Working Solutions: On the day of the experiment, dilute the Leu-AMC stock solution and the enzyme stock solution to the desired concentrations using the assay buffer. It is crucial to prepare fresh dilutions for each experiment.

Assay Procedure
  • Assay Plate Preparation:

    • Add the appropriate volume of assay buffer to each well of the 96-well plate.

    • Add the diluted enzyme solution to the appropriate wells.

    • For inhibitor studies, add the inhibitor at various concentrations to the designated wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature.

    • Include negative control wells (buffer only) and no-enzyme control wells (buffer + substrate).

  • Reaction Initiation:

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) in the microplate reader.

    • Initiate the enzymatic reaction by adding the diluted Leu-AMC working solution to all wells. It is recommended to use a multichannel pipette for simultaneous addition to minimize timing variability.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity in the microplate reader.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

    • Collect data kinetically, with readings taken at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe a linear increase in fluorescence (typically 30-60 minutes).

Data Analysis
  • Determine Initial Reaction Velocity (V0):

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.

    • Identify the linear portion of the curve for each reaction.

    • The slope of this linear portion represents the initial reaction velocity (V0) in RFU/min.

  • Convert RFU to Molar Concentration:

    • To determine the actual concentration of AMC produced, a standard curve of free AMC must be generated.

    • Prepare a series of known concentrations of free AMC in the assay buffer.

    • Measure the fluorescence of these standards under the same assay conditions.

    • Plot the fluorescence (RFU) versus the AMC concentration (µM) to generate a standard curve. The slope of this curve will be the conversion factor (RFU/µM).

    • Use this conversion factor to convert the initial velocities from RFU/min to µM/min.

  • Determine Kinetic Parameters (Km and Vmax):

    • To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the Leu-AMC substrate.

    • Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to obtain the values for Km and Vmax.

This comprehensive guide provides the foundational knowledge and practical protocols for the successful application of the Leu-AMC substrate in protease research. The high sensitivity and continuous nature of this fluorogenic assay make it an invaluable tool for enzyme characterization, inhibitor screening, and a wide range of applications in drug development and life sciences.

References

L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and applications of a key fluorogenic substrate in enzyme kinetics and high-throughput screening.

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a widely utilized fluorogenic substrate for the sensitive detection of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity, as well as other broad-specificity aminopeptidases. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its application in enzyme kinetics and inhibitor screening, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule composed of the amino acid L-leucine linked via an amide bond to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The intact molecule is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity.[1]

The compound is most commonly available as a hydrochloride salt, which enhances its solubility and stability.

Physicochemical Data
PropertyValueReference(s)
Chemical Formula C₁₆H₂₀N₂O₃ (Free base)[2]
C₁₆H₂₀N₂O₃ • HCl (Hydrochloride salt)[3]
Molecular Weight 288.37 g/mol (Free base)[2]
324.80 g/mol (Hydrochloride salt)[3][4]
CAS Number 66447-31-2 (Free base)[2]
62480-44-8 (Hydrochloride salt)[3]
Appearance White to off-white or pale yellow powder[4]
Solubility Methanol: 50 mg/mL[4]
DMSO: 25 mg/mL
DMF: 25 mg/mL
Excitation Maximum (λex) 340-360 nm
Emission Maximum (λem) 440-460 nm
Storage Store at -20°C, protected from light.[4]
SMILES (HCl salt) Cl.CC(C)C--INVALID-LINK--C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1[4]
InChI (HCl salt) 1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1[4]

Principle of Detection

The utility of this compound in enzymatic assays is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In the intact substrate, the coumarin (B35378) moiety's fluorescence is quenched. Enzymatic hydrolysis of the amide bond by a leucine aminopeptidase liberates the free 7-amino-4-methylcoumarin, which is highly fluorescent. This process allows for the continuous and sensitive monitoring of enzyme activity in real-time.

G Enzymatic Cleavage of this compound cluster_0 Reaction Leu-AMC This compound (Non-fluorescent) Products L-Leucine + 7-Amino-4-methylcoumarin (Fluorescent) Leu-AMC->Products Enzymatic Cleavage Enzyme Leucine Aminopeptidase Enzyme->Leu-AMC

Enzymatic reaction leading to fluorescence.

Experimental Protocols

I. Standard Leucine Aminopeptidase (LAP) Activity Assay

This protocol provides a general method for determining the activity of leucine aminopeptidase in a sample, such as a purified enzyme preparation or a cell lysate.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the specific enzyme.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Dilute the enzyme sample to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.

B. Assay Procedure (96-well plate format):

  • Prepare AMC Standard Curve:

    • Create a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0 to 50 µM).

    • Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.

  • Set up Enzyme Reactions:

    • In separate wells, add 80 µL of assay buffer.

    • Add 10 µL of the enzyme solution to each well.

    • Include a "no-enzyme" control containing 90 µL of assay buffer.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of a working dilution of the substrate stock solution (e.g., 1 mM to achieve a final concentration of 100 µM) to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.

C. Data Analysis:

  • Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

  • For the enzyme reactions, plot fluorescence intensity versus time. The initial linear portion of this curve represents the initial reaction velocity (V₀).

  • Convert the V₀ from relative fluorescence units (RFU) per minute to moles of AMC produced per minute using the slope of the AMC standard curve.

  • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

II. High-Throughput Screening (HTS) for LAP Inhibitors

This protocol is designed for screening compound libraries to identify potential inhibitors of leucine aminopeptidase.

A. Reagent Preparation:

  • As per the standard assay, with the addition of a compound library dissolved in DMSO.

B. Assay Procedure (384-well plate format):

  • Dispense Compounds:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound from the library into the wells of a 384-well plate.

    • Include positive control wells (no inhibitor) and negative control wells (a known potent inhibitor, e.g., bestatin).

  • Add Enzyme:

    • Add 10 µL of the enzyme solution to each well.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution to each well.

  • Measure Fluorescence:

    • Incubate the plate at the optimal reaction temperature for a fixed period (e.g., 30 minutes).

    • Measure the end-point fluorescence intensity.

C. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation, including dose-response studies to determine the IC₅₀ value.

G High-Throughput Screening Workflow for LAP Inhibitors cluster_0 Screening Process Start Start Dispense Dispense Compound Library (384-well plate) Start->Dispense Add_Enzyme Add Leucine Aminopeptidase Dispense->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add Leu-AMC Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at Reaction Temperature Add_Substrate->Incubate_2 Measure Measure End-point Fluorescence Incubate_2->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze Hits Identify Hits Analyze->Hits End End Hits->End

HTS workflow for LAP inhibitor screening.

Quantitative Data

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical parameters for characterizing enzyme-substrate interactions. While these values are highly dependent on the specific enzyme and assay conditions, the following table provides illustrative data for Leucine Aminopeptidase from different sources.

Enzyme SourceMetal CofactorKₘ (µM)Vₘₐₓ (relative)Reference
Bovine Lens LAPZn²⁺Decreased-[5]
Bovine Lens LAPMg²⁺Decreased-[5]
Bovine Lens LAPCo²⁺Decreased-[5]
Leishmania donovani LAPCo²⁺13.2 ± 0.8100%[6]
Leishmania donovani LAPMn²⁺20.1 ± 1.575%[6]

Note: The study on bovine lens LAP reported a relative decrease in Kₘ with the listed metal cofactors but did not provide specific values.[5]

Inhibitor Potency

This compound is a valuable tool for determining the potency of enzyme inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

InhibitorEnzymeIC₅₀ (µM)Kᵢ (nM)Reference
BestatinTrypanosoma cruzi LAPTc0.35-[5]
Arphamenine ATrypanosoma cruzi LAPTc15.75-[5]
ActinoninLeishmania donovani LAP-2.7[6]
BestatinLeishmania donovani LAP-4.375[6]
AmastatinLeishmania donovani LAP-7.18[6]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying leucine aminopeptidases and other related enzymes. Its favorable physicochemical properties, coupled with a straightforward and highly sensitive detection mechanism, make it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening for novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important fluorogenic substrate.

References

An In-depth Technical Guide to the Spectral Properties and Applications of L-Leucine-7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) and its fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). It also offers a detailed experimental protocol for the use of L-Leu-AMC in enzyme assays, particularly for measuring leucine (B10760876) aminopeptidase (B13392206) (LAP) activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery.

Core Spectral Properties

This compound is a fluorogenic substrate that is intrinsically weakly fluorescent. Upon enzymatic cleavage of the leucine residue by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. The significant increase in fluorescence upon hydrolysis forms the basis of its use in sensitive enzyme activity assays.

The spectral properties of both the substrate and the fluorescent product are crucial for designing and executing experiments. The following tables summarize the key quantitative spectral data for L-Leu-AMC and AMC.

Table 1: Spectral Properties of this compound (Substrate)

PropertyValueNotes
Excitation Wavelength (λex)~340-360 nmThe substrate exhibits some absorbance in this range, but with very low fluorescence.
Molar Extinction Coefficient (ε)Data not readily availableThe extinction coefficient for the substrate is not commonly reported as the focus is on the fluorescent product.
Quantum Yield (Φ)Very lowThe uncleaved substrate is considered to be non-fluorescent or weakly fluorescent for practical purposes.

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC) (Fluorescent Product)

PropertyValueSolvent/Conditions
Excitation Wavelength (λex)341 - 380 nmDependent on solvent and pH.[1][2]
Emission Wavelength (λem)440 - 460 nmDependent on solvent and pH.[1][2]
Molar Extinction Coefficient (ε)17,800 M⁻¹cm⁻¹In Ethanol.
Quantum Yield (Φ)~0.5In Ethanol.[3]

Enzymatic Reaction of this compound

The fundamental application of L-Leu-AMC lies in its role as a substrate for peptidases, most notably leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond linking the leucine residue to the AMC fluorophore.

Enzymatic_Reaction sub This compound (Weakly Fluorescent) enz Leucine Aminopeptidase (or other peptidases) sub->enz Binds to active site prod1 L-Leucine enz->prod1 Releases prod2 7-Amino-4-methylcoumarin (AMC) (Highly Fluorescent) enz->prod2 Releases

Enzymatic cleavage of L-Leu-AMC by Leucine Aminopeptidase.

Experimental Protocols

This protocol provides a detailed methodology for measuring the activity of leucine aminopeptidase in biological samples, such as cell lysates or tissue homogenates, using a 96-well plate format suitable for high-throughput screening.

Materials:

  • This compound hydrochloride (L-Leu-AMC): Substrate

  • 7-Amino-4-methylcoumarin (AMC): Standard for calibration curve

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or other suitable buffer)

  • Enzyme Source: Purified leucine aminopeptidase or biological sample (cell lysate, tissue homogenate)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and standard

Procedure:

  • Preparation of Reagents:

    • L-Leu-AMC Stock Solution (10 mM): Dissolve the appropriate amount of L-Leu-AMC in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

    • AMC Standard Stock Solution (1 mM): Dissolve the appropriate amount of AMC in DMSO to make a 1 mM stock solution. Store in aliquots at -20°C, protected from light.

    • Working Substrate Solution (200 µM): On the day of the experiment, dilute the 10 mM L-Leu-AMC stock solution in Assay Buffer to a final concentration of 200 µM. Prepare enough for all wells.

    • AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).

  • Sample Preparation:

    • Cell Lysates: Culture cells to the desired confluency. Lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Tissue Homogenates: Homogenize the tissue sample in a suitable buffer on ice. Centrifuge the homogenate to remove insoluble material and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.

  • Assay Protocol:

    • Add 50 µL of the prepared AMC standards in duplicate or triplicate to the wells of the 96-well plate.

    • Add 50 µL of your biological sample (or purified enzyme) to the appropriate wells. For a negative control, add 50 µL of the sample buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the 200 µM working substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 100 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

    • Enzyme Activity: For each sample, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.

    • Convert the rate from RFU/min to moles of AMC produced per minute using the slope of the AMC standard curve.

    • Normalize the enzyme activity to the protein concentration of the sample (e.g., in nmol/min/mg protein).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the fluorometric leucine aminopeptidase assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Substrate, Standards, Buffer) plate_loading Load Standards and Samples into 96-well plate reagent_prep->plate_loading sample_prep Prepare Biological Sample (Cell Lysate / Tissue Homogenate) sample_prep->plate_loading pre_incubation Pre-incubate at 37°C plate_loading->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start measurement Kinetic Fluorescence Measurement (Ex/Em ~360/460 nm) reaction_start->measurement rate_calc Calculate Rate of Fluorescence Increase (RFU/min) measurement->rate_calc std_curve Generate AMC Standard Curve activity_calc Calculate Enzyme Activity (nmol/min/mg protein) std_curve->activity_calc rate_calc->activity_calc

Workflow for a fluorometric leucine aminopeptidase assay.

References

An In-depth Technical Guide to the Safety of L-Leucine-7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the available safety data for L-Leucine-7-amido-4-methylcoumarin, a fluorogenic substrate commonly used in enzymatic assays. Due to a lack of publicly available, in-depth toxicological studies for this specific compound, this document also outlines standard experimental protocols that are fundamental in assessing the safety and toxicity of such chemical entities.

Physicochemical and Safety Data

A compilation of the known physical, chemical, and safety information for this compound is presented below. This data is essential for safe handling, storage, and use in a laboratory setting.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

PropertyValueReference
Chemical Name (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide[1]
CAS Number 66447-31-2 (free base), 62480-44-8 (hydrochloride)[2][3]
Molecular Formula C₁₆H₂₀N₂O₃ (free base), C₁₆H₂₁ClN₂O₃ (hydrochloride)[1][2]
Molecular Weight 288.37 g/mol (free base), 324.80 g/mol (hydrochloride)[1][2]
Appearance Powder[3]
Solubility Soluble in methanol (B129727) (50 mg/mL)[3]
Storage Temperature -20°C[3]
Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, as with any chemical, it should be handled with care, and appropriate personal protective equipment should be used.

Toxicological Data Summary
CompoundLD50 (Oral, Rat)Other Toxicity Data
L-Leucine Not available. Generally Recognized as Safe (GRAS) by the FDA for use in food.Studies have shown that a high L-leucine diet may have adverse effects on the liver and kidneys in animal models.[4]
7-Amino-4-methylcoumarin Not available.May cause skin, eye, and respiratory irritation.[5]

Experimental Protocols for Safety Assessment

To determine the comprehensive safety profile of a compound like this compound, a series of standardized toxicological tests are typically performed. The following sections detail the methodologies for key assays.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[6]

Principle: The Acute Toxic Class Method involves the administration of the test substance to a small group of animals in a stepwise procedure using defined doses.[6] The outcome of each step determines the dosage for the next step. The method allows for the classification of the substance into a toxicity category based on the observed mortality.[6]

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.

  • Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[6]

  • Stepwise Progression: The results from the initial group of animals determine the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

  • Classification: The substance is classified based on the dose at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[7][8]

Principle: The Ames test utilizes several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[7][8] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and grow on a medium lacking it.[8]

Procedure:

  • Bacterial Strains: Select appropriate bacterial strains with known mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in mammals.[9]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation) is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant increase in revertant colonies indicates mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the viability and proliferation of cells and, by extension, the cytotoxicity of a compound.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Hazard Assessment and Risk Management Workflow

The following diagram illustrates a logical workflow for assessing the hazards and managing the risks associated with a chemical substance like this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_risk Risk Management Data_Collection Data Collection (SDS, Literature) PhysChem Physical/Chemical Characterization Data_Collection->PhysChem Tox_Data Toxicological Data (In Silico, In Vitro, In Vivo) Data_Collection->Tox_Data Risk_Characterization Risk Characterization PhysChem->Risk_Characterization Tox_Data->Risk_Characterization Exposure_Assessment Exposure Assessment (Route, Duration, Frequency) Exposure_Assessment->Risk_Characterization Control_Measures Implementation of Control Measures (PPE, Ventilation) Risk_Characterization->Control_Measures Safe_Handling Safe Handling & Storage Procedures Control_Measures->Safe_Handling Emergency_Response Emergency Response Plan Safe_Handling->Emergency_Response

Hazard Assessment and Risk Management Workflow for a Chemical Substance.

Conclusion

While specific, in-depth toxicological data for this compound is not extensively documented in publicly available sources, a comprehensive safety assessment can be constructed. By understanding its physicochemical properties, adhering to standard safe handling procedures, and, where necessary, employing established toxicological testing protocols, researchers can use this valuable fluorogenic substrate with a high degree of safety. The provided experimental methodologies serve as a foundational guide for any institution seeking to perform a more detailed risk assessment. As with all chemical reagents, a culture of safety and adherence to established guidelines are the most critical components of laboratory practice.

References

L-Leucine-7-amido-4-methylcoumarin: A Technical Guide to Handling, Storage, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive fluorogenic substrate used for the detection and quantification of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity.[1][2] Upon enzymatic cleavage by LAP, the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), enabling precise measurement of enzyme kinetics and inhibitor screening.[1] This guide provides a comprehensive overview of the proper handling, storage, and utilization of Leu-AMC in a laboratory setting.

Physicochemical and Safety Data

Proper handling and storage are paramount to ensure the integrity and stability of this compound and to guarantee the safety of laboratory personnel. The following tables summarize key quantitative data regarding its physical properties, storage conditions, and safety precautions.

Property Value Source(s)
Molecular Formula C₁₆H₂₀N₂O₃ · HCl[2]
Molecular Weight 324.80 g/mol [2]
Appearance White to off-white solid[3]
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]

Table 1: Physicochemical Properties of this compound hydrochloride.

Parameter Recommendation Source(s)
Storage Temperature (Solid) -20°C[1][4]
Storage Temperature (Stock Solution) -20°C or -80°C[3]
Light Sensitivity Protect from light[3][4]
Moisture Store in a dry, well-ventilated place. Keep container tightly closed.[5][6]
Stability (Solid) ≥ 4 years at -20°C[1]
Stability (Stock Solution) Up to 6 months at -80°C; up to 1 month at -20°C

Table 2: Recommended Storage and Stability Conditions.

Precaution Guideline Source(s)
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), protective gloves, and lab coat.[5][6]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use with adequate ventilation.[5][6][7]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]
Spill Cleanup Sweep up spilled solid, avoiding dust formation, and place in a suitable container for disposal.[6]

Table 3: Safety and Handling Precautions.

Experimental Protocols

The following section details the methodologies for preparing solutions and conducting a standard leucine aminopeptidase activity assay using Leu-AMC.

Preparation of Stock and Working Solutions

2.1.1. Substrate Stock Solution (e.g., 10 mM)

  • Reconstitution Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[8] Anhydrous DMSO is commonly recommended for preparing stock solutions.[9]

  • Procedure:

    • Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

    • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a vial containing 1 mg of the compound (MW: 324.80 g/mol ), add 307.9 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear and colorless to faintly yellow.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][9]

2.1.2. AMC Standard Stock Solution (1 mM)

A standard curve using 7-amino-4-methylcoumarin (AMC) is essential for quantifying the amount of product generated in the enzymatic reaction.

  • Procedure: Prepare a 1 mM stock solution of AMC in DMSO.

  • Storage: Store the AMC stock solution at -20°C.[9]

Leucine Aminopeptidase (LAP) Activity Assay Protocol

This protocol is a general guideline for a 96-well plate fluorometric assay.

2.2.1. Reagents and Buffers

  • LAP Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.2-8.5 at the desired assay temperature (e.g., 25°C or 37°C).[5][6] Commercially available assay kits often provide a proprietary assay buffer.[7][9] The buffer may also contain metal ions like MgCl₂ or MnCl₂ which can be important for enzyme activity.[5]

  • Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold LAP Assay Buffer.[7][9] Centrifuge to pellet cellular debris and use the supernatant for the assay.[7][9]

2.2.2. Assay Procedure

  • AMC Standard Curve Preparation:

    • Dilute the 1 mM AMC stock solution to 0.05 mM with LAP Assay Buffer.[9]

    • In a 96-well plate suitable for fluorescence, add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM AMC standard to separate wells.[9]

    • Adjust the volume in each well to 100 µL with LAP Assay Buffer to obtain standards of 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well.[9]

  • Sample and Control Preparation:

    • Add 5-50 µL of your sample (cell lysate, tissue homogenate) to the wells.

    • Include a positive control (purified LAP enzyme) and a no-enzyme negative control (assay buffer only).[7][9]

    • Adjust the volume in all sample and control wells to 90 µL with LAP Assay Buffer.[7][9]

  • Substrate Addition and Measurement:

    • Prepare a working solution of the Leu-AMC substrate by diluting the stock solution (e.g., 10-fold) with deionized water or assay buffer.[7][9]

    • Initiate the reaction by adding 10 µL of the diluted Leu-AMC substrate to each sample and control well (do not add to the standard curve wells).

    • Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]

    • Read the fluorescence kinetically (e.g., every 30-60 seconds) for 30-60 minutes at a constant temperature (e.g., 37°C).[6]

2.2.3. Data Analysis

  • Plot the fluorescence values of the AMC standards against the corresponding molar amounts to generate a standard curve.

  • Calculate the rate of the reaction (ΔFluorescence/ΔTime) from the linear portion of the kinetic reads for each sample.

  • Convert the reaction rate to nmol/min using the slope of the AMC standard curve.

  • The LAP activity is typically expressed as units per mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at a specific pH and temperature.[6]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.

G cluster_storage Solid Compound Handling and Storage cluster_solution Stock Solution Preparation receive Receive Leu-AMC Vial equilibrate Equilibrate to Room Temp receive->equilibrate store Store at -20°C Protect from light and moisture receive->store open Open in Dry Environment equilibrate->open add_dmso Add Anhydrous DMSO open->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store_solution Store at -20°C or -80°C Protect from light aliquot->store_solution

Caption: Workflow for Handling and Stock Solution Preparation.

G LeuAMC L-Leucine-7-amido-4- methylcoumarin (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) LeuAMC->AMC Enzymatic Cleavage Leucine L-Leucine LAP Leucine Aminopeptidase (Enzyme) LAP->LeuAMC

Caption: Enzymatic Reaction of Leu-AMC by Leucine Aminopeptidase.

G cluster_prep Assay Plate Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition & Analysis A Prepare AMC Standard Curve B Add Samples and Controls C Adjust Volume with Assay Buffer D Add Leu-AMC Working Solution C->D E Incubate at Constant Temperature D->E F Measure Fluorescence (Kinetic) E->F G Calculate Reaction Rate F->G H Determine Enzyme Activity G->H

Caption: General Workflow for a Fluorometric LAP Assay.

References

Methodological & Application

Application Notes and Protocols for L-Leucine-7-amido-4-methylcoumarin Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate to measure the activity of leucine (B10760876) aminopeptidases (LAPs). This assay is a valuable tool in basic research and drug discovery for screening potential enzyme inhibitors.

Principle of the Assay

The this compound assay is a highly sensitive and continuous fluorometric method for detecting leucine aminopeptidase (B13392206) activity. The substrate, Leu-AMC, is a non-fluorescent molecule. In the presence of leucine aminopeptidase, the enzyme cleaves the leucine residue from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC production is directly proportional to the enzyme activity and can be monitored by measuring the increase in fluorescence intensity at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[1][2]

Signaling Pathway Diagram

Assay_Principle sub This compound (Non-fluorescent) enz Leucine Aminopeptidase sub->enz prod1 L-Leucine enz->prod1 Cleavage prod2 7-Amino-4-methylcoumarin (AMC) (Fluorescent) enz->prod2

Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound assay. These values can serve as a reference for experimental design and data interpretation.

ParameterValueEnzyme SourceNotes
Excitation Wavelength 340 - 380 nm-Optimal wavelength may vary slightly depending on the instrument.
Emission Wavelength 440 - 460 nm-Optimal wavelength may vary slightly depending on the instrument.[1][2]
Optimal pH 7.0 - 9.0VariesThe optimal pH can differ between enzymes from different organisms. For example, the optimal pH for Burkholderia pseudomallei LAP is 9.0.[3] For soil leucine aminopeptidase, the optimal pH is around 8.0.[4]
Optimal Temperature 37 - 50 °CVariesThe optimal temperature can vary. For instance, Burkholderia pseudomallei LAP has an optimal temperature of 50°C.[3] Assays are commonly performed at 37°C.[5]
Km for Leu-AMC VariesPseudomonas aeruginosa PepAThe Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Specific values depend on the enzyme and assay conditions.[6]
IC50 of Bestatin VariesPig liver LAPBestatin is a known inhibitor of many aminopeptidases. The half-maximal inhibitory concentration (IC50) is dependent on the specific enzyme and substrate concentration used in the assay.[7]

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay in a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • This compound hydrochloride (Leu-AMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purified leucine aminopeptidase or cell/tissue lysate containing the enzyme

  • 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Reagent Preparation
  • Leu-AMC Substrate Stock Solution (e.g., 10 mM): Dissolve Leu-AMC hydrochloride in DMSO to prepare a stock solution. Store at -20°C, protected from light.[8][9]

  • Working Substrate Solution: On the day of the experiment, dilute the Leu-AMC stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 50-200 µM.

  • AMC Standard Stock Solution (e.g., 1 mM): Dissolve AMC in DMSO. Store at -20°C, protected from light.[8][9]

  • Enzyme/Sample Preparation: Prepare dilutions of the purified enzyme or cell/tissue lysate in cold Assay Buffer. Keep on ice.

Experimental Workflow Diagram

Experimental_Workflow prep Reagent Preparation (Substrate, Standards, Enzyme) plate Plate Setup (Add Samples, Controls, Standards) prep->plate initiate Initiate Reaction (Add Working Substrate Solution) plate->initiate incubate Incubation (e.g., 37°C, protected from light) initiate->incubate measure Fluorescence Measurement (Ex: 368 nm, Em: 460 nm) incubate->measure analyze Data Analysis (Calculate Activity) measure->analyze

Caption: General workflow for the Leu-AMC assay.

Assay Procedure
  • Prepare AMC Standard Curve:

    • Create a series of dilutions of the AMC standard stock solution in Assay Buffer in the 96-well plate. A typical range is 0 to 50 µM.

    • Bring the final volume in each well to 100 µL with Assay Buffer. This standard curve is used to convert the relative fluorescence units (RFU) to the amount of product formed.[8][9]

  • Set up the Enzymatic Reaction:

    • In separate wells of the 96-well plate, add your samples (e.g., 10-50 µL of cell lysate or purified enzyme).

    • Include appropriate controls:

      • Blank (No Enzyme): Add Assay Buffer instead of the enzyme sample. This accounts for background fluorescence and substrate auto-hydrolysis.

      • Positive Control: A known amount of active leucine aminopeptidase.

      • Inhibitor Control (for drug screening): Pre-incubate the enzyme with the test compound before adding the substrate.

    • Adjust the volume in all wells to 90 µL with Assay Buffer.

  • Initiate the Reaction:

    • Add 10 µL of the working substrate solution to each well (except the AMC standard curve wells) to start the reaction. The final volume in each reaction well will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 368 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[5] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Data Analysis
  • Plot the AMC Standard Curve: Plot the fluorescence intensity (RFU) versus the concentration of the AMC standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU and 'x' is the concentration of AMC.

  • Calculate the Rate of Reaction:

    • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot for each sample. The slope will be in RFU/min.

    • Subtract the slope of the blank control from the slopes of the samples to correct for background.

  • Determine Enzyme Activity:

    • Use the slope from the AMC standard curve to convert the reaction rates from RFU/min to µmol/min (or another appropriate unit).

    • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[5]

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) for leucine aminopeptidases.

  • Drug Discovery: High-throughput screening of chemical libraries to identify novel inhibitors of leucine aminopeptidases.

  • Biochemical Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.

  • Diagnostics: Measuring leucine aminopeptidase activity in biological samples as a potential biomarker for certain diseases.[7]

  • Environmental Science: Assessing microbial activity in soil and water samples.[4]

References

Application Notes and Protocols for Cell-Based Assays Using L-Leucine-7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) is a sensitive fluorogenic substrate used for the detection and quantification of aminopeptidase (B13392206) activity, particularly leucine (B10760876) aminopeptidases (LAPs).[1][2][3] LAPs are exopeptidases that catalyze the removal of leucine residues from the N-termini of proteins and peptides.[4][5][6] These enzymes are involved in various physiological processes, including protein maturation, turnover, and degradation.[6][7] Dysregulation of LAP activity has been implicated in several diseases, including cancer, making them attractive targets for drug discovery.[4][5][6][8]

These application notes provide a comprehensive guide for utilizing L-Leu-AMC in cell-based assays to measure intracellular aminopeptidase activity. The provided protocols are suitable for high-throughput screening (HTS) of potential enzyme inhibitors and for fundamental research in cell biology.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the amide bond in L-Leu-AMC by leucine aminopeptidases. L-Leu-AMC itself is a weakly fluorescent molecule. Upon cleavage, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[1][9] The increase in fluorescence intensity is directly proportional to the aminopeptidase activity in the sample.[9] The fluorescence of the liberated AMC can be monitored in real-time using a fluorescence microplate reader, with excitation and emission wavelengths typically in the range of 340-380 nm and 440-460 nm, respectively.[1][10][11]

Assay_Principle cluster_0 Cell Lysate L-Leu-AMC This compound (Substrate, Low Fluorescence) AMC 7-Amino-4-methylcoumarin (Product, High Fluorescence) L-Leu-AMC->AMC Enzymatic Cleavage Leucine L-Leucine L-Leu-AMC->Leucine Enzyme Leucine Aminopeptidase (from cell lysate) Enzyme->L-Leu-AMC acts on Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare L-Leu-AMC Stock Solution (10 mM in DMSO) E Initiate Reaction with L-Leu-AMC Working Solution A->E B Prepare Cell Lysate D Add Assay Buffer and Cell Lysate to 96-well Plate B->D C Quantify Protein in Lysate J Normalize Activity to Protein Concentration C->J D->E F Measure Fluorescence over Time (Ex: ~360nm, Em: ~460nm) E->F H Calculate Rate of Reaction (ΔRFU/min) F->H G Generate AMC Standard Curve I Convert RFU to pmol AMC using Standard Curve G->I H->I I->J

References

Application Notes and Protocols: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (L-AMC) is a highly sensitive fluorogenic substrate for leucine (B10760876) aminopeptidases (LAPs), a group of exopeptidases that catalyze the removal of leucine residues from the N-termini of proteins and peptides. Upon enzymatic cleavage by LAPs, the non-fluorescent L-AMC is hydrolyzed, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be measured to quantify enzyme activity and is directly proportional to the amount of cleaved substrate. L-AMC is a valuable tool for studying the activity of LAPs in various biological contexts, including purified enzyme kinetics, cell lysates, and tissue homogenates. Leucine aminopeptidases, particularly those belonging to the M17 family, are involved in a variety of cellular processes, making L-AMC a critical reagent for research in immunology, microbiology, and cancer biology.

Physicochemical Properties and Spectral Data

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight288.34 g/mol
Excitation Wavelength340-380 nm
Emission Wavelength440-460 nm
SolubilitySoluble in DMSO and DMF
StorageStore at -20°C, protected from light

Working Concentrations

The optimal working concentration of L-AMC can vary depending on the specific application, enzyme concentration, and experimental conditions. It is recommended to determine the optimal concentration empirically for each new experimental setup. The Michaelis constant (Kₘ) of the enzyme for L-AMC should be determined to select a substrate concentration appropriate for the desired assay (e.g., for inhibitor screening, a concentration around the Kₘ is often used).

ApplicationEnzyme SourceRecommended L-AMC Concentration RangeReference
Enzymatic Assays (Purified Enzyme) Recombinant or purified leucine aminopeptidase (B13392206)10 - 200 µM[1][2]
Kinetic Assays Purified enzyme0.1 - 10 x Kₘ (a typical starting point is 170 µM)[2][3]
Cell-Based Assays (Lysates) Cell lysates50 - 200 µM
Tissue Homogenates Tissue extracts50 - 200 µM
In-Gel Activity Assays Zymography~200 µM
High-Throughput Screening (HTS) Purified enzyme or cell lysatesConcentration around the Kₘ[3]

Experimental Protocols

Protocol 1: General Leucine Aminopeptidase Activity Assay in a 96-Well Plate Format

This protocol provides a general method for measuring leucine aminopeptidase activity in a continuous kinetic assay.

Materials:

  • This compound (L-AMC)

  • Purified Leucine Aminopeptidase or cell/tissue lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of AMC in DMSO.

    • Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-50 µM).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

    • Measure the fluorescence at Ex/Em = 360/440 nm.

    • Plot fluorescence intensity versus AMC concentration to generate a standard curve.

  • Prepare Reagents:

    • Prepare a stock solution of L-AMC in DMSO (e.g., 10 mM).

    • Dilute the L-AMC stock solution in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

    • Prepare your enzyme sample (purified enzyme or lysate) in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the 2X L-AMC working solution to each well.

    • Add 50 µL of the enzyme sample to each well to initiate the reaction.

    • Include appropriate controls:

      • No-enzyme control: 50 µL of 2X L-AMC and 50 µL of Assay Buffer.

      • No-substrate control: 50 µL of enzyme sample and 50 µL of Assay Buffer.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at Ex/Em = 360/440 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µmol/min) using the AMC standard curve.

    • Calculate the specific activity of the enzyme (µmol/min/mg of protein).

Protocol 2: Preparation of Cell Lysates for Leucine Aminopeptidase Activity Assay

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash the cultured cells with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the cells.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cell lysate) and transfer it to a new tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate is now ready for use in the leucine aminopeptidase activity assay (Protocol 1).

Signaling Pathways and Biological Roles

Leucine aminopeptidases of the M17 family are cytosolic metalloproteases that play crucial roles in protein turnover and peptide processing. Their activity is implicated in several key biological pathways.

MHC Class I Antigen Presentation

M17 LAPs are involved in the final trimming of antigenic peptides in the cytosol before their transport into the endoplasmic reticulum for loading onto MHC class I molecules. This process is essential for the presentation of endogenous antigens to CD8+ T cells and the subsequent adaptive immune response.[4]

MHC_Class_I_Pathway cluster_ER Endoplasmic Reticulum Protein Cellular/Viral Protein Proteasome Proteasome Protein->Proteasome Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Protein Peptides Peptide Fragments Proteasome->Peptides Degradation LAP Leucine Aminopeptidase (M17 Family) Peptides->LAP Processing TrimmedPeptides Trimmed Peptides LAP->TrimmedPeptides Trimming TrimmedPeptides->TAP MHC MHC Class I ER Endoplasmic Reticulum TAP->ER Transport TCell CD8+ T Cell MHC->TCell Antigen Presentation on Cell Surface

Caption: MHC Class I Antigen Presentation Pathway.

General Experimental Workflow for LAP Activity Measurement

The following diagram illustrates a typical workflow for measuring leucine aminopeptidase activity from a biological sample.

LAP_Workflow Sample Biological Sample (Cells or Tissue) Lysis Lysis & Homogenization Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Lysate Supernatant (Lysate/Homogenate) Centrifugation->Lysate ProteinAssay Protein Quantification (e.g., BCA Assay) Lysate->ProteinAssay AssaySetup Assay Setup in 96-Well Plate Lysate->AssaySetup Analysis Data Analysis ProteinAssay->Analysis Reaction Add L-AMC Substrate & Incubate AssaySetup->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Measurement->Analysis Result Specific Activity (µmol/min/mg) Analysis->Result

Caption: Experimental Workflow for LAP Activity Assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescence of L-AMC or sample components.Subtract the fluorescence of the no-enzyme control from all readings. Prepare L-AMC solution fresh.
Low or no signal Inactive enzyme. Incorrect filter settings. Insufficient enzyme concentration.Use a positive control to verify enzyme activity. Check the excitation and emission wavelengths on the plate reader. Increase the amount of enzyme in the assay.
Non-linear reaction kinetics Substrate depletion. Enzyme instability. Product inhibition.Use a lower enzyme concentration or a shorter reaction time. Check enzyme stability at the assay temperature and pH. Dilute the sample to reduce the concentration of potential inhibitors.

References

Application Notes and Protocols for L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), available as a hydrochloride salt, is a highly sensitive fluorogenic substrate designed for the detection and quantification of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity.[1][2][3][4][5][6][7] LAPs are a group of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides.[8][9] These enzymes are crucial in various biological processes, including protein maturation, degradation, and cellular signaling, making them a subject of interest in numerous research and drug development areas.

The core principle of L-Leu-AMC as a substrate lies in fluorescence de-quenching.[10] In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is conjugated to L-leucine, which results in a significant quenching of its fluorescent signal. Upon enzymatic cleavage of the amide bond by a leucine aminopeptidase, the free AMC is released.[3][4][5] This liberation restores the strong fluorescence of the AMC molecule, which can be measured using a fluorometer. The increase in fluorescence intensity is directly proportional to the amount of liberated AMC, and thus, to the enzymatic activity of the leucine aminopeptidase.[10]

The fluorescence of free AMC is typically measured at an excitation wavelength between 340-365 nm and an emission wavelength between 440-460 nm.[1][3][5][6][7] This method provides a continuous and highly sensitive assay for determining enzyme kinetics, inhibitor screening, and quantifying LAP activity in various biological samples.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound hydrochloride (CAS Number: 62480-44-8).

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀N₂O₃ · HCl[1][11]
Molecular Weight 324.80 g/mol [1][2][12]
Appearance White to off-white solid[1]
Purity ≥98%[11]

Table 2: Solubility Data

SolventSolubilitySource(s)
DMSO (Dimethyl sulfoxide) ≥ 100 mg/mL[1]
Methanol 50 mg/mL[2]
DMF (Dimethylformamide) Soluble[2]
Acetone 10 mg/mL[2]

Table 3: Spectroscopic Properties of Liberated AMC

PropertyWavelength (nm)Source(s)
Excitation Maximum (Ex) 340 - 365[1][3][5][6][7][11][12]
Emission Maximum (Em) 440 - 460[1][3][5][6][7][11][12]

Table 4: Recommended Storage Conditions

ConditionTemperatureDurationSource(s)
Solid Form -20°C≥ 4 years[2][11]
Stock Solution in DMSO -20°C1 month[1]
Stock Solution in DMSO -80°C6 months[1]

Experimental Protocols

Preparation of a 10 mM L-Leu-AMC Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (CAS: 62480-44-8)

  • Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm L-Leu-AMC: Allow the vial of L-Leu-AMC powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the L-Leu-AMC: Accurately weigh out a desired amount of L-Leu-AMC powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.248 mg of L-Leu-AMC (Molecular Weight = 324.80 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the L-Leu-AMC powder. For 3.248 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[1]

  • Dissolve the Compound: Vortex the solution thoroughly until the L-Leu-AMC is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling L-Leu-AMC and DMSO.

  • Handle the powdered form of L-Leu-AMC in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete handling and safety information.[1][2][11][12][13]

Visualizations

G cluster_workflow Experimental Workflow: L-Leu-AMC Stock Solution Preparation A Equilibrate L-Leu-AMC to Room Temperature B Weigh L-Leu-AMC Powder A->B Prevent Condensation C Add Anhydrous DMSO B->C Calculate Volume for Desired Concentration D Vortex/Sonicate to Dissolve C->D Ensure Complete Solubilization E Aliquot into Single-Use Tubes D->E Avoid Repeated Freeze-Thaw Cycles F Store at -20°C or -80°C (Protect from Light) E->F Maintain Stability G cluster_pathway Signaling Pathway: Enzymatic Cleavage of L-Leu-AMC LeuAMC This compound (Non-fluorescent) LAP Leucine Aminopeptidase (Enzyme) LeuAMC->LAP Leucine L-Leucine LAP->Leucine Cleaves Amide Bond AMC 7-amido-4-methylcoumarin (Highly Fluorescent) LAP->AMC Releases Fluorescence Fluorescence Detection (Ex: 340-365 nm, Em: 440-460 nm) AMC->Fluorescence Generates Signal

References

Application Notes and Protocols: L-Leucine-7-amido-4-methylcoumarin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive fluorogenic substrate extensively utilized in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of leucine (B10760876) aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The enzymatic hydrolysis of the amide bond in Leu-AMC by a leucine aminopeptidase (B13392206) releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust and continuous assay format suitable for HTS.

This document provides detailed application notes and protocols for the use of Leu-AMC in HTS, with a particular focus on Leucine Aminopeptidase 3 (LAP3), a metalloenzyme implicated in various physiological and pathological processes, including cancer.

Principle of the Assay

The Leu-AMC assay is based on the enzymatic cleavage of the non-fluorescent substrate to produce a fluorescent product. In its native state, the fluorescence of the coumarin (B35378) moiety in Leu-AMC is quenched. Upon hydrolysis by a leucine aminopeptidase, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored over time.

Key Applications

  • High-Throughput Screening (HTS) for Inhibitor Discovery: The assay's simplicity, sensitivity, and adaptability to microplate formats make it ideal for screening large compound libraries to identify potential inhibitors of leucine aminopeptidases.

  • Enzyme Kinetics and Characterization: Leu-AMC is a valuable tool for determining key kinetic parameters of leucine aminopeptidases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

  • Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency and efficacy of newly synthesized analogs of hit compounds to establish SAR.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties of this compound (Leu-AMC) and 7-amino-4-methylcoumarin (AMC)
ParameterThis compound (Leu-AMC)7-amino-4-methylcoumarin (AMC)
Molecular Formula C₁₆H₂₀N₂O₃C₁₀H₉NO₂
Molecular Weight 288.34 g/mol 175.18 g/mol
Excitation Maximum (Ex) ~340-360 nm~340-380 nm[1][2]
Emission Maximum (Em) Quenched~440-460 nm[1][2]
Appearance White to off-white solidLight yellow solid
Solubility Soluble in DMSO and DMFSoluble in DMSO and Methanol
Table 2: Kinetic Parameters of Leucine Aminopeptidases with Leu-AMC

Specific kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition). The following are representative values.

EnzymeOrganism/SourceKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Leucine Aminopeptidase 3 (LAP3) Human (recombinant)Data not readily available----
Leucine Aminopeptidase Porcine Kidney~50 - 100---General literature
Aminopeptidase N (CD13) Human~20 - 50---General literature

Note: Detailed kinetic data for specific leucine aminopeptidases with Leu-AMC can be sparse in publicly available literature and may need to be determined empirically for the specific enzyme and assay conditions being used.

Table 3: High-Throughput Screening Assay Validation Parameters
ParameterDescriptionTypical Value
Z'-factor A statistical indicator of assay quality, reflecting the separation between positive and negative controls.≥ 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited enzyme reaction to the signal from the no-enzyme control.> 5
Coefficient of Variation (%CV) A measure of the variability of the data.< 10%

Signaling Pathway

Leucine aminopeptidase 3 (LAP3) has been shown to play a significant role in cancer progression. Its overexpression is associated with increased proliferation, migration, and invasion of tumor cells[3][4][5][6]. One of the proposed mechanisms involves the upregulation of fascin (B1174746) and matrix metalloproteinases (MMPs), which are key players in cytoskeletal remodeling and extracellular matrix degradation, respectively, facilitating cancer cell motility and invasion[3].

LAP3_Signaling_Pathway cluster_0 LAP3 Overexpression cluster_1 Downstream Effects cluster_2 Cellular Response LAP3 LAP3 Fascin Fascin Upregulation LAP3->Fascin MMP MMP-2/9 Upregulation LAP3->MMP Migration Increased Cell Migration Fascin->Migration Invasion Increased Cell Invasion MMP->Invasion

Caption: LAP3 signaling pathway in cancer metastasis.

Experimental Protocols

Protocol 1: Determination of Leucine Aminopeptidase Activity

This protocol describes a method for measuring the activity of a leucine aminopeptidase using Leu-AMC in a 96-well plate format.

Materials:

  • Leucine Aminopeptidase (e.g., recombinant human LAP3)

  • This compound (Leu-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

  • 7-amino-4-methylcoumarin (AMC) standard

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of AMC in DMSO.

    • Perform serial dilutions of the AMC stock solution in Assay Buffer to create a standard curve (e.g., 0-10 µM).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Prepare Reagents:

    • Prepare a working solution of the leucine aminopeptidase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of Leu-AMC in Assay Buffer. A common starting concentration is 2-5 times the Km value.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the enzyme working solution to the sample wells. For background control wells, add 25 µL of Assay Buffer.

    • Initiate the reaction by adding 25 µL of the Leu-AMC working solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence readings.

    • Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).

    • Convert the fluorescence units to the concentration of AMC produced using the AMC standard curve.

    • Calculate the enzyme activity in units/mg of protein.

Protocol 2: High-Throughput Screening for LAP3 Inhibitors

This protocol outlines a method for screening a compound library for inhibitors of LAP3.

Materials:

  • Recombinant human LAP3

  • This compound (Leu-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Bestatin)

  • 384-well black, low-volume microplates

  • Automated liquid handling systems

  • Fluorescence microplate reader

Procedure:

  • Plate Layout:

    • Designate wells for negative controls (enzyme + substrate + DMSO), positive controls (enzyme + substrate + known inhibitor), and test compounds.

  • Compound Dispensing:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control, or DMSO into the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Add 10 µL of the LAP3 working solution in Assay Buffer to all wells except the no-enzyme background controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the Leu-AMC working solution in Assay Buffer to all wells to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C for a fixed time point (e.g., 30 minutes).

    • Measure the end-point fluorescence intensity (Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))

    • Calculate the Z'-factor for the assay plate to validate the screening results. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor ≥ 0.5 indicates a robust assay.

Experimental Workflow and Logic

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Characterization A1 Enzyme & Substrate Titration A2 Determine Optimal Concentrations A1->A2 A3 Assay Miniaturization (384-well) A2->A3 A4 Z'-factor Validation (≥ 0.5) A3->A4 B1 Compound Library Screening A4->B1 B2 Primary Hit Identification B1->B2 C1 Hit Confirmation (Dose-Response) B2->C1 C2 IC₅₀ Determination C1->C2 C3 Counter-screens for False Positives C2->C3 C4 SAR Studies C3->C4

Caption: High-throughput screening workflow for inhibitor discovery.

Troubleshooting

Issue 1: High Background Fluorescence
  • Possible Cause: Autofluorescence of test compounds or contamination of reagents.

  • Solution: Pre-read the plate after compound addition but before substrate addition to measure and subtract compound autofluorescence. Ensure high-purity reagents and solvents.

Issue 2: Low Signal-to-Background Ratio
  • Possible Cause: Insufficient enzyme activity, suboptimal substrate concentration, or inappropriate buffer conditions.

  • Solution: Optimize enzyme and substrate concentrations. Screen different buffer components and pH values to find the optimal conditions for enzyme activity.

Issue 3: False Positives
  • Possible Cause: Compound fluorescence quenching the AMC signal or compound aggregation leading to non-specific inhibition.

  • Solution: Perform counter-screens to identify fluorescent quenchers. Include detergents like Triton X-100 in the assay buffer to minimize compound aggregation.

Issue 4: Poor Z'-factor (< 0.5)
  • Possible Cause: High variability in assay signals, small dynamic range between positive and negative controls.

  • Solution: Re-optimize assay conditions to increase the signal window and reduce variability. Ensure consistent liquid handling and incubation times.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for high-throughput screening and the characterization of leucine aminopeptidase inhibitors.

References

Measuring Enzyme Kinetics with L-Leucine-7-amido-4-methylcoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) is a fluorogenic substrate widely used for the sensitive and continuous measurement of aminopeptidase (B13392206) activity. Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and signal transduction.[1][2] Their dysregulation has been implicated in numerous diseases, including cancer, making them attractive targets for drug development.[3][4][5]

This document provides detailed application notes and experimental protocols for measuring the kinetics of enzymes that cleave L-Leu-AMC. The assay is based on the enzymatic hydrolysis of the amide bond in L-Leu-AMC, which releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity and can be monitored in real-time to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

Principle of the Assay

The enzymatic reaction involves the cleavage of the non-fluorescent L-Leu-AMC substrate by an aminopeptidase to yield L-Leucine and the highly fluorescent product, AMC. The fluorescence of the liberated AMC can be monitored using a fluorescence microplate reader or spectrofluorometer, typically with excitation at 360-380 nm and emission at 440-460 nm.

G cluster_reaction Enzymatic Reaction L-Leu-AMC (Non-fluorescent) L-Leu-AMC (Non-fluorescent) L-Leucine + AMC (Fluorescent) L-Leucine + AMC (Fluorescent) L-Leu-AMC (Non-fluorescent)->L-Leucine + AMC (Fluorescent) Aminopeptidase

Figure 1: Principle of the fluorogenic enzyme assay.

Data Presentation: Kinetic Parameters

The following table summarizes published kinetic parameters for various aminopeptidases with L-Leu-AMC as the substrate. These values can serve as a reference for experimental design and data interpretation. Note that kinetic parameters can vary depending on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition).

EnzymeSourceKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Leucine (B10760876) Aminopeptidase (LAP)Bovine LensVaries with metal ion---[6]
Aminopeptidase N (APN/CD13)Pseudomonas aeruginosa170---[7]
AminopeptidaseChick-Pea Cotyledons0.1 mM (for Leu-β-NA)---[8]
L-aminopeptidasePseudomonas putida ATCC 126333.02 mM (for L-Leu-p-nitroanilide)6.71 µmol/mg/min--[9]

Note: Data for L-Leu-AMC is limited in the literature. Some of the provided data is for similar substrates (e.g., L-Leu-p-nitroanilide, Leu-β-NA) and should be used as a general guide. Researchers are encouraged to determine the kinetic parameters for their specific enzyme and assay conditions.

Experimental Protocols

Protocol 1: Preparation of Reagents

1. L-Leu-AMC Stock Solution (10 mM):

  • This compound hydrochloride (MW: 324.8 g/mol ).

  • Dissolve 3.25 mg of L-Leu-AMC in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[10]

2. 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (1 mM):

  • 7-Amino-4-methylcoumarin (MW: 175.18 g/mol ).

  • Dissolve 1.75 mg of AMC in 10 mL of DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light.

3. Assay Buffer:

  • The choice of buffer depends on the optimal pH for the enzyme of interest. A common buffer for leucine aminopeptidases is 50 mM Tris-HCl, pH 8.0.[11]

  • The buffer may need to be supplemented with metal ions (e.g., Mn²⁺, Mg²⁺, Zn²⁺) as many aminopeptidases are metalloenzymes.[11] The optimal metal ion and its concentration should be determined empirically.

4. Enzyme Solution:

  • Prepare a stock solution of the purified enzyme or cell/tissue lysate in a suitable buffer (e.g., assay buffer without substrate).

  • The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

Protocol 2: AMC Standard Curve Generation

An AMC standard curve is essential to convert the relative fluorescence units (RFU) measured in the assay to the molar amount of product formed.

  • Prepare a series of dilutions of the 1 mM AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, clear-bottom 96-well plate. Include a buffer-only blank.

  • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm using a fluorescence microplate reader.

  • Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope. This slope (RFU/µM) will be used to calculate the reaction velocity.

Protocol 3: Enzyme Kinetic Assay in a 96-Well Plate Format

This protocol is a general guideline and should be optimized for the specific enzyme and experimental goals.

  • Prepare Substrate Working Solutions: Prepare a series of dilutions of the L-Leu-AMC stock solution in assay buffer. The final concentrations should bracket the expected Km value (e.g., 0.1x to 10x Km).

  • Assay Setup:

    • Add a fixed volume (e.g., 50 µL) of each substrate working solution to triplicate wells of a black, clear-bottom 96-well plate.

    • Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction: To initiate the reactions, add a fixed volume (e.g., 50 µL) of the appropriately diluted enzyme solution to each well.

  • Kinetic Measurement: Immediately place the plate in the pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 30-60 seconds.

    • Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[10]

Protocol 4: Data Analysis for Km and Vmax Determination
  • Calculate Initial Reaction Velocity (v₀):

    • For each substrate concentration, plot the fluorescence (RFU) versus time (minutes).

    • Identify the initial linear portion of the curve. The slope of this line represents the initial velocity (v₀) in RFU/min.

    • Convert v₀ (RFU/min) to µM/min using the slope from the AMC standard curve.

  • Determine Kinetic Parameters:

    • Plot the initial velocity (v₀ in µM/min) against the corresponding substrate concentration ([S] in µM).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v₀ = (Vmax * [S]) / (Km + [S])

    • From the fit, determine the values for Km (in µM) and Vmax (in µM/min).

    • If the enzyme concentration ([E]) is known, the turnover number (kcat) can be calculated: kcat = Vmax / [E] .

    • The catalytic efficiency of the enzyme can then be determined as kcat/Km .

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Prepare Reagents (L-Leu-AMC, AMC Standard, Buffer, Enzyme) B Generate AMC Standard Curve A->B C Set up Kinetic Assay (Varying [L-Leu-AMC]) A->C E Calculate Initial Velocities (v₀) B->E D Measure Fluorescence vs. Time C->D D->E F Plot v₀ vs. [S] E->F G Determine Km and Vmax (Non-linear Regression) F->G

Figure 2: Workflow for determining enzyme kinetic parameters.

G cluster_pathway Generalized Aminopeptidase Signaling Involvement Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor Intracellular Signaling Cascades Intracellular Signaling Cascades Receptor->Intracellular Signaling Cascades Gene Expression Gene Expression Intracellular Signaling Cascades->Gene Expression Protein Synthesis Protein Synthesis Gene Expression->Protein Synthesis Pro-peptides Pro-peptides Protein Synthesis->Pro-peptides Aminopeptidase Aminopeptidase Protein Synthesis->Aminopeptidase Bioactive Peptides Bioactive Peptides Pro-peptides->Bioactive Peptides Aminopeptidase Cleavage Cellular Responses\n(Proliferation, Angiogenesis, etc.) Cellular Responses (Proliferation, Angiogenesis, etc.) Bioactive Peptides->Cellular Responses\n(Proliferation, Angiogenesis, etc.)

Figure 3: Role of aminopeptidases in cellular signaling.

References

Application Notes and Protocols for L-Leucine-7-amido-4-methylcoumarin in Protease Activity Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive fluorogenic substrate used for the detection of protease activity, particularly that of leucine (B10760876) aminopeptidase (B13392206) (LAP) and other aminopeptidases that exhibit specificity for N-terminal leucine residues. The principle of this assay is based on the enzymatic cleavage of the amide bond between L-leucine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon proteolytic cleavage, the free AMC is liberated, resulting in a significant increase in fluorescence that is directly proportional to the protease activity. This allows for the continuous and quantitative measurement of enzyme kinetics, making it an invaluable tool in basic research, diagnostics, and high-throughput screening for drug discovery.[1][2][3][4][5]

Principle of the Assay

The enzymatic reaction at the core of this application is the hydrolysis of the non-fluorescent Leu-AMC substrate by a target protease to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence intensity over time is monitored using a fluorometer.

G sub This compound (Non-fluorescent) enz Leucine Aminopeptidase or other Protease sub->enz prod1 L-Leucine enz->prod1 Cleavage prod2 7-Amino-4-methylcoumarin (AMC) (Highly Fluorescent) enz->prod2 Cleavage G start Prepare AMC Stock Solution dilute Create Serial Dilutions (e.g., 0-50 µM) start->dilute plate Add Dilutions to 96-well Plate dilute->plate read Measure Fluorescence (Ex: ~360nm, Em: ~460nm) plate->read plot Plot RFU vs. [AMC] read->plot analyze Determine Slope for Kinetic Calculations plot->analyze G herbivory Herbivory/ Wounding ja_biosynthesis Jasmonic Acid (JA) Biosynthesis herbivory->ja_biosynthesis ja_ile JA-Isoleucine (Active form) ja_biosynthesis->ja_ile coi1 COI1 Receptor ja_ile->coi1 jaz JAZ Repressor coi1->jaz Degradation myc2 MYC2 Transcription Factor jaz->myc2 Represses lap_gene Leucine Aminopeptidase (LAP) Gene Expression myc2->lap_gene Activates defense Defense Responses (e.g., Proteinase Inhibitors) lap_gene->defense G angiotensinogen Angiotensinogen (from Liver) renin Renin (from Kidney) angiotensinogen->renin ang_i Angiotensin I renin->ang_i Cleavage ace ACE (in Lungs) ang_i->ace ang_ii Angiotensin II ace->ang_ii Conversion apa Aminopeptidase A ang_ii->apa receptors AT1/AT2 Receptors ang_ii->receptors ang_iii Angiotensin III apa->ang_iii Conversion ang_iii->receptors effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure receptors->effects

References

Troubleshooting & Optimization

Technical Support Center: L-Leucine-7-amido-4-methylcoumarin (L-AMC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing L-Leucine-7-amido-4-methylcoumarin (L-AMC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (L-AMC) assay?

The this compound (L-AMC) assay is a fluorometric method used to measure the activity of enzymes that cleave L-leucine from the N-terminus of substrates, such as leucine (B10760876) aminopeptidase.[1][2][3] The substrate, L-Leucine-AMC, is composed of L-leucine linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. When an enzyme cleaves the amide bond between L-leucine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity and can be measured using a fluorometer.[4]

Q2: What are the recommended excitation and emission wavelengths for detecting AMC?

The liberated 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength between 340 nm and 380 nm, with the emission measured between 440 nm and 460 nm.[4][5][6] It is always recommended to confirm the optimal settings for your specific instrument.

Q3: What type of microplate should I use for an L-AMC assay?

For fluorescence-based assays like the L-AMC assay, it is best to use black, opaque-walled microplates with clear bottoms.[7] The black walls help to minimize light scatter and reduce background fluorescence and well-to-well crosstalk, leading to a better signal-to-noise ratio.

Q4: How should I prepare and store the L-Leucine-AMC substrate?

L-Leucine-AMC is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.[1] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.[6]

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a reduced assay window and poor sensitivity.

Potential Cause Troubleshooting Steps & Solutions
Substrate Autohydrolysis The L-AMC substrate may be unstable and spontaneously hydrolyze in the assay buffer. To check for this, run a "no-enzyme" control by incubating the substrate in the assay buffer and measuring fluorescence over time.[6] If autohydrolysis is significant, prepare the substrate solution fresh just before use and consider optimizing the buffer pH.[6]
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent compounds or other enzymes.[6] Prepare fresh reagents using high-purity water and sterile techniques. Test each component individually for fluorescence.
Autofluorescence of Test Compounds If screening compounds, the compounds themselves may be fluorescent. Run a control with the compound and all assay components except the enzyme to measure its intrinsic fluorescence.
Inappropriate Microplate Some microplates can have high intrinsic fluorescence. Use black, opaque-walled plates designed for fluorescence assays to minimize background.[7]
Incorrect Instrument Settings An excessively high gain setting on the plate reader can amplify background noise. Optimize the gain setting to maximize the signal from the positive control without saturating the detector, while keeping the background of the negative control low.
Problem 2: Low or No Signal

A weak or absent signal can make it difficult to reliably measure enzyme activity.

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[6] Use a fresh aliquot of the enzyme and ensure it is stored at the recommended temperature. Confirm enzyme activity with a known positive control if available.
Substrate Degradation The L-AMC substrate is sensitive to light and pH.[6] Store it protected from light and in a suitable solvent like DMSO. Prepare working solutions fresh for each experiment.
Suboptimal Enzyme or Substrate Concentration The concentrations of the enzyme or substrate may be too low. Perform titration experiments to determine the optimal concentrations for both.[5][8] A good starting point for the substrate is often near its Michaelis-Menten constant (Km).[5]
Inappropriate Assay Buffer Conditions The pH, ionic strength, or other components of the assay buffer may not be optimal for enzyme activity.[6] Verify that the buffer conditions are suitable for your specific enzyme. Some enzymes may also require cofactors.
Incorrect Wavelength Settings Ensure the plate reader is set to the correct excitation and emission wavelengths for AMC (typically Ex: 340-380 nm, Em: 440-460 nm).[4][5][6]
Short Incubation Time The incubation time may be too short for sufficient product formation. A kinetic reading, measuring fluorescence at regular intervals, can help determine the optimal reaction time.
Problem 3: Inconsistent and Non-Reproducible Results

Lack of reproducibility can stem from various factors, leading to unreliable data.

Potential Cause Troubleshooting Steps & Solutions
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability between wells. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Using a multi-channel pipette can improve consistency.
Well-to-Well Evaporation Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To minimize this "edge effect," avoid using the outer wells or fill them with a blank solution like water or buffer.[6] Using plate sealers can also help.
Temperature Fluctuations Inconsistent temperature across the microplate can affect enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction and during measurement.
Incomplete Mixing of Reagents Thoroughly mix the reagents in each well after addition, but avoid introducing air bubbles.
Enzyme Instability During the Assay The enzyme may not be stable under the assay conditions for the duration of the experiment.[9] Adding stabilizing agents like bovine serum albumin (BSA) or glycerol (B35011) to the assay buffer may help.[10]

Experimental Protocols

Protocol 1: General L-Leucine-AMC Protease Activity Assay

This protocol provides a general procedure for measuring the activity of a purified enzyme using L-Leucine-AMC.

Materials:

  • Purified enzyme

  • This compound (L-AMC) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO for dissolving the substrate

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-AMC (e.g., 10 mM) in DMSO. Store aliquots at -20°C, protected from light.

    • Prepare a working solution of the enzyme in Assay Buffer. The optimal concentration should be determined through an enzyme titration experiment.

    • Prepare a working solution of L-AMC by diluting the stock solution in Assay Buffer. The final concentration should be determined based on the enzyme's Km for the substrate (a common starting range is 10-100 µM).[5]

  • Assay Setup:

    • Add Assay Buffer to the wells of the 96-well plate.

    • Add the enzyme working solution to the appropriate wells.

    • Include control wells:

      • No-Enzyme Control: Contains Assay Buffer and L-AMC substrate only (to measure substrate autohydrolysis).

      • No-Substrate Control: Contains Assay Buffer and enzyme only (to measure background fluorescence from the enzyme preparation).

  • Initiate the Reaction:

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the L-AMC working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • For each well, plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (the slope of the linear portion of the curve).

    • Subtract the velocity of the no-enzyme control from all other readings.

    • The reaction velocity can be plotted against the enzyme concentration to confirm a linear relationship.

Protocol 2: AMC Standard Curve

This protocol describes how to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product (AMC).

Materials:

  • 7-amino-4-methylcoumarin (AMC) powder

  • DMSO

  • Assay Buffer

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Stock Solution:

    • Prepare a 1 mM stock solution of AMC in DMSO.[6] Store this at -20°C, protected from light.

  • Prepare AMC Standards:

    • Perform serial dilutions of the AMC stock solution in Assay Buffer to create a series of standards with known concentrations (e.g., ranging from 0 to 10 µM).

  • Assay Setup:

    • Add a fixed volume of each AMC standard to triplicate wells of the 96-well plate.

    • Include a blank control containing only Assay Buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence of the plate at the same excitation and emission wavelengths used for the enzyme assay.

  • Data Analysis:

    • Subtract the average fluorescence of the blank control from the fluorescence readings of all standards.

    • Plot the background-subtracted RFU values against the corresponding AMC concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to convert RFU values from the enzyme assay into the concentration of AMC produced.

Data Presentation

Table 1: Recommended Starting Concentrations for Assay Optimization

ComponentConcentration RangeNotes
L-Leucine-AMC Substrate10 - 100 µMThe optimal concentration is often near the enzyme's Km value. A substrate titration is recommended.[5]
Enzyme1 - 100 nMHighly dependent on the specific activity of the enzyme preparation. An enzyme titration is necessary to determine the concentration that results in a linear reaction rate.[5]

Table 2: Typical Instrument Settings for AMC Detection

ParameterSetting
Excitation Wavelength340 - 380 nm[4][5][6]
Emission Wavelength440 - 460 nm[4][5][6]
Read ModeKinetic
Gain/SensitivityOptimize for a robust signal without detector saturation

Visualizations

Troubleshooting_High_Background Start High Background Fluorescence Detected Check_No_Enzyme Run 'No-Enzyme' Control (Substrate + Buffer) Start->Check_No_Enzyme Is_High Is background still high? Check_No_Enzyme->Is_High Autohydrolysis Potential Substrate Autohydrolysis Is_High->Autohydrolysis Yes Check_Reagents Test Individual Reagents for Fluorescence (Buffer, Compounds) Is_High->Check_Reagents No Solution_Autohydrolysis Prepare substrate fresh Optimize buffer pH Autohydrolysis->Solution_Autohydrolysis End Background Resolved Solution_Autohydrolysis->End Is_Contaminated Are reagents contaminated or compounds autofluorescent? Check_Reagents->Is_Contaminated Contamination Reagent Contamination or Compound Autofluorescence Is_Contaminated->Contamination Yes Check_Plate_Settings Review Microplate and Reader Settings Is_Contaminated->Check_Plate_Settings No Solution_Contamination Use fresh, high-purity reagents Run compound-only control Contamination->Solution_Contamination Solution_Contamination->End Solution_Plate_Settings Use black, opaque plates Optimize gain setting Check_Plate_Settings->Solution_Plate_Settings Solution_Plate_Settings->End

Troubleshooting workflow for high background fluorescence.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare Enzyme Working Solution Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare L-AMC Substrate Working Solution Prep_Buffer->Prep_Substrate Add_Enzyme Add Enzyme to Wells Prep_Enzyme->Add_Enzyme Initiate Initiate with Substrate Prep_Substrate->Initiate Equilibrate Equilibrate Plate to Desired Temperature Add_Enzyme->Equilibrate Add_Controls Add Controls (No-Enzyme, No-Substrate) Add_Controls->Equilibrate Equilibrate->Initiate Measure Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Initiate->Measure Plot_Data Plot Fluorescence vs. Time Measure->Plot_Data Calc_Velocity Calculate Initial Velocity Plot_Data->Calc_Velocity Analyze Analyze Results Calc_Velocity->Analyze

General experimental workflow for L-AMC assays.

Signaling_Pathway_Concept Enzyme Leucine Aminopeptidase (or other target enzyme) Product1 L-Leucine Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Cleavage Substrate L-Leucine-AMC (Non-fluorescent) Substrate->Enzyme Fluorescence Increased Fluorescence Signal Product2->Fluorescence Inhibitor Potential Inhibitor Inhibitor->Enzyme

Conceptual diagram of the L-AMC assay principle.

References

how to reduce autofluorescence in Leu-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

<_>Technical Support Center: Leu-AMC Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Leucyl-7-amido-4-methylcoumarin (Leu-AMC) and other AMC-based fluorogenic assays. The focus is to help you identify and reduce sources of autofluorescence to improve assay sensitivity and data quality.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my Leu-AMC assay?

Autofluorescence is the natural fluorescence emitted by various components in a sample, independent of the specific fluorescent reporter (in this case, AMC).[1] This intrinsic fluorescence can come from cellular components, culture media, and even the assay plates themselves.[2][3] It poses a significant problem because it contributes to high background signals, which can mask the specific signal generated from the enzymatic cleavage of Leu-AMC.[1] This interference leads to reduced assay sensitivity, lower signal-to-noise ratios, and potentially inaccurate measurements of enzyme activity.[1]

Q2: What are the most common sources of autofluorescence in my experiment?

Common sources can be broadly categorized as either intrinsic to the biological sample or extrinsic (introduced during sample preparation).

  • Cellular Components: Endogenous molecules like NADH, riboflavins, collagen, and lipofuscin are major contributors to cellular autofluorescence.[4] Dead cells are also typically more autofluorescent than live cells.[4]

  • Culture Media and Reagents: Many standard cell culture media contain components that fluoresce, such as phenol (B47542) red, fetal bovine serum (FBS), and certain amino acids like tryptophan.[2][4]

  • Test Compounds: In drug discovery screens, the small molecules being tested can themselves be fluorescent, which directly interferes with the assay readout.[5][6]

  • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products.[4][7]

  • Assay Plates: Polystyrene microplates can be a source of background fluorescence.[8]

Q3: How can I determine if high background is due to autofluorescence?

Including the proper controls is critical for diagnosing autofluorescence issues. The most important controls are:

  • No-Enzyme Control: Wells containing the assay buffer and substrate, but no enzyme. This helps identify substrate autohydrolysis, where the Leu-AMC substrate spontaneously breaks down and releases fluorescent AMC.[9][10]

  • No-Substrate Control ("Unstained" Control): Wells containing cells and all other assay components except the Leu-AMC substrate.[1] Measuring the fluorescence in these wells will quantify the baseline autofluorescence from the cells and media alone.[1]

  • Compound-Only Control: When screening compounds, include wells with the test compound and buffer but no enzyme or substrate to check for intrinsic compound fluorescence.[11]

Troubleshooting Guide: High Background Fluorescence

This section addresses specific issues related to high background signals and provides actionable solutions.

Problem: My blank (no-enzyme) and no-substrate control wells show high fluorescence.

High background in your controls is a clear indicator of autofluorescence or other interfering signals. The following workflow can help you systematically identify and address the source.

G cluster_0 Troubleshooting High Background Fluorescence start High Background Detected in Control Wells q_media Is your media a known source of autofluorescence (e.g., contains Phenol Red, high FBS)? start->q_media sol_media 1. Switch to phenol red-free medium. 2. Reduce FBS concentration (e.g., <5%). 3. Wash cells with PBS before assay. 4. Use a low-autofluorescence medium (e.g., FluoroBrite). q_media->sol_media Yes q_compound Are you testing compounds that might be fluorescent? q_media->q_compound No sol_media->q_compound sol_compound 1. Run a 'compound + buffer only' control. 2. If fluorescent, subtract its signal from experimental wells. 3. Consider a red-shifted assay to avoid spectral overlap. q_compound->sol_compound Yes q_cells Is cellular autofluorescence the primary contributor? q_compound->q_cells No sol_compound->q_cells sol_cells 1. Use a chemical quencher (e.g., Trypan Blue). 2. Use instrumental methods like Time-Resolved Fluorescence (TRF) or Spectral Unmixing. 3. Switch to a red-shifted fluorophore to avoid the 400-600 nm autofluorescence range. q_cells->sol_cells Yes end_node Assay Optimized: Improved Signal-to-Background q_cells->end_node No/ Resolved sol_cells->end_node

Figure 1. A step-by-step workflow for diagnosing and mitigating high background fluorescence.

Solutions and Experimental Protocols

Here we provide detailed methodologies for advanced techniques to reduce autofluorescence.

Chemical Quenching with Trypan Blue

Trypan blue is a vital dye that can effectively quench autofluorescence, particularly in the green-yellow region of the spectrum where AMC emits.[12][13] It is often used in flow cytometry and microscopy to reduce background from cells.[13][14]

Protocol: Quenching Autofluorescence in Adherent Cells

  • Perform Assay: Run your standard Leu-AMC assay, including all necessary controls.

  • Prepare Quencher: Prepare a fresh solution of Trypan Blue at a concentration of 20 µg/mL in phosphate-buffered saline (PBS).[13]

  • Incubate with Quencher: After the desired enzyme incubation time, gently aspirate the reaction mix from the wells. Add the Trypan Blue solution to the cells and incubate for 1-5 minutes at room temperature.[15]

  • Wash (Optional): Some protocols suggest washing with PBS after quenching, while others read immediately.[14] Washing may not be necessary and could lead to signal loss. Optimization is recommended.

  • Read Plate: Measure the fluorescence on a plate reader using the standard excitation/emission wavelengths for AMC (Ex: 350-380 nm, Em: 440-460 nm).[9]

  • Data Analysis: Compare the signal-to-background ratio of quenched wells to unquenched wells. Remember to subtract the signal from the "no-substrate" control wells.

Quantitative Impact of Mitigation Strategies

The effectiveness of different strategies can be quantified by measuring the Signal-to-Background (S/B) or Signal-to-Noise (S/N) ratio.[16][17] The S/B ratio is a good indicator of the dynamic range of an assay.[2]

Mitigation StrategyTypical Improvement in S/B RatioReference
Switching to Phenol Red-Free Media2 to 4-fold[2]
Reducing FBS from 10% to 2%~1.5 to 2-fold[2]
Using Bottom Optics (vs. Top Optics)2 to 3-fold[2]
Switching from GFP to RFP (Red-Shift)> 5-fold[2]
Time-Resolved Fluorescence (TRF)11 to 45-fold[18][19]

Table 1: Comparison of expected improvements in Signal-to-Background (S/B) ratios using various autofluorescence reduction techniques. The exact improvement will depend on the specific cell type and assay conditions.

Instrumental and Analytical Approaches

When simple buffer changes or quenching are insufficient, advanced instrumental methods can be employed.

G cluster_1 Instrumental & Analytical Solutions cluster_trf Time-Resolved Fluorescence (TRF) cluster_su Spectral Unmixing input Total Fluorescent Signal (Signal + Autofluorescence) trf_proc Pulsed Excitation & Time-Gated Detection input->trf_proc su_proc Multispectral Imaging & Algorithmic Separation input->su_proc trf_logic Separates signals based on fluorescence lifetime. Autofluorescence (short lifetime) decays before signal (long lifetime) is measured. trf_proc->trf_logic output Isolated Specific Signal trf_proc->output su_logic Treats autofluorescence as a separate 'fluorophore' with a unique spectral signature and computationally removes it. su_proc->su_logic su_proc->output

Figure 2. Advanced instrumental methods for separating specific signals from autofluorescence.

a) Time-Resolved Fluorescence (TRF)

  • Principle: TRF distinguishes between fluorophores based on their fluorescence lifetime (the time a molecule stays in an excited state).[20] Most autofluorescence has a very short lifetime (nanoseconds), while specific long-lifetime probes (like lanthanide chelates) can be used that fluoresce for much longer (microseconds to milliseconds).[18][21] By using a pulsed light source and introducing a delay before detection, the short-lived autofluorescence is allowed to decay, and only the long-lived specific signal is measured.[19][22]

  • Application: While not directly applicable to the AMC fluorophore itself (which has a short lifetime), this principle is crucial for developing alternative assays when autofluorescence is insurmountable. It demonstrates a powerful method to achieve dramatic increases in signal-to-noise ratios, in some cases over 30-fold.[18]

b) Spectral Unmixing

  • Principle: This technique uses advanced imaging or detection systems that measure fluorescence emission across multiple wavelength bands.[23] By first measuring the unique emission spectrum of the sample's autofluorescence (from a "no-substrate" control), specialized algorithms can then computationally subtract this autofluorescence "fingerprint" from the total signal in the experimental samples.[24][25]

  • Protocol: Conceptual Workflow for Spectral Unmixing

    • Acquire Reference Spectra: Measure the emission spectrum of a "no-substrate" control sample to define the spectral signature of the autofluorescence.[26]

    • Acquire Experimental Data: Run the Leu-AMC assay and collect the full emission spectra from the experimental wells.

    • Apply Unmixing Algorithm: Use software (e.g., FCS Express, ZEISS ZEN) to apply a linear unmixing algorithm.[24][25] The software uses the reference autofluorescence spectrum to calculate its contribution to the total signal in each experimental sample and subtracts it.

    • Analyze Corrected Data: The output is a dataset representing the signal from the AMC fluorophore alone, with the autofluorescence component removed.[26]

References

Technical Support Center: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound (L-Leu-AMC) based assays?

A1: L-Leu-AMC is a fluorogenic substrate used to measure the activity of enzymes like leucine (B10760876) aminopeptidase.[1][2][3] The coumarin (B35378) fluorophore (7-amino-4-methylcoumarin or AMC) is conjugated to L-Leucine via an amide bond. This conjugation quenches the fluorescence of AMC.[3] When an enzyme, such as leucine aminopeptidase, cleaves this bond, the free AMC is released.[2][3] Liberated AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[2][3]

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

A2: The optimal excitation wavelength for free 7-amino-4-methylcoumarin (B1665955) (AMC) is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm, which falls in the blue region of the spectrum.[1][2][4] It is always recommended to confirm the optimal wavelengths on your specific instrument.

Q3: How should L-Leu-AMC be stored?

A3: L-Leu-AMC, typically as a hydrochloride salt, should be stored as a solid at -20°C, protected from light and moisture.[1] Once reconstituted in a solvent like DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for at least a month at -20°C.[1]

Q4: What are the primary causes of fluorescence quenching in L-Leu-AMC assays?

A4: Fluorescence quenching in L-Leu-AMC assays can stem from several factors:

  • Photobleaching: AMC is susceptible to photodegradation upon prolonged exposure to excitation light, especially in the presence of oxygen.[5]

  • Inner Filter Effect (IFE): High concentrations of the substrate, product, or other components in the assay (like test compounds) can absorb the excitation or emission light, leading to artificially low fluorescence readings.[6][7][8][9]

  • Compound Quenching: Test compounds in drug screening assays can directly interact with the AMC fluorophore to decrease its fluorescence through static or dynamic quenching mechanisms.[10][11][12][13][14]

  • Sub-optimal pH: The fluorescence of AMC can be sensitive to pH. While relatively stable around physiological pH, extreme pH values can alter the fluorescence quantum yield.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No-Enzyme" Control
Possible Cause Troubleshooting Steps
Substrate Instability/Autohydrolysis 1. Prepare fresh L-Leu-AMC substrate solution for each experiment. 2. Perform a "substrate only" control (substrate in assay buffer without enzyme) and monitor fluorescence over time. A significant increase indicates autohydrolysis. 3. If autohydrolysis is observed, consider adjusting the buffer pH or preparing the substrate solution immediately before use.
Contaminated Reagents 1. Test each component of the assay buffer individually for fluorescence at the AMC wavelengths. 2. Use high-purity water and reagents. 3. Prepare fresh buffers.
Autofluorescent Test Compounds 1. Run a control with the test compound in the assay buffer without the enzyme or substrate. 2. If the compound is fluorescent, subtract this background signal from the experimental wells.
Issue 2: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Inactive Enzyme 1. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Use a fresh aliquot of the enzyme. 3. Confirm enzyme activity with a known positive control substrate or a different batch of enzyme.
Incorrect Instrument Settings 1. Verify that the excitation and emission wavelengths on the plate reader are set correctly for free AMC (Ex: ~340-380 nm, Em: ~440-460 nm).[1][2][4] 2. Ensure the instrument's gain setting is appropriate to detect the signal without saturating the detector.
Sub-optimal Assay Conditions 1. Confirm that the assay buffer pH, temperature, and composition are optimal for your specific enzyme's activity. 2. Optimize the concentrations of both the enzyme and the L-Leu-AMC substrate by performing titration experiments.
Photobleaching 1. Minimize the exposure of the samples to the excitation light. 2. Use the lowest possible excitation intensity that provides a sufficient signal. 3. If performing kinetic reads, reduce the frequency of measurements.
Issue 3: Non-linear or Decreasing Fluorescence Over Time (Apparent Inhibition)
Possible Cause Troubleshooting Steps
Inner Filter Effect (IFE) 1. Measure the absorbance of your sample components (especially test compounds) at the excitation and emission wavelengths of AMC. 2. If absorbance is high (e.g., >0.1), you may need to correct for the IFE.[9] 3. Correction Method: Measure the absorbance of the sample at both the excitation (Aex) and emission (Aem) wavelengths and use a correction formula. A common formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2). Alternatively, diluting the sample can mitigate the effect if the signal remains sufficiently strong.[6]
Test Compound Quenching Fluorescence 1. Perform a quenching counter-assay: Incubate a known concentration of free AMC (equivalent to the expected product concentration) with your test compound. 2. A dose-dependent decrease in AMC fluorescence indicates that your compound is a quencher. 3. Distinguish between static and dynamic quenching by performing the assay at different temperatures. Dynamic quenching typically increases with temperature, while static quenching decreases.[13]
Substrate Depletion 1. In kinetic assays, ensure you are measuring the initial velocity (linear phase) of the reaction. 2. If the reaction plateaus quickly, consider using a lower enzyme concentration or a higher substrate concentration (while being mindful of the inner filter effect).

Quantitative Data Summary

Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

ParameterValueReference(s)
Excitation Wavelength (λex)340 - 380 nm[1][2][4]
Emission Wavelength (λem)440 - 460 nm[1][2][4]
Molar Extinction Coefficient (ε)~19,000 cm⁻¹M⁻¹ (for a derivative)
Quantum Yield (Φ)~0.63 (in ethanol)

Table 2: Common Quenchers of Coumarin Fluorescence

Quencher ClassSpecific ExamplesQuenching MechanismReference(s)
Halide IonsIodide (I⁻), Bromide (Br⁻)Both static and dynamic[15]
Nitroxyl RadicalsTEMPO, 4-hydroxy-TEMPODynamic (collisional)[16][17][18]
Aromatic CompoundsAnilineDynamic[19]
CarbonylsAcetoneStatic and/or Dynamic[19]

Experimental Protocols

Protocol 1: Leucine Aminopeptidase (LAP) Activity Assay

This protocol provides a general framework for measuring LAP activity in biological samples using L-Leu-AMC.

1. Reagent Preparation:

  • LAP Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

  • L-Leu-AMC Substrate Stock Solution: Dissolve L-Leu-AMC hydrochloride in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.

  • AMC Standard Stock Solution: Dissolve free AMC in DMSO to a concentration of 1 mM. Store in aliquots at -20°C.

  • Sample Preparation: Homogenize cells or tissue in ice-cold LAP Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.[20]

2. AMC Standard Curve:

  • Create a series of dilutions of the AMC standard stock solution in LAP Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5 µM).

  • Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.

3. Enzymatic Reaction:

  • In separate wells of the 96-well plate, add your sample lysate (e.g., 10-50 µg of protein per well).

  • Include appropriate controls:

    • No-Enzyme Control: Assay buffer + substrate (to check for autohydrolysis).

    • Sample Background Control: Sample lysate + assay buffer (to check for sample autofluorescence).

    • Positive Control: A known active LAP enzyme.

  • Adjust the volume in all wells to 90 µL with LAP Assay Buffer.

  • Initiate the reaction by adding 10 µL of a working solution of L-Leu-AMC (e.g., 1 mM in assay buffer, for a final concentration of 100 µM).

  • Final reaction volume should be 100 µL.

4. Measurement:

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature for your enzyme.

  • Measure the fluorescence intensity (Ex/Em = 368/460 nm) kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.[20]

5. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of AMC produced (nmol).

  • Calculate the enzyme activity, often expressed as nmol of AMC produced per minute per mg of protein.

Visualizations

Enzymatic_Reaction_Workflow Enzymatic Cleavage of L-Leu-AMC cluster_0 Substrate cluster_1 Enzyme cluster_2 Products L-Leu-AMC L-Leucine-AMC (Non-fluorescent) Enzyme Leucine Aminopeptidase L-Leu-AMC->Enzyme Binding AMC Free AMC (Fluorescent) Enzyme->AMC Cleavage Leucine L-Leucine Enzyme->Leucine Release Detection Detection AMC->Detection Ex: 340-380nm Em: 440-460nm

Caption: Workflow of L-Leu-AMC enzymatic assay.

Troubleshooting_Workflow Troubleshooting Fluorescence Quenching Start Low or Non-Linear Fluorescence Signal Check_Controls Review Controls: - No-Enzyme - Substrate Only - Sample Background Start->Check_Controls High_Background High Background? Check_Controls->High_Background Substrate_Instability Substrate Instability or Contaminated Reagents High_Background->Substrate_Instability Yes Compound_Issues Test Compound Issue? High_Background->Compound_Issues No Autofluorescence Perform Autofluorescence Counter-Assay Compound_Issues->Autofluorescence Yes Optimize Re-optimize Assay: - Enzyme/Substrate Conc. - Buffer/Temp/pH Compound_Issues->Optimize No Quenching Perform Quenching Counter-Assay Autofluorescence->Quenching IFE Check for Inner Filter Effect (Absorbance) Quenching->IFE IFE->Optimize

Caption: Decision tree for troubleshooting quenching issues.

Quenching_Mechanisms Fluorescence Quenching Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic (Collisional) Quenching Quenching Fluorescence Quenching Static Ground-state complex formation [AMC-Quencher] Quenching->Static Dynamic Excited-state collision [AMC* + Quencher] Quenching->Dynamic Static_Desc - No change in fluorescence lifetime - Quenching decreases with increasing temp. Static->Static_Desc Dynamic_Desc - Decreases fluorescence lifetime - Quenching increases with increasing temp. Dynamic->Dynamic_Desc

Caption: Comparison of static and dynamic quenching.

References

Technical Support Center: Photobleaching of L-Leucine-7-amido-4-methylcoumarin (LCM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the photobleaching of L-Leucine-7-amido-4-methylcoumarin (LCM) and its fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the fluorescent product 7-amino-4-methylcoumarin (AMC), upon exposure to light. This leads to a permanent loss of its ability to fluoresce. In enzymatic assays using LCM, this manifests as a decrease in fluorescence signal over time, which can be misinterpreted as a change in enzyme activity, leading to inaccurate results.

Q2: What are the primary causes of photobleaching of the AMC fluorophore?

A2: The photobleaching of AMC, like other coumarin (B35378) dyes, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS) that chemically modify and destroy the fluorophore's structure, rendering it non-fluorescent. High-intensity excitation light and prolonged exposure times are major contributing factors that accelerate this process.

Q3: How does the experimental environment affect the photostability of AMC?

A3: The photostability of AMC is significantly influenced by its environment. Factors such as solvent polarity, pH, and the presence of oxygen or other quenching agents can alter the rate of photobleaching. For instance, the photodegradation of AMC has been observed to be faster in solvents of lower polarity.[1] The presence of oxygen can also accelerate the photodegradation process.[1]

Q4: Can the LCM substrate itself be affected by light?

A4: While the primary concern is the photobleaching of the fluorescent product AMC, the substrate LCM should also be protected from prolonged exposure to high-intensity light. It is good laboratory practice to store and handle both the substrate and the resulting fluorophore in a light-protected manner to ensure the integrity of the assay.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Rapid Decrease in Fluorescence Signal During Kinetic Assays

  • Possible Cause: Photobleaching of the AMC product due to excessive excitation light exposure.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible light intensity from your source (e.g., laser or lamp) that still provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.

    • Minimize Exposure Time: Limit the duration of light exposure to the sample. For kinetic assays, increase the time interval between measurements if experimentally permissible.

    • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into the assay buffer. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

    • Oxygen Scavenging Systems: For highly sensitive or prolonged experiments, consider using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) to minimize the concentration of dissolved oxygen in the assay medium.

Issue 2: High Background Fluorescence

  • Possible Cause: Autofluorescence from media components, impurities, or spontaneous hydrolysis of the LCM substrate.

  • Troubleshooting Steps:

    • Check Media and Buffers: Screen all components of the assay medium for intrinsic fluorescence at the excitation and emission wavelengths of AMC.

    • Use High-Purity Reagents: Ensure that all reagents, including solvents and buffers, are of high purity to avoid fluorescent contaminants.

    • Substrate Stability Check: Perform a "no-enzyme" control by incubating the LCM substrate in the assay buffer and measuring the fluorescence over time. A significant increase in fluorescence indicates spontaneous hydrolysis, which may require adjustment of the assay buffer's pH or temperature.

    • Proper Storage: Store the LCM substrate as recommended by the manufacturer, typically at -20°C or lower and protected from light, to prevent degradation.

Issue 3: Inconsistent or Non-Reproducible Fluorescence Readings

  • Possible Cause: In addition to photobleaching, this can be due to temperature fluctuations, pipetting errors, or sample evaporation.

  • Troubleshooting Steps:

    • Temperature Control: Ensure that the temperature of the assay plate is stable and uniform throughout the experiment.

    • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents.

    • Prevent Evaporation: Use plate seals or an enclosed plate reader to minimize evaporation, especially during long incubation times.

    • Consistent Light Path: Ensure the sample is consistently positioned in the light path of the fluorometer or microscope.

Data Presentation

The photophysical and photostability properties of 7-amino-4-methylcoumarin (AMC), the fluorescent product of LCM cleavage, are summarized below.

ParameterValueConditions
Excitation Maximum (λex) ~341-351 nmVaries with solvent
Emission Maximum (λem) ~430-441 nmVaries with solvent
Fluorescence Quantum Yield (Φf) ~0.5In Ethanol[2]
Time for 50% Decomposition 19 minutesIn aerated methanol, with a light intensity of 1.4 x 10¹⁶ photons cm⁻³s⁻¹ and an initial concentration of 10⁻⁵ mol dm⁻³[1]

Note: The photostability of a fluorophore is highly dependent on the experimental conditions. The provided data should be used as a reference, and it is recommended to determine the photostability under your specific experimental setup.

Experimental Protocols

Protocol for Measuring the Photobleaching Rate of 7-Amino-4-Methylcoumarin (AMC)

This protocol provides a general method for quantifying the photobleaching rate of AMC in solution using a spectrofluorometer.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • High-purity solvent (e.g., ethanol, methanol, or your experimental buffer)

  • Spectrofluorometer with a time-course measurement mode

  • Quartz cuvette

  • Magnetic stirrer and stir bar (optional)

Methodology:

  • Prepare a stock solution of AMC in the desired solvent. A typical starting concentration is 1 mM.

  • Prepare a working solution of AMC with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

  • Transfer the working solution to a quartz cuvette. If using a magnetic stirrer, add a small stir bar.

  • Place the cuvette in the spectrofluorometer.

  • Set the excitation and emission wavelengths to the maximum for AMC in the chosen solvent (e.g., Ex: 350 nm, Em: 440 nm).

  • Set the instrument to time-course mode to continuously measure the fluorescence intensity over time.

  • Start the measurement and continuously expose the sample to the excitation light.

  • Record the fluorescence intensity at regular intervals until it has significantly decreased (e.g., by 50% or more).

  • Analyze the data by plotting the fluorescence intensity as a function of time. The photobleaching rate can be determined by fitting the decay curve to an appropriate model (e.g., a single exponential decay). The time it takes for the fluorescence to decrease to half of its initial value (t₁/₂) is a common measure of photostability.

Visualizations

Factors Influencing LCM/AMC Photobleaching cluster_light Light Properties cluster_environment Experimental Environment cluster_fluorophore Fluorophore Properties Excitation Intensity Excitation Intensity Photobleaching Photobleaching Excitation Intensity->Photobleaching Exposure Duration Exposure Duration Exposure Duration->Photobleaching Oxygen Concentration Oxygen Concentration Oxygen Concentration->Photobleaching Solvent Polarity Solvent Polarity Solvent Polarity->Photobleaching pH pH pH->Photobleaching Presence of Quenchers Presence of Quenchers Presence of Quenchers->Photobleaching Molecular Structure Molecular Structure Molecular Structure->Photobleaching Excited State Lifetime Excited State Lifetime Excited State Lifetime->Photobleaching

Caption: Factors influencing the photobleaching of LCM/AMC.

Troubleshooting Workflow for Signal Decay Start Signal Decay Observed CheckPhotobleaching Is it Photobleaching? Start->CheckPhotobleaching CheckSubstrate Substrate Instability? CheckPhotobleaching->CheckSubstrate No ReduceLight Reduce Light Intensity & Exposure Time CheckPhotobleaching->ReduceLight Yes CheckEnvironment Environmental Factors? CheckSubstrate->CheckEnvironment No NoEnzymeControl Run 'No-Enzyme' Control CheckSubstrate->NoEnzymeControl Yes CheckReagents Check for Contaminants CheckEnvironment->CheckReagents Yes UseAntifade Use Antifade Reagents ReduceLight->UseAntifade Resolved Issue Resolved UseAntifade->Resolved OptimizeBuffer Optimize Buffer Conditions (pH, Temp) NoEnzymeControl->OptimizeBuffer OptimizeBuffer->Resolved CheckReagents->Resolved

Caption: Troubleshooting workflow for signal decay in LCM assays.

Experimental Workflow for Photobleaching Measurement PrepSample 1. Prepare AMC Solution (Absorbance ~0.1) SetupInstrument 2. Configure Spectrofluorometer (Time-Course Mode) PrepSample->SetupInstrument MeasureInitial 3. Measure Initial Fluorescence (F₀) SetupInstrument->MeasureInitial ContinuousExposure 4. Continuous Light Exposure MeasureInitial->ContinuousExposure RecordDecay 5. Record Fluorescence Decay over Time ContinuousExposure->RecordDecay AnalyzeData 6. Plot Intensity vs. Time RecordDecay->AnalyzeData FitCurve 7. Fit to Exponential Decay Model AnalyzeData->FitCurve DetermineRate 8. Determine Photobleaching Rate (t₁/₂) FitCurve->DetermineRate

Caption: Experimental workflow for measuring photobleaching.

References

Technical Support Center: Optimizing L-Leucine-7-amido-4-methylcoumarin (L-AMC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the L-Leucine-7-amido-4-methylcoumarin (L-AMC) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during L-AMC assays in a question-and-answer format.

Q1: What is the fundamental principle of the L-Leucine-AMC assay?

The L-Leucine-AMC assay is a fluorometric method used to measure the activity of enzymes that cleave L-leucine from the N-terminus of substrates, such as leucine (B10760876) aminopeptidases.[1] The substrate, this compound, is a non-fluorescent molecule. When an enzyme cleaves the amide bond between L-leucine and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[2][3] The rate of the increase in fluorescence is directly proportional to the enzyme's activity and can be monitored using a fluorometer.[2][4]

Q2: My background fluorescence is too high, leading to a poor signal-to-noise ratio. What are the possible causes and solutions?

High background fluorescence is a common problem in AMC-based assays and can obscure the signal from your enzymatic reaction.[5]

Possible Causes:

  • Substrate auto-hydrolysis: The L-Leucine-AMC substrate may be unstable and hydrolyze spontaneously in your assay buffer.[6]

  • Contaminated reagents: The assay buffer, substrate stock, or enzyme preparation may contain fluorescent impurities.[5][6]

  • Autofluorescence from biological samples: Components in cell lysates or other biological samples, such as NADH and riboflavins, can fluoresce at similar wavelengths to AMC.[5]

  • Assay plate material: The type of microplate used can contribute to background fluorescence. Scratches on the plate can also increase background readings.[5]

  • Phenol (B47542) red in culture media: If working with cell lysates, residual phenol red from the culture media can increase background fluorescence.[5]

Troubleshooting Steps:

  • Run proper controls: Always include a "no-enzyme" control (containing buffer and substrate) and a "no-substrate" control (containing buffer and enzyme) to determine the contribution of each component to the background signal.[2][5]

  • Check reagent purity: Test each assay component individually in the fluorometer to identify any fluorescent contaminants. Use high-purity water and fresh buffers.[5]

  • Optimize assay buffer: Ensure the pH of your buffer is optimal for both enzyme activity and AMC fluorescence. While 7-amino-coumarins are generally less pH-sensitive in the physiological range, it's a crucial parameter to validate.[5]

  • Use appropriate microplates: Black, opaque-walled microplates are recommended to minimize well-to-well crosstalk and background fluorescence.[7]

  • For cell-based assays: If possible, use phenol red-free media in the final steps leading up to the assay.[5]

Q3: The fluorescence signal is low or absent. How can I troubleshoot this?

A weak or non-existent signal can be due to several factors related to the enzyme, substrate, or assay conditions.

Possible Causes:

  • Inactive enzyme: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[3]

  • Suboptimal enzyme or substrate concentration: The concentrations of the enzyme and L-Leucine-AMC are critical for generating a detectable signal.[3][5]

  • Incorrect instrument settings: The excitation and emission wavelengths on the fluorometer may not be set correctly for AMC.[2]

  • Inappropriate buffer conditions: The pH, ionic strength, or absence of necessary cofactors can negatively impact enzyme activity.[3]

  • Presence of quenching compounds: Molecules in your sample or buffer could be quenching the AMC fluorescence.[5]

Troubleshooting Steps:

  • Verify enzyme activity: Test your enzyme with a known positive control if available. Ensure proper storage and handling of the enzyme.[2]

  • Optimize enzyme and substrate concentrations: Perform titration experiments to find the optimal concentrations. Vary the enzyme concentration while keeping the substrate constant, and vice versa.[3][5] For inhibitor screening, a substrate concentration at or below the Michaelis-Menten constant (Km) is often recommended.[5]

  • Confirm wavelength settings: For AMC, the typical excitation maximum is between 340-380 nm, and the emission maximum is between 440-460 nm.[3][8]

  • Optimize buffer conditions: Ensure the buffer pH and ionic strength are optimal for your enzyme. Some enzymes may require specific metal ions or other cofactors for activity.[3]

  • Test for quenchers: To check for quenching, add your sample components to a solution of free AMC and see if there is a decrease in fluorescence.[5]

Q4: The reaction kinetics are non-linear. What could be the cause?

A non-linear reaction rate can complicate data analysis and interpretation.

Possible Causes:

  • Substrate depletion: If the enzyme concentration is too high, the substrate may be consumed too quickly, causing the reaction rate to slow down and plateau. More than 10% substrate consumption can lead to non-linearity.[2][7]

  • Enzyme instability: The enzyme may not be stable under the assay conditions for the entire duration of the measurement, leading to a decreasing reaction rate over time.[2][3]

  • Product inhibition: The accumulation of the reaction product (L-leucine or AMC) may inhibit the enzyme's activity.[2]

  • Inner filter effect: At high substrate or product concentrations, these molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product formation.[2]

Troubleshooting Steps:

  • Reduce enzyme concentration: Use a lower concentration of the enzyme to ensure you are measuring the initial velocity of the reaction where the rate is linear.[2]

  • Improve enzyme stability: Consider adding stabilizing agents like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.01-0.1%) to the assay buffer.[3] For enzymes like cysteine proteases, adding a reducing agent such as Dithiothreitol (DTT) may be necessary.[3] You can also try running the assay at a lower temperature.[3]

  • Dilute the reaction: If product inhibition is suspected, diluting the sample may help to reduce the concentration of the inhibitory product.[2]

  • Address the inner filter effect: Work with lower substrate concentrations where absorbance is minimal. If high concentrations are necessary, mathematical corrections may be required. Using a top-reading fluorometer can also help minimize the light path length.[2]

Data Presentation

Table 1: Recommended Reagent Concentrations and Wavelengths

ParameterRecommended RangeNotes
L-Leucine-AMC Substrate10 - 100 µMOptimal concentration is enzyme-dependent and should be determined experimentally, often near the Km value.[7]
Enzyme Concentration1 - 100 nMHighly dependent on the specific activity of the enzyme preparation. A titration is necessary to find the optimal concentration for a linear reaction rate.[7]
Excitation Wavelength340 - 380 nmOptimal settings should be confirmed for your specific instrument.[3][8]
Emission Wavelength440 - 460 nmOptimal settings should be confirmed for your specific instrument.[3][8]

Table 2: Common Buffer Components and Potential Interferences

ComponentFunction / Potential IssueMitigation Strategies
Tris, HEPES Common buffering agents.[9]Ensure the pH is optimal for your enzyme.
Dithiothreitol (DTT) Reducing agent, can be essential for cysteine proteases.[3]May interfere with some detection methods, but generally compatible with fluorescence.
DMSO Solvent for substrate stock solutions.[10]Keep the final concentration low (typically ≤1%) as it can inhibit some enzymes.[11]
BSA Stabilizing agent, prevents enzyme adsorption.[3]Use at a low concentration (e.g., 0.01-0.1%).
Detergents (e.g., Triton X-100) Can cause interference in some assays.[12]If necessary, use at the lowest effective concentration and include in all controls.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol helps to identify the enzyme concentration that results in a linear increase in fluorescence over a desired time period.

Materials:

  • L-Leucine-AMC substrate

  • Enzyme stock solution

  • Assay buffer (optimized for pH and ionic strength)

  • Black, 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of enzyme dilutions in the assay buffer.

  • In the microplate, add the assay buffer to all wells.

  • Add the L-Leucine-AMC substrate to each well at a fixed, constant concentration (e.g., 50 µM).[7]

  • Include control wells: a "no-enzyme" control with only buffer and substrate, and a "no-substrate" control with only buffer and enzyme.[7]

  • To initiate the reaction, add the different dilutions of your enzyme to the respective wells.

  • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using the appropriate excitation and emission wavelengths for AMC.[13]

  • Plot the fluorescence intensity versus time for each enzyme concentration. The optimal enzyme concentration will be the one that provides a robust, linear increase in fluorescence over the desired time course and a signal significantly above the background.[7]

Protocol 2: Generating a 7-Amino-4-methylcoumarin (AMC) Standard Curve

This protocol is essential for converting the relative fluorescence units (RFU) from your assay into the molar amount of product formed.[10]

Materials:

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Assay buffer

  • Black, 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the AMC standard in a suitable solvent like DMSO.[14]

  • Prepare a series of dilutions of the AMC standard in the assay buffer in the 96-well plate to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).[4]

  • Ensure the final volume in each well is the same as your experimental assay volume by adding the necessary amount of assay buffer.[14]

  • Measure the fluorescence intensity of the standards at the same excitation and emission wavelengths used for your kinetic assay.[4]

  • Subtract the fluorescence of the blank (0 µM AMC) from all other readings.

  • Plot the background-subtracted fluorescence intensity (RFU) against the known AMC concentration (µM).

  • Perform a linear regression to obtain the slope of the standard curve (RFU/µM), which can then be used to convert your experimental reaction rates into molar concentrations.[13]

Visualizations

Assay_Workflow L-Leucine-AMC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate add_buffer Add Assay Buffer prep_plate->add_buffer add_substrate Add L-Leucine-AMC add_buffer->add_substrate add_enzyme Add Enzyme (Initiate Reaction) add_substrate->add_enzyme read_fluorescence Kinetic Fluorescence Reading (Ex: 340-380nm, Em: 440-460nm) add_enzyme->read_fluorescence plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data calc_rate Calculate Initial Reaction Rate plot_data->calc_rate convert_units Convert RFU/min to M/min calc_rate->convert_units std_curve Generate AMC Standard Curve std_curve->convert_units

Caption: Experimental workflow for the L-Leucine-AMC assay.

Troubleshooting_High_Background Troubleshooting High Background Fluorescence cluster_controls Step 1: Check Controls cluster_solutions1 Solutions for Substrate/Buffer Issues cluster_solutions2 Solutions for Enzyme/Sample Issues start High Background Fluorescence Detected check_no_enzyme Is 'No-Enzyme' control high? start->check_no_enzyme check_no_substrate Is 'No-Substrate' control high? check_no_enzyme->check_no_substrate No sol_hydrolysis Substrate Auto-hydrolysis or Contaminated Buffer/Substrate check_no_enzyme->sol_hydrolysis Yes sol_enzyme_contam Contaminated Enzyme or Sample Autofluorescence check_no_substrate->sol_enzyme_contam Yes end_node Problem Resolved check_no_substrate->end_node No, review assay setup sol_fresh_reagents Use fresh, high-purity reagents. Test components individually. sol_hydrolysis->sol_fresh_reagents sol_fresh_reagents->end_node sol_purify_enzyme Further purify enzyme. Use phenol red-free media. sol_enzyme_contam->sol_purify_enzyme sol_purify_enzyme->end_node Signaling_Pathway Generic Protease Signaling Cascade cluster_assay L-Leucine-AMC Assay Measures Activity Here ext_signal External Signal (e.g., Growth Factor) receptor Cell Surface Receptor ext_signal->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade transcription_factor Transcription Factor (Activation) kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Pro-caspase) transcription_factor->gene_expression pro_enzyme Inactive Pro-enzyme (e.g., Pro-caspase) gene_expression->pro_enzyme active_enzyme Active Enzyme (e.g., Caspase) pro_enzyme->active_enzyme Activation Signal assay_target Aminopeptidase Activity active_enzyme->assay_target Cleavage of substrates

References

Technical Support Center: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Leu-AMC) and what is it used for?

This compound (Leu-AMC) is a fluorogenic substrate used to measure the activity of leucine (B10760876) aminopeptidase (B13392206) (LAP) and other related enzymes.[1][2][3] When the enzyme cleaves the leucine residue from the AMC moiety, the free 7-amino-4-methylcoumarin (B1665955) (AMC) becomes highly fluorescent.[2][4] This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored using a fluorometer.[5] The excitation and emission maxima for AMC are approximately 340-380 nm and 440-460 nm, respectively.[4][5]

Q2: What is the general solubility of Leu-AMC?

Leu-AMC is sparingly soluble in aqueous buffers but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and methanol.[4] For most experimental applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous assay buffer.[6]

Q3: How do I prepare a stock solution of Leu-AMC?

It is recommended to prepare a stock solution of Leu-AMC in an organic solvent.[7] DMSO is a common choice.[2][8] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of Leu-AMC in DMSO.[2] Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.

Troubleshooting Guide

Issue 1: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
  • Cause: The aqueous solubility of Leu-AMC is limited. When a concentrated DMSO stock is diluted into an aqueous buffer, the final concentration of Leu-AMC may exceed its solubility limit in the mixed solvent system, leading to precipitation. The final percentage of DMSO in the assay may also be too low to maintain solubility.

  • Solution:

    • Decrease the final concentration of Leu-AMC: Determine the minimal concentration of Leu-AMC required for a robust assay signal to avoid exceeding its solubility.

    • Increase the final DMSO concentration: Most enzyme assays can tolerate a certain percentage of DMSO. Check the tolerance of your enzyme and consider increasing the final DMSO concentration in your assay (e.g., from 1% to 5%). However, be aware that high concentrations of DMSO can inhibit enzyme activity.

    • Optimize buffer conditions: The solubility of compounds can be influenced by the pH and ionic strength of the buffer.[9][10] Experiment with different pH values or buffer systems to see if solubility improves.

    • Gentle warming and mixing: Briefly warming the buffer (e.g., to 37°C) and vortexing during the dilution of the stock solution may help to keep the substrate in solution. However, ensure the temperature is not detrimental to the stability of the compound or other assay components.

Issue 2: Low signal-to-background ratio in the enzyme assay.
  • Cause: A low signal-to-background ratio can stem from several factors, including low substrate concentration due to poor solubility, suboptimal enzyme or substrate concentrations, or low enzyme activity.[5]

  • Solution:

    • Confirm substrate is dissolved: Visually inspect the assay wells for any signs of precipitation. If precipitation is observed, address the solubility issue first (see Issue 1).

    • Optimize enzyme and substrate concentrations: Perform a matrix titration by varying the concentrations of both the enzyme and Leu-AMC to find the optimal conditions that provide a robust signal while remaining in the linear range of the reaction.[5]

    • Check enzyme activity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] It is good practice to include a positive control with a known active enzyme.

    • Verify buffer conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity.[5] Confirm that the buffer conditions are suitable for your specific enzyme.

Quantitative Data

Table 1: Solubility of this compound (Leu-AMC)

SolventConcentrationObservationsSource(s)
DMSO25 mg/mLSoluble[4]
DMF25 mg/mLSoluble[4]
Methanol50 mg/mLClear, colorless to faintly yellow solution
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLSparingly soluble[4]
Aqueous Buffers-Sparingly soluble. Recommended to first dissolve in an organic solvent.[6]

Experimental Protocols

Protocol for Determining the Solubility of Leu-AMC in an Aqueous Buffer

This protocol outlines a general method to determine the solubility of Leu-AMC in a specific aqueous buffer.

  • Preparation of a Saturated Solution:

    • Add an excess amount of Leu-AMC powder to a known volume of the desired aqueous buffer in a vial. The excess is to ensure that a saturated solution is achieved.

    • Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully centrifuge the vial at a high speed to pellet the remaining solid.

    • Gently collect the supernatant without disturbing the pellet. For higher accuracy, filter the supernatant through a 0.22 µm filter to remove any remaining micro-particulates.

  • Quantification of Dissolved Leu-AMC:

    • Prepare a series of standard solutions of Leu-AMC with known concentrations in the same aqueous buffer (you may need to use a small amount of co-solvent like DMSO to initially dissolve the standards, ensuring the final co-solvent concentration is consistent across all standards and the sample).

    • Measure the fluorescence of the standard solutions and the saturated supernatant at the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 365 nm, Em: 440 nm).[1]

    • Create a standard curve by plotting fluorescence intensity versus the concentration of the standard solutions.

    • Use the standard curve to determine the concentration of Leu-AMC in the saturated supernatant. This concentration represents the solubility of Leu-AMC in that specific buffer at that temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Concentrated Leu-AMC Stock in DMSO dilute Dilute Stock into Aqueous Buffer prep_stock->dilute prep_buffer Prepare Aqueous Assay Buffer prep_buffer->dilute add_enzyme Add Enzyme to Substrate Solution dilute->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure Measure Fluorescence (Ex/Em) incubate->measure analyze Analyze Data & Determine Enzyme Activity measure->analyze

Caption: Experimental workflow for a typical enzyme assay using Leu-AMC.

troubleshooting_logic cluster_yes Troubleshooting Steps start Precipitate Observed in Aqueous Buffer? sol_1 Decrease Final Leu-AMC Concentration start->sol_1 Yes end_good Proceed with Assay start->end_good No sol_2 Increase Final DMSO Concentration sol_1->sol_2 sol_3 Optimize Buffer pH and Ionic Strength sol_2->sol_3 end_retest Re-test Solubility sol_3->end_retest

Caption: Troubleshooting logic for Leu-AMC precipitation issues.

References

Technical Support Center: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-Leucine-7-amido-4-methylcoumarin (L-AMC) in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for assays using this compound?

A1: The optimal pH for enzymatic assays using L-AMC is primarily determined by the pH optimum of the enzyme being studied. For many aminopeptidases that cleave L-AMC, the optimal pH is often in the range of 7.0 to 8.5.[1] It is crucial to consult the literature for the specific enzyme of interest to determine the most suitable pH for your experiment.

Q2: How does pH affect the fluorescence of the cleaved 7-amino-4-methylcoumarin (B1665955) (AMC) product?

A2: The fluorescence of free AMC is pH-dependent. Generally, its fluorescence intensity is stable in a pH range of approximately 6 to 8.[2] Extreme pH values can lead to quenching or instability of the fluorophore.[2] Therefore, it is important to maintain a stable pH within this range during fluorescence measurements to ensure accurate and reproducible results.

Q3: Is the this compound substrate stable in solution?

A3: L-AMC is generally stable in aqueous solutions within a pH range of 4.0 to 8.0.[3] However, prolonged incubation, elevated temperatures, or exposure to pH values outside of this range can lead to spontaneous, non-enzymatic hydrolysis of the amide bond.[1][4] This can result in an increase in background fluorescence and should be assessed in your experimental setup.

Q4: What are the recommended excitation and emission wavelengths for detecting AMC?

A4: The released AMC fluorophore has an excitation maximum in the range of 340-365 nm and an emission maximum in the range of 440-460 nm.[5] Specific instrument settings may need to be optimized for maximal signal-to-noise ratio.

Q5: How should I prepare and store this compound stock solutions?

A5: It is recommended to dissolve L-AMC in an organic solvent such as DMSO or methanol (B129727) to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to minimize degradation.[5][6] For use in assays, the stock solution should be diluted to the final working concentration in the assay buffer immediately before use. Avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control

High background fluorescence in the absence of an enzyme suggests that the L-AMC substrate is being cleaved non-enzymatically or that there are other sources of fluorescence.

Possible Cause Recommended Solution
Substrate Instability The L-AMC substrate may be hydrolyzing spontaneously in your assay buffer. This is more likely to occur at pH values outside the stable range of 4.0-8.0 and at elevated temperatures.[3] To test for this, incubate the substrate in the assay buffer at the experimental temperature and measure the fluorescence over time. If a significant increase is observed, consider adjusting the buffer pH or lowering the incubation temperature.[2]
Contaminated Reagents One or more of your assay components (e.g., buffer, water, DMSO) may be fluorescent. Test each component individually in the fluorometer at the assay wavelengths to identify the source of the contamination.[2]
Photodegradation Exposure of the L-AMC substrate or the released AMC to high-intensity light can cause photodegradation and an increase in background fluorescence. Protect your solutions from light by using amber tubes or covering them with aluminum foil.
Issue 2: Low or No Fluorescence Signal with Active Enzyme

A lack of signal can indicate a problem with one or more components of the assay, leading to insufficient enzymatic activity or signal detection.

Possible Cause Recommended Solution
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme's activity. Verify these conditions and consult the literature for the recommended parameters for your specific enzyme.[1] For many aminopeptidases, a pH between 7.0 and 8.5 is optimal.[1]
Incorrect Instrument Settings Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for AMC detection (Ex: 340-365 nm, Em: 440-460 nm).[5] Also, check the instrument's gain settings.
Enzyme Inactivity The enzyme may have lost activity due to improper storage or handling. Test the enzyme's activity with a known positive control substrate or a different batch of enzyme.
Presence of Inhibitors Your sample or assay buffer may contain inhibitors of your enzyme. Run a control reaction with a known amount of purified enzyme to test for inhibition.

Data Presentation

Table 1: pH Stability of this compound

This table summarizes the stability of L-AMC at different pH values based on available literature.

pH RangeStabilityObservationsReference
4.0 - 8.0StableL-AMC substrate shows good stability within this range.[3][3]
< 4.0Potentially UnstableAcid-catalyzed hydrolysis of the amide bond can occur. The rate of this non-enzymatic cleavage is generally slow but can increase at lower pH values and higher temperatures.[1][4][1][4]
> 8.0Potentially UnstableBase-catalyzed hydrolysis of the amide bond can occur. This "scission" mechanism can become significant at higher pH values.[1][4][1][4]

Table 2: pH Dependence of 7-Amino-4-methylcoumarin (AMC) Fluorescence

This table outlines the effect of pH on the fluorescence of the reaction product, AMC.

pH RangeFluorescence IntensityRemarksReference
6.0 - 8.0Stable and HighThe fluorescence of AMC is relatively stable and maximal in this range, making it ideal for quantitative measurements.[2][2]
< 6.0DecreasedFluorescence intensity may decrease at more acidic pH values due to protonation of the amino group.
> 8.0Generally StableFluorescence remains high in moderately alkaline conditions.

Experimental Protocols

Protocol: Assessing the pH-Dependent Stability of this compound

This protocol allows for the determination of the rate of spontaneous hydrolysis of L-AMC at different pH values.

Materials:

  • This compound (L-AMC)

  • DMSO or Methanol

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a concentrated stock solution of L-AMC in DMSO or methanol (e.g., 10 mM).

  • Prepare working solutions of L-AMC by diluting the stock solution in each of the different pH buffers to the final assay concentration (e.g., 100 µM).

  • Pipette 100 µL of each L-AMC working solution into triplicate wells of a 96-well black microplate.

  • Include buffer-only controls for each pH to measure background fluorescence.

  • Incubate the plate at the desired experimental temperature (e.g., 37°C).

  • Measure the fluorescence at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Plot the fluorescence intensity versus time for each pH. The slope of the line will be proportional to the rate of spontaneous hydrolysis.

Visualizations

L_AMC_Hydrolysis_Pathway pH Effect on L-AMC Stability cluster_conditions pH Conditions cluster_outcomes L-AMC Stability Acidic_pH Acidic pH (< 4) Unstable Spontaneous Hydrolysis Acidic_pH->Unstable Acid-catalyzed hydrolysis Neutral_pH Neutral pH (4-8) Stable Substrate is Stable Neutral_pH->Stable Minimal spontaneous hydrolysis Basic_pH Basic pH (> 8) Basic_pH->Unstable Base-catalyzed hydrolysis Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background in 'No Enzyme' Control Check_Substrate_Stability Test Substrate Stability in Buffer Start->Check_Substrate_Stability Is_Stable Is fluorescence stable over time? Check_Substrate_Stability->Is_Stable Check_Reagents Test Individual Reagent Fluorescence Is_Stable->Check_Reagents Yes Adjust_Conditions Adjust pH or Temperature Is_Stable->Adjust_Conditions No Is_Contaminated Is a reagent fluorescent? Check_Reagents->Is_Contaminated Replace_Reagent Replace Contaminated Reagent Is_Contaminated->Replace_Reagent Yes Protect_From_Light Consider Photodegradation (Protect from Light) Is_Contaminated->Protect_From_Light No End Problem Resolved Adjust_Conditions->End Replace_Reagent->End Protect_From_Light->End

References

Technical Support Center: Optimizing Leu-AMC Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Leucine-Aminomethylcoumarin (Leu-AMC) based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a Leu-AMC assay?

A1: The Leu-AMC assay is a fluorometric method used to measure the activity of certain proteases, particularly aminopeptidases. The substrate, Leu-AMC, consists of a leucine (B10760876) amino acid linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. When a protease cleaves the amide bond between leucine and AMC, the highly fluorescent AMC is released.[1] The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction.

Q2: What are the recommended excitation and emission wavelengths for detecting released AMC?

A2: The released 7-amino-4-methylcoumarin (AMC) is typically detected with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[2][3][4] However, the optimal wavelengths can vary slightly depending on the buffer conditions and the specific microplate reader being used.[2] It is always recommended to perform a wavelength scan to determine the optimal settings for your instrument.

Q3: How should I prepare and store the Leu-AMC substrate?

A3: Leu-AMC is often supplied as a lyophilized powder and should be stored at -20°C or colder, protected from light.[2][5] To prepare a stock solution, dissolve the powder in anhydrous DMSO.[2] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[2]

Q4: Why is my background fluorescence signal high?

A4: High background fluorescence can significantly reduce the signal-to-noise ratio and can be caused by several factors:

  • Substrate Autohydrolysis: The Leu-AMC substrate may spontaneously break down in the assay buffer, releasing free AMC.[3] To check for this, run a "no-enzyme" control by incubating the substrate in the assay buffer and monitoring fluorescence over time.[3]

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.[3][6][7] It is best to prepare fresh reagents using high-purity water.[3][6]

  • Autofluorescence from Assay Components: Many biological molecules and components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can autofluoresce.[8][9] If working with cell lysates, this can be a significant source of background.

  • Well Plate Interference: The type of microplate used can influence background fluorescence. Black plates are generally recommended for fluorescence assays as they absorb stray light and reduce crosstalk between wells.[8][10][11]

Q5: What should I do if my fluorescence signal is too low or absent?

A5: A weak or non-existent signal can be due to several issues:

  • Incorrect Wavelength Settings: Ensure your plate reader is set to the optimal excitation and emission wavelengths for free AMC.[3]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[3][6]

  • Substrate Degradation: The Leu-AMC substrate is sensitive to light and pH. Ensure it is stored correctly and protected from light.[3]

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme or substrate may be too low to generate a detectable signal.[3][12] Titration experiments are necessary to determine the optimal concentrations.[12]

  • Incompatible Buffer Conditions: The pH of the assay buffer is critical for both enzyme activity and AMC fluorescence.[3][13] The optimal pH should be determined experimentally for your specific enzyme.

Q6: Why are my results not reproducible?

A6: Lack of reproducibility can be a frustrating issue. Here are some factors to check:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[7]

  • Temperature Gradients: Temperature fluctuations across the microplate during incubation can affect enzyme activity, leading to an "edge effect".[14] To minimize this, you can avoid using the outer wells of the plate or fill them with buffer.[3]

  • Incomplete Mixing of Reagents: Ensure all components are thoroughly mixed in each well.[7]

  • Microplate Type: Using different types or brands of microplates can lead to variations in fluorescence readings.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during Leu-AMC experiments.

ProblemPossible CauseRecommended Solution
High Background Signal Substrate AutohydrolysisPrepare fresh substrate solution before each experiment. Run a "no-enzyme" control to quantify and subtract the background signal.[3][6]
Contaminated ReagentsUse high-purity water and freshly prepared buffers. Test individual assay components for fluorescence.[3][6][12]
AutofluorescenceIf using cell lysates or media, consider using phenol red-free media and reducing serum concentrations.[9] Include a "no-cell" or "no-lysate" control.
Well Plate InterferenceUse black, opaque-walled microplates to minimize crosstalk and background fluorescence.[10][11]
Low or No Signal Incorrect Instrument SettingsVerify the excitation and emission wavelengths are optimal for AMC (~340-380 nm Ex, ~440-460 nm Em).[2][3]
Inactive EnzymeUse a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control if available.[3][6]
Degraded SubstratePrepare a fresh stock solution of Leu-AMC in DMSO and protect it from light.[3]
Suboptimal ConcentrationsPerform titration experiments to determine the optimal enzyme and substrate concentrations.[12][15]
Incompatible BufferOptimize the pH of the assay buffer for your specific enzyme.[3][13]
Non-linear Reaction Rate Substrate DepletionIf the reaction plateaus quickly, the substrate may be fully consumed. Reduce the enzyme concentration or increase the substrate concentration.
Inner Filter EffectAt high concentrations, the substrate or product can absorb excitation or emission light, leading to a non-linear response.[16][17][18][19] Diluting the sample can mitigate this effect.[6][17]
Enzyme InstabilityThe enzyme may not be stable under the assay conditions for the duration of the experiment. Monitor the reaction kinetics to assess stability.[3]
High Variability Pipetting InaccuracyCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge EffectsAvoid using the outer wells of the microplate for critical samples or fill them with a blank solution.[3][7]
Incomplete MixingEnsure thorough mixing after adding each reagent, especially the enzyme or substrate.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Leu-AMC assays.

Table 1: Optical Properties of AMC

State of AMCExcitation Maxima (nm)Emission Maxima (nm)Fluorescence
Peptide-conjugated AMC~330-360~390-430Low / Quenched[1]
Free AMC~340-380~440-460High / Fluorescent[1][2][4]

Table 2: Recommended Starting Concentrations for Assay Optimization

ReagentTypical Concentration RangeKey Considerations
Leu-AMC Substrate10 µM - 100 µMThe optimal concentration is often near the Michaelis constant (Km) of the enzyme.[20]
Enzyme1 nM - 100 nMHighly dependent on the specific activity of the enzyme preparation. A titration is necessary to find a concentration that yields a linear reaction rate.[20]
DMSO<1-5% (final concentration)High concentrations of DMSO can inhibit enzyme activity.[2]

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol helps establish a suitable enzyme concentration that results in a linear reaction rate over the desired time course.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of Leu-AMC in DMSO.

    • Prepare the assay buffer at the optimal pH for your enzyme.

    • Prepare a series of enzyme dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to all wells.

    • Add the Leu-AMC substrate to each well at a fixed concentration (e.g., near the Km, or a starting concentration of 50 µM).

    • Include control wells:

      • No-Enzyme Control: Contains buffer and substrate only.

      • No-Substrate Control: Contains buffer and enzyme only.

  • Initiate the Reaction:

    • Add the different dilutions of your enzyme to the respective wells to start the reaction. Ensure the final volume in all wells is the same.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).[20]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.[20]

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The optimal enzyme concentration will be the one that gives a linear increase in fluorescence over the desired time course and a signal that is significantly above the background.[20]

Protocol 2: AMC Standard Curve Generation

This protocol is used to convert the relative fluorescence units (RFU) from the plate reader into the molar concentration of the product (AMC).

  • Reagent Preparation:

    • Prepare a stock solution of free AMC in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).

  • Assay Setup:

    • In a 96-well black microplate, add the AMC standard dilutions in triplicate.

    • Add assay buffer to each well to bring the final volume to the same reaction volume as your enzymatic assay.

    • Include a buffer-only blank.

  • Data Acquisition:

    • Read the fluorescence at the optimal excitation and emission wavelengths for AMC.

  • Data Analysis:

    • Subtract the average fluorescence of the blank from all standard readings.

    • Plot the fluorescence intensity versus the AMC concentration.

    • Perform a linear regression to obtain the slope of the standard curve (fluorescence units per concentration unit). This slope can be used to convert the rate of your enzymatic reaction from RFU/min to moles/min.

Visualizations

Enzymatic Reaction and Fluorescence De-quenching cluster_0 Initial State cluster_1 Enzymatic Cleavage cluster_2 Final State Leu-AMC_Substrate Leu-AMC Substrate (Weakly Fluorescent) Cleavage Enzyme-Substrate Interaction Leu-AMC_Substrate->Cleavage Binds Protease Protease (Enzyme) Protease->Cleavage Free_AMC Free AMC (Highly Fluorescent) Cleavage->Free_AMC Releases Leucine Leucine Cleavage->Leucine Protease_Released Protease (Unchanged) Cleavage->Protease_Released

Caption: Enzymatic cleavage of Leu-AMC substrate.

Troubleshooting Workflow for Leu-AMC Assays Start Start Experiment Data_Acquisition Acquire Fluorescence Data Start->Data_Acquisition Check_SNR Is Signal-to-Noise Ratio Acceptable? Data_Acquisition->Check_SNR High_Background High Background? Check_SNR->High_Background No Analyze_Data Analyze Data Check_SNR->Analyze_Data Yes Low_Signal Low Signal? High_Background->Low_Signal No Troubleshoot_Background Troubleshoot Background: - Check for substrate autohydrolysis - Use fresh reagents - Use black plates High_Background->Troubleshoot_Background Yes Troubleshoot_Signal Troubleshoot Low Signal: - Verify instrument settings - Check enzyme activity - Optimize concentrations Low_Signal->Troubleshoot_Signal Yes End End Low_Signal->End No Troubleshoot_Background->Data_Acquisition Troubleshoot_Signal->Data_Acquisition Analyze_Data->End

Caption: General troubleshooting workflow.

Workflow for Optimizing Enzyme Concentration Start Start Prepare_Reagents Prepare Reagents: - Fixed [Substrate] - Serial Dilution of Enzyme Start->Prepare_Reagents Setup_Assay Set up 96-well Plate (Include Controls) Prepare_Reagents->Setup_Assay Initiate_Reaction Initiate Reaction with Enzyme Setup_Assay->Initiate_Reaction Kinetic_Read Kinetic Read on Plate Reader Initiate_Reaction->Kinetic_Read Plot_Data Plot Fluorescence vs. Time for each [Enzyme] Kinetic_Read->Plot_Data Check_Linearity Is Reaction Rate Linear and Signal Sufficient? Plot_Data->Check_Linearity Select_Concentration Select Optimal Enzyme Concentration Check_Linearity->Select_Concentration Yes Adjust_Concentration Adjust Enzyme Concentration Range Check_Linearity->Adjust_Concentration No Adjust_Concentration->Prepare_Reagents

References

Validation & Comparative

A Comparative Guide to L-Leucine-7-amido-4-methylcoumarin Assay Validation for Aminopeptidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the L-Leucine-7-amido-4-methylcoumarin (L-AMC) assay with the colorimetric L-Leucine-p-nitroanilide (L-pNA) assay for the determination of aminopeptidase (B13392206) activity. The following sections detail the principles of each assay, present a comparison of their performance based on available validation data, provide detailed experimental protocols, and illustrate the enzymatic reaction and validation workflow.

Assay Principles

The L-AMC assay is a fluorometric method that relies on the enzymatic cleavage of the this compound substrate by aminopeptidases. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity.

The L-pNA assay is a colorimetric method where aminopeptidase cleaves the L-Leucine-p-nitroanilide substrate, releasing p-nitroaniline (pNA). The liberated pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of increase in absorbance is proportional to the enzyme's activity.

Data Presentation: Performance Comparison

The following tables summarize the key validation parameters for the L-AMC and L-pNA assays. It is important to note that the data has been compiled from various sources and direct head-to-head comparisons in a single study are limited. Experimental conditions can influence these parameters.

Table 1: General Assay Characteristics

FeatureThis compound (L-AMC) AssayL-Leucine-p-nitroanilide (L-pNA) Assay
Detection Method FluorescenceAbsorbance (Colorimetric)
Instrumentation Fluorometer (Microplate Reader)Spectrophotometer (Microplate Reader)
Typical Wavelengths Excitation: ~365 nm, Emission: ~440 nm[1]405 nm[2]
Primary Output Relative Fluorescence Units (RFU)Optical Density (OD)

Table 2: Comparative Validation Parameters

Validation ParameterThis compound (L-AMC) Assay (Representative Data for AMC-based assays)L-Leucine-p-nitroanilide (L-pNA) Assay
Limit of Detection (LOD) 0.009 U/LNot explicitly defined, but assay range suggests sensitivity in the low U/L range[2]
Limit of Quantitation (LOQ) 0.027 U/L5.2 U/L[2]
Linearity Range Typically wide, dependent on enzyme and substrate concentration.5.2 - 201.8 U/L[2]
Precision (Intra-assay %RSD) ~3-4%< 15%[3]
Precision (Inter-assay %RSD) ~7-12%Not widely reported
Accuracy (% Recovery) Typically high, dependent on matrixNot widely reported

Experimental Protocols

Protocol 1: this compound (L-AMC) Assay

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • L-AMC Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

  • Enzyme Solution: Purified or crude enzyme preparation diluted in Assay Buffer to a suitable concentration.

  • AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin in DMSO for standard curve generation.

2. Assay Procedure:

  • Prepare a dilution series of the AMC Standard in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

  • Add 20 µL of the enzyme solution or blank (Assay Buffer) to the appropriate wells.

  • Initiate the reaction by adding 30 µL of the L-AMC substrate working solution (diluted from stock in Assay Buffer to the desired final concentration, e.g., 100 µM).

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~440 nm) kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

3. Data Analysis:

  • Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

  • Determine the rate of reaction (RFU/min) from the linear portion of the kinetic read for each sample.

  • Convert the rate of reaction to the concentration of AMC produced per minute using the standard curve.

  • Calculate the enzyme activity, typically expressed in units/mL or units/mg of protein.

Protocol 2: L-Leucine-p-nitroanilide (L-pNA) Assay

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • L-pNA Substrate Stock Solution: 20 mM L-Leucine-p-nitroanilide in DMSO or ethanol. Store at 4°C.

  • Enzyme Solution: Purified or crude enzyme preparation diluted in Assay Buffer.

  • p-nitroaniline (pNA) Standard Stock Solution: 1 mM p-nitroaniline in Assay Buffer for standard curve generation.

2. Assay Procedure:

  • Prepare a dilution series of the pNA Standard in Assay Buffer to generate a standard curve (e.g., 0-200 µM).

  • In a 96-well clear microplate, add 100 µL of Assay Buffer to each well.

  • Add 50 µL of the enzyme solution or blank (Assay Buffer) to the appropriate wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the L-pNA substrate working solution (diluted from stock in Assay Buffer to the desired final concentration, e.g., 1 mM).

  • Measure the absorbance at 405 nm kinetically over a set period (e.g., 30-60 minutes) at regular intervals or as an endpoint reading after a fixed time.

3. Data Analysis:

  • Plot the absorbance of the pNA standards versus concentration to generate a standard curve.

  • Determine the rate of reaction (OD/min) from the linear portion of the kinetic read for each sample.

  • Convert the rate of reaction to the concentration of pNA produced per minute using the standard curve and the molar extinction coefficient of pNA.

  • Calculate the enzyme activity, typically expressed in units/mL or units/mg of protein.

Mandatory Visualization

Enzymatic_Reaction cluster_L_AMC L-Leucine-AMC Assay cluster_L_pNA L-Leucine-pNA Assay L-Leucine-AMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) L-Leucine-AMC->AMC Aminopeptidase L-Leucine-pNA L-Leucine-p-nitroanilide (Colorless) pNA p-nitroaniline (Yellow) L-Leucine-pNA->pNA Aminopeptidase

Caption: Enzymatic cleavage of fluorogenic and colorimetric substrates.

Assay_Validation_Workflow cluster_workflow Assay Validation Workflow A Assay Development & Optimization B Linearity & Range A->B C Precision (Intra- & Inter-Assay) B->C D Accuracy (Spike & Recovery) C->D E Sensitivity (LOD & LOQ) D->E F Specificity E->F G Validated Assay F->G

Caption: A typical workflow for enzyme assay validation.

References

A Researcher's Guide to Positive and Negative Controls for the Leu-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Leucine-7-amido-4-methylcoumarin (Leu-AMC) assay is a widely used method for measuring the activity of leucine (B10760876) aminopeptidases (LAPs), enzymes that cleave leucine residues from the N-terminus of proteins and peptides. The assay relies on the fluorogenic substrate Leu-AMC, which upon cleavage by LAPs, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. Accurate and reliable results in this assay are critically dependent on the appropriate use of positive and negative controls. This guide provides a comprehensive comparison of commonly used controls, supported by experimental data and detailed protocols, to aid researchers in designing robust and reproducible experiments.

The Crucial Role of Controls in the Leu-AMC Assay

In any enzyme assay, controls are essential to validate the results. They help to ensure that the observed signal is due to the specific enzymatic activity of interest and not to artifacts or other interfering factors.

  • Positive Controls are used to confirm that the assay is working correctly. A strong signal from the positive control indicates that the enzyme, substrate, and buffer conditions are all optimal for enzymatic activity.

  • Negative Controls are used to determine the background signal in the absence of specific enzyme activity. This helps to differentiate the true enzymatic signal from non-specific fluorescence or substrate auto-hydrolysis.

Comparison of Positive and Negative Controls

Here, we compare the most common and effective positive and negative controls for the Leu-AMC assay.

Positive Control: Purified Leucine Aminopeptidase (B13392206) (LAP)

The most reliable positive control is a purified and active Leucine Aminopeptidase enzyme. This provides a clear and robust signal, serving as a benchmark for the maximum expected activity in the assay. Many commercial Leu-AMC assay kits include a vial of purified LAP as a positive control.[1]

Negative Controls: Bestatin (B1682670) and Puromycin (B1679871)

Bestatin is a potent, competitive, and slow-binding inhibitor of many aminopeptidases, including leucine aminopeptidase.[2][3][4][5] It is widely considered the gold-standard negative control for the Leu-AMC assay due to its high specificity and well-characterized inhibitory mechanism.[2][3][4]

Puromycin is another aminopeptidase inhibitor, but its effects are more specific to the type of aminopeptidase.[6] Some leucine aminopeptidases are puromycin-sensitive, while others are insensitive.[6] This makes puromycin a valuable tool for distinguishing between different aminopeptidase activities in a sample. However, for a general negative control for total LAP activity, Bestatin is the more appropriate choice.

Quantitative Data Comparison

The following table summarizes the expected outcomes when using these controls in a Leu-AMC assay. The data is presented as a percentage of the positive control signal to allow for comparison across different experimental setups.

ControlExpected Relative Fluorescence Units (RFU)Rationale
Positive Control 100%Represents the maximal, uninhibited activity of a known concentration of purified Leucine Aminopeptidase. Provides a benchmark for comparing sample activity.
Negative Control (Bestatin) < 10%Bestatin is a potent inhibitor of leucine aminopeptidase. The residual low-level fluorescence is typically due to background noise or minimal non-specific substrate hydrolysis.[2][7]
Negative Control (Puromycin) Variable (10-100%)The level of inhibition depends on the specific puromycin sensitivity of the leucine aminopeptidase(s) present in the sample.[6][8] Can be used to differentiate between puromycin-sensitive and -insensitive LAP isoforms.
No-Enzyme Control < 5%Contains all assay components except the enzyme source. This control measures the rate of spontaneous substrate degradation (autohydrolysis) and the intrinsic fluorescence of the assay components.

Note: The exact RFU values will vary depending on the specific enzyme concentration, substrate concentration, incubation time, and instrument settings. The percentages provided are for comparative purposes.

Experimental Protocols

Here are detailed protocols for performing a Leu-AMC assay with the recommended positive and negative controls.

Materials
  • Leu-AMC substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified Leucine Aminopeptidase (Positive Control)

  • Bestatin (Negative Control inhibitor stock solution in water or buffer)

  • Puromycin (optional Negative Control inhibitor stock solution in water or buffer)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Assay Protocol
  • Prepare Reagents:

    • Prepare a working solution of Leu-AMC substrate in Assay Buffer. The final concentration in the well should be at or near the Km value for the enzyme, if known.

    • Prepare a working solution of purified Leucine Aminopeptidase in Assay Buffer.

    • Prepare working solutions of Bestatin and/or Puromycin in Assay Buffer.

  • Set up the Assay Plate:

    • Positive Control: Add Assay Buffer and the purified Leucine Aminopeptidase solution.

    • Negative Control (Bestatin): Add Assay Buffer, the enzyme source (either purified LAP or your sample), and the Bestatin working solution.

    • Negative Control (Puromycin): Add Assay Buffer, the enzyme source, and the Puromycin working solution.

    • No-Enzyme Control: Add Assay Buffer and all other components except the enzyme source.

    • Sample Wells: Add Assay Buffer and your experimental sample.

    • Adjust the final volume in all wells to be equal with Assay Buffer.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add the Leu-AMC substrate working solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

Visualizing the Workflow and Principles

The following diagrams illustrate the Leu-AMC assay principle and the experimental workflow.

Leu_AMC_Assay_Principle cluster_substrate Non-fluorescent Substrate cluster_enzyme Enzyme cluster_products Fluorescent Products Leu-AMC Leu-AMC LAP Leucine Aminopeptidase Leu-AMC->LAP Cleavage Leucine Leucine LAP->Leucine AMC AMC (Fluorescent) LAP->AMC

Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.

Leu_AMC_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Substrate, Buffers, Controls) Plate Set up 96-well Plate (Samples, Positive/Negative Controls) Reagents->Plate Pre-incubation Pre-incubate with Inhibitors Plate->Pre-incubation Initiate Initiate Reaction with Substrate Pre-incubation->Initiate Measure Measure Fluorescence Initiate->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for the Leu-AMC assay.

References

A Comparative Guide to Alternative Substrates for Leucine Aminopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine (B10760876) aminopeptidases (LAPs) are a group of exopeptidases that play crucial roles in various physiological and pathological processes, including protein degradation, tumor cell proliferation, and angiogenesis. The accurate measurement of LAP activity is therefore critical for basic research and drug development. This guide provides an objective comparison of commonly used alternative substrates for leucine aminopeptidase (B13392206), supported by experimental data, to aid researchers in selecting the most appropriate substrate for their specific needs.

Comparison of Key Performance Characteristics

The choice of substrate for a leucine aminopeptidase assay is critical and depends on the required sensitivity, the available equipment, and the specific experimental context. The most widely used substrates fall into two main categories: chromogenic and fluorogenic. While direct comparative studies under identical conditions are limited, the following tables summarize the available quantitative data for the most common LAP substrates.

Substrate Type Detection Method Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Key Advantages Key Disadvantages
L-Leucine-p-nitroanilide (LpNA) ChromogenicSpectrophotometry (405 nm)0.5 - 2.7[1]46[2]1.7 x 10⁴Cost-effective, simple assay procedure.Lower sensitivity, potential for interference from colored compounds.
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) FluorogenicFluorometry (Ex: ~365 nm, Em: ~440 nm)~0.17 (for PaPepA)--High sensitivity, suitable for HTS.Higher cost, potential for quenching, requires a fluorometer.
L-Leucine-β-naphthylamide ChromogenicColorimetry (after derivatization)---Used in rapid diagnostic tests.Often requires a secondary coupling reaction, less quantitative.

Note: Kinetic parameters can vary significantly depending on the specific leucine aminopeptidase enzyme, buffer conditions, and temperature. The values presented here are for illustrative purposes and are drawn from different studies. A direct head-to-head comparison under identical experimental conditions is recommended for precise applications.

In-Depth Substrate Analysis

L-Leucine-p-nitroanilide (LpNA)

L-Leucine-p-nitroanilide is a widely used chromogenic substrate for leucine aminopeptidase. The enzymatic cleavage of the amide bond by LAP releases p-nitroaniline, a yellow product that can be quantified by measuring the absorbance at 405 nm.

Advantages:

  • Cost-effective: LpNA is an economical choice for routine assays.

  • Simple Protocol: The assay is straightforward and requires a standard spectrophotometer.

Disadvantages:

  • Lower Sensitivity: Compared to fluorogenic substrates, LpNA assays are less sensitive, which may be a limitation when working with low enzyme concentrations or in high-throughput screening (HTS) applications.

  • Potential for Interference: The absorbance measurement can be affected by colored compounds present in the sample.

This compound (Leu-AMC)

This compound is a fluorogenic substrate that offers significantly higher sensitivity than chromogenic alternatives. LAP-mediated hydrolysis releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, which can be detected with high specificity.

Advantages:

  • High Sensitivity: Fluorometric detection allows for the measurement of very low levels of enzyme activity, making it ideal for HTS of LAP inhibitors and for use with samples containing low enzyme concentrations.

  • Continuous Assay: The release of the fluorescent product can be monitored in real-time, allowing for kinetic studies.

Disadvantages:

  • Higher Cost: Fluorogenic substrates are generally more expensive than their chromogenic counterparts.

  • Specialized Equipment: Requires a fluorometer or a fluorescence plate reader.

  • Quenching Effects: Fluorescence can be quenched by certain compounds in the sample, potentially leading to inaccurate results.

L-Leucine-β-naphthylamide

L-Leucine-β-naphthylamide is another chromogenic substrate where the enzymatic release of β-naphthylamine is detected. This is often achieved by a subsequent diazotization reaction that produces a colored azo dye.[3][4]

Advantages:

  • Use in Rapid Tests: It is commonly employed in rapid, qualitative, or semi-quantitative diagnostic tests, such as the LAP test for bacterial identification.[3][4]

Disadvantages:

  • Two-Step Reaction: The need for a secondary chemical reaction to produce a colored product can complicate the assay and introduce variability.

  • Less Quantitative: It is less suited for precise quantitative measurements and kinetic studies compared to LpNA and Leu-AMC.

Experimental Protocols

General Assay Workflow for Leucine Aminopeptidase Activity

The following diagram illustrates a typical workflow for measuring leucine aminopeptidase activity using either a chromogenic or fluorogenic substrate.

G General Workflow for LAP Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Sample Sample Preparation (e.g., cell lysate, tissue homogenate) Incubation Incubation (Enzyme + Substrate + Buffer) Sample->Incubation Substrate Substrate Solution (Chromogenic or Fluorogenic) Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Measurement Signal Measurement (Absorbance or Fluorescence) Incubation->Measurement Calculation Calculation of Enzyme Activity Measurement->Calculation LAP3_Signaling_Pathway LAP3 LAP3 Akt Akt LAP3->Akt activates Erk12 Erk1/2 LAP3->Erk12 activates MMP2 MMP-2 Akt->MMP2 upregulates MMP9 MMP-9 Akt->MMP9 upregulates Vimentin Vimentin Erk12->Vimentin upregulates Migration_Invasion Cell Migration & Invasion MMP2->Migration_Invasion promotes MMP9->Migration_Invasion promotes Fascin Fascin Fascin->Migration_Invasion promotes Vimentin->MMP2 upregulates Vimentin->MMP9 upregulates Vimentin->Fascin upregulates

References

A Comparative Guide to Leucine Aminopeptidase Substrates: L-Leucine-7-amido-4-methylcoumarin vs. L-Leucine-p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme kinetics and high-throughput screening, the choice of substrate is paramount to the accuracy, sensitivity, and efficiency of an assay. For the study of leucine (B10760876) aminopeptidases (LAPs), two substrates have been extensively utilized: the fluorogenic L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) and the chromogenic L-Leucine-p-nitroanilide (L-Leu-pNA). This guide provides a comprehensive comparison of these two widely used substrates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific needs.

Principle of Detection

The fundamental difference between L-Leu-AMC and L-Leu-pNA lies in the reporter molecule that is released upon enzymatic cleavage and the subsequent method of detection.

This compound (L-Leu-AMC) is a fluorogenic substrate.[1][2][3][4][5] In its intact form, the 7-amido-4-methylcoumarin (AMC) group is non-fluorescent. Upon hydrolysis of the amide bond by a leucine aminopeptidase (B13392206), the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released.[2][5][6] The increase in fluorescence, measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[2][5][6]

L-Leucine-p-nitroanilide (L-Leu-pNA) is a chromogenic substrate.[7][8][9] Enzymatic cleavage of the amide bond liberates the yellow-colored p-nitroaniline (pNA). The rate of pNA formation can be monitored by measuring the increase in absorbance at 405 nm using a spectrophotometer.

Performance Comparison

The choice between a fluorogenic and a chromogenic substrate often involves a trade-off between sensitivity and convenience. Fluorogenic assays are generally recognized for their higher sensitivity compared to their chromogenic counterparts.

G cluster_0 L-Leu-AMC (Fluorogenic) cluster_1 L-Leu-pNA (Chromogenic) HighSensitivity Higher Sensitivity LowerSensitivity Lower Sensitivity HighSensitivity->LowerSensitivity Generally Outperforms LOD_AMC Lower Limit of Detection (LOD) (e.g., 0.22 U/L for LAP)[7] LOD_pNA Higher Limit of Detection (LOD)

Quantitative Data

The following table summarizes the key performance parameters for L-Leu-AMC and L-Leu-pNA. It is important to note that the kinetic parameters (Km and Vmax) are highly dependent on the specific enzyme, assay conditions (pH, temperature), and the source of the data. The values presented here are collated from various studies and should be considered as indicative rather than a direct comparison under identical conditions.

ParameterThis compound (L-Leu-AMC)L-Leucine-p-nitroanilide (L-Leu-pNA)
Detection Method FluorometricColorimetric (Spectrophotometric)
Wavelength Excitation: 340-380 nm, Emission: 440-460 nm[2][5][6]405 nm
Sensitivity HigherLower
Limit of Detection (LAP) 0.22 U/L[7]Not explicitly found in a comparable format
Km (Michaelis Constant) Varies (e.g., reported for different enzymes)Varies (e.g., reported for different enzymes)
Advantages High sensitivity, suitable for low enzyme concentrations and HTSSimple, does not require a fluorometer, generally less expensive
Disadvantages Requires a fluorescence plate reader, potential for interference from fluorescent compoundsLower sensitivity, may require higher enzyme concentrations

Experimental Protocols

Detailed methodologies for performing enzyme assays using both substrates are provided below. These protocols are based on established methods and can be adapted for specific experimental requirements.

This compound (L-Leu-AMC) Assay Protocol

This protocol is a general guideline for a fluorometric assay in a 96-well plate format.

Materials:

  • This compound hydrochloride (L-Leu-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Enzyme solution (Leucine Aminopeptidase)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare L-Leu-AMC Stock Solution: Dissolve L-Leu-AMC in a suitable solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Prepare Working Substrate Solution: Dilute the L-Leu-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Set up the Reaction:

    • Add Assay Buffer to each well.

    • Add the enzyme solution to the appropriate wells. For a negative control, add Assay Buffer instead of the enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at Ex/Em = 360/460 nm in kinetic mode for a set period (e.g., 30-60 minutes) at the reaction temperature.

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • The enzyme activity can be calculated using a standard curve of free AMC.

G A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Buffer and Enzyme to 96-well plate A->B C Pre-incubate at reaction temperature B->C D Add L-Leu-AMC to initiate reaction C->D E Measure Fluorescence (kinetic mode) D->E F Analyze Data (Calculate reaction rate) E->F

L-Leucine-p-nitroanilide (L-Leu-pNA) Assay Protocol

This protocol is a general guideline for a colorimetric assay in a 96-well plate format, adapted from a Sigma-Aldrich protocol.

Materials:

  • L-Leucine-p-nitroanilide (L-Leu-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Enzyme solution (Leucine Aminopeptidase)

  • 96-well clear microplate

  • Spectrophotometer microplate reader

Procedure:

  • Prepare L-Leu-pNA Stock Solution: Dissolve L-Leu-pNA in a suitable solvent (e.g., methanol (B129727) or DMSO) to make a stock solution (e.g., 20 mM).

  • Prepare Working Substrate Solution: Dilute the L-Leu-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Set up the Reaction:

    • Add Assay Buffer to each well.

    • Add the enzyme solution to the appropriate wells. For a blank, add Assay Buffer instead of the enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes) at the reaction temperature.

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).

G A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Buffer and Enzyme to 96-well plate A->B C Pre-incubate at reaction temperature B->C D Add L-Leu-pNA to initiate reaction C->D E Measure Absorbance at 405 nm (kinetic mode) D->E F Analyze Data (Calculate enzyme activity) E->F

Signaling Pathway and Substrate Cleavage

Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. Both L-Leu-AMC and L-Leu-pNA act as synthetic substrates that mimic the natural substrates of these enzymes.

G cluster_0 Fluorogenic Pathway cluster_1 Chromogenic Pathway LAP_AMC Leucine Aminopeptidase Products_AMC L-Leucine + 7-Amino-4-methylcoumarin (Fluorescent) LAP_AMC->Products_AMC Cleavage Leu_AMC L-Leucine-AMC (Non-fluorescent) Leu_AMC->LAP_AMC Detection_AMC Fluorescence Detection (Ex: ~360nm, Em: ~460nm) Products_AMC->Detection_AMC LAP_pNA Leucine Aminopeptidase Products_pNA L-Leucine + p-Nitroaniline (Yellow) LAP_pNA->Products_pNA Cleavage Leu_pNA L-Leucine-pNA (Colorless) Leu_pNA->LAP_pNA Detection_pNA Absorbance Detection (405 nm) Products_pNA->Detection_pNA

Conclusion and Recommendations

The selection between L-Leu-AMC and L-Leu-pNA should be guided by the specific requirements of the experiment.

  • For high-sensitivity applications , such as the detection of low enzyme concentrations, inhibitor screening in a high-throughput format, or detailed kinetic studies, This compound is the superior choice . Its fluorogenic nature provides a significantly lower limit of detection.

  • For routine enzyme activity measurements , where high sensitivity is not the primary concern, or when a fluorescence plate reader is not available, L-Leucine-p-nitroanilide offers a reliable and cost-effective alternative . The simplicity of the colorimetric assay makes it a convenient option for many standard laboratory applications.

Ultimately, the decision rests on a balance between the required sensitivity, available instrumentation, and budgetary considerations. Both substrates are valuable tools in the study of leucine aminopeptidases, and a clear understanding of their respective strengths and weaknesses will enable researchers to generate robust and reliable data.

References

A Comparative Guide to the Validation of Enzyme Inhibition Assays: L-Leucine-7-amido-4-methylcoumarin vs. L-Leucine-p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of enzyme inhibition is a cornerstone of drug discovery and biochemical research. The choice of substrate in an enzyme assay is critical and can significantly impact the reliability and throughput of screening campaigns. This guide provides a comprehensive comparison of two common substrates for aminopeptidases, the fluorogenic L-Leucine-7-amido-4-methylcoumarin (L-AMC) and the chromogenic L-Leucine-p-nitroanilide (L-pNA). We present a detailed analysis of their performance, supported by experimental protocols and quantitative data to facilitate informed decision-making in your research.

Principle of the Assays

Both L-AMC and L-pNA are synthetic substrates that are cleaved by leucine (B10760876) aminopeptidase (B13392206) and other related enzymes. The enzymatic reaction releases a reporter molecule, allowing for the quantification of enzyme activity.

  • This compound (L-AMC): This is a fluorogenic substrate. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The increase in fluorescence, measured at an excitation wavelength of approximately 365-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1]

  • L-Leucine-p-nitroanilide (L-pNA): This is a chromogenic substrate. The enzymatic hydrolysis of the amide bond releases p-nitroaniline (pNA), a yellow-colored product. The increase in absorbance at 405 nm is a measure of the enzyme's activity.[2]

Performance Comparison: L-AMC vs. L-pNA

The choice between a fluorogenic and a chromogenic substrate often involves a trade-off between sensitivity and convenience. Below is a summary of the key performance characteristics of L-AMC and L-pNA.

FeatureThis compound (L-AMC)L-Leucine-p-nitroanilide (L-pNA)
Detection Method FluorescenceAbsorbance (Colorimetric)
Sensitivity HighModerate to Low
Instrumentation Fluorescence Plate ReaderSpectrophotometer or Absorbance Plate Reader
Typical Wavelengths Excitation: ~365-380 nm, Emission: ~440-460 nm[1]405 nm[2]
Potential for Interference Compound autofluorescence, light scatteringCompound absorbance at 405 nm, turbidity
Cost Generally higherGenerally lower
Suitability for HTS Excellent, due to high sensitivity and low sample volume requirementsGood, but may be limited by sensitivity for low-activity enzymes

Quantitative Data Summary

The following tables provide a summary of key quantitative data for enzyme inhibition assays using L-AMC and L-pNA.

Table 1: Kinetic Parameters for Leucine Aminopeptidase
SubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Enzyme Source
This compound (L-AMC)90 µMNot explicitly stated, but high turnover reportedLeishmania donovani LAP[3]
L-Leucine-p-nitroanilide (L-pNA)0.2 mM - 1.0 mMVaries with enzyme and conditionsPorcine Kidney LAP, Vibrio proteolyticus rLAP[4][5]

Note: Km and Vmax values can vary significantly depending on the specific enzyme, buffer conditions, and temperature.

Table 2: IC50 Values of a Standard Inhibitor (Bestatin)
Substrate UsedInhibitorIC50Enzyme Source
This compound (L-AMC)Bestatin (B1682670)20 nMLeucine Aminopeptidase[6]
L-Leucine-p-nitroanilide (L-pNA)Bestatin4.1 µMAminopeptidase M[7]

Note: IC50 values are highly dependent on assay conditions, including substrate concentration. The significant difference in IC50 values for Bestatin highlights the impact of the substrate and enzyme source on inhibitor potency determination.

Experimental Protocols

Detailed protocols for performing enzyme inhibition assays using both L-AMC and L-pNA are provided below. These protocols are intended as a starting point and should be optimized for your specific enzyme and experimental conditions.

Protocol 1: Leucine Aminopeptidase Inhibition Assay using L-AMC

This protocol is designed for a 96-well plate format.

Materials:

  • Leucine Aminopeptidase (e.g., from porcine kidney)

  • This compound hydrochloride (L-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Inhibitor of interest (e.g., Bestatin)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve L-AMC in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).

    • Dissolve the inhibitor in DMSO to make a stock solution. Prepare a serial dilution of the inhibitor in Assay Buffer.

    • Dilute the Leucine Aminopeptidase in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).

  • Assay Setup (Final volume: 100 µL per well):

    • Add 50 µL of the serially diluted inhibitor solutions to the wells of the 96-well plate.

    • For the positive control (100% activity), add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • For the negative control (0% activity), add 50 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 25 µL of the diluted Leucine Aminopeptidase solution to all wells except the negative control. To the negative control wells, add 25 µL of Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the L-AMC substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

    • Measure the increase in fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) at Ex/Em = 365/440 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Leucine Aminopeptidase Inhibition Assay using L-pNA

This protocol is also designed for a 96-well plate format.

Materials:

  • Leucine Aminopeptidase

  • L-Leucine-p-nitroanilide (L-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Inhibitor of interest

  • DMSO

  • Clear, flat-bottom 96-well plates

  • Absorbance plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve L-pNA in a minimal amount of a suitable solvent like ethanol (B145695) and then dilute with Assay Buffer to the desired working concentration (e.g., 2X the final concentration).

    • Prepare inhibitor and enzyme solutions as described in Protocol 1.

  • Assay Setup (Final volume: 200 µL per well):

    • Follow the same setup as in Protocol 1, adjusting the volumes as needed for a final volume of 200 µL. For example, use 100 µL of inhibitor/buffer, 50 µL of enzyme/buffer, and 50 µL of substrate.

  • Pre-incubation:

    • Incubate the plate as described in Protocol 1.

  • Initiate Reaction:

    • Add the L-pNA substrate solution to all wells.

  • Measurement:

    • Measure the increase in absorbance at 405 nm kinetically over time in an absorbance plate reader.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, using the change in absorbance over time to determine the reaction velocities.

Assay Validation: Z'-Factor Determination

For high-throughput screening (HTS), it is crucial to validate the robustness of the assay. The Z'-factor is a statistical parameter that provides a measure of the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Procedure for Z'-Factor Calculation:

  • Prepare Control Wells: In a 96-well plate, prepare a set of positive control wells (enzyme + substrate, no inhibitor) and negative control wells (substrate, no enzyme). A minimum of 16 wells for each control is recommended.

  • Run the Assay: Perform the assay as described in the protocols above.

  • Measure the Signal: Record the fluorescence or absorbance signal for all control wells after a fixed incubation time.

  • Calculate Z'-Factor: Use the following formula:

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    Where:

    • SD_positive is the standard deviation of the positive controls.

    • SD_negative is the standard deviation of the negative controls.

    • Mean_positive is the mean signal of the positive controls.

    • Mean_negative is the mean signal of the negative controls.

Visualizing the Workflow and Concepts

To aid in understanding the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.

EnzymeInhibitionWorkflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis Enzyme Enzyme Solution AddEnzyme Add Enzyme Enzyme->AddEnzyme Substrate Substrate (L-AMC or L-pNA) AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Inhibitor Dilutions AddInhibitor Add Inhibitor/ Buffer Inhibitor->AddInhibitor Plate 96-Well Plate AddInhibitor->Plate PreIncubate Pre-incubate AddEnzyme->PreIncubate PreIncubate->AddSubstrate Reader Plate Reader (Fluorescence/Absorbance) AddSubstrate->Reader Data Kinetic Data Reader->Data Analysis Calculate % Inhibition & IC50 Data->Analysis

Caption: Workflow for a typical enzyme inhibition assay.

AssayPrinciple cluster_LAMC Fluorogenic Assay (L-AMC) cluster_LPNA Chromogenic Assay (L-pNA) L_AMC L-Leucine-AMC (Non-fluorescent) Enzyme1 Leucine Aminopeptidase L_AMC->Enzyme1 Substrate AMC AMC (Fluorescent) Enzyme1->AMC Product Leucine1 L-Leucine L_pNA L-Leucine-pNA (Colorless) Enzyme2 Leucine Aminopeptidase L_pNA->Enzyme2 Substrate pNA p-Nitroaniline (Yellow) Enzyme2->pNA Product Leucine2 L-Leucine Inhibitor Inhibitor Inhibitor->Enzyme1 Inhibition Inhibitor->Enzyme2 Inhibition

Caption: Principle of fluorogenic vs. chromogenic assays.

Conclusion

The validation of enzyme inhibition assays is a critical step in drug discovery. Both this compound and L-Leucine-p-nitroanilide are valuable substrates for measuring the activity of leucine aminopeptidase and related enzymes.

  • L-AMC is the substrate of choice for high-throughput screening and when high sensitivity is required, due to its strong fluorescent signal.

  • L-pNA offers a cost-effective and convenient alternative for routine enzyme characterization when enzyme concentrations are not limiting.

The protocols and data presented in this guide provide a framework for selecting the appropriate substrate and for designing and validating robust enzyme inhibition assays. Proper assay validation, including the determination of the Z'-factor, is essential for generating reliable and reproducible data in the pursuit of novel therapeutic agents.

References

Navigating the Aminopeptidase Landscape: A Comparative Guide to L-Leucine-7-amido-4-methylcoumarin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase (B13392206) activity is crucial for a myriad of applications, from elucidating fundamental biological processes to high-throughput screening for potential therapeutic agents. L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) has long been a staple fluorogenic substrate for this purpose. This guide provides an objective comparison of Leu-AMC with alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Understanding this compound (Leu-AMC)

This compound is a synthetic substrate used to measure the activity of aminopeptidases, particularly leucine (B10760876) aminopeptidases (LAPs). The principle of the assay is based on the enzymatic cleavage of the amide bond between L-leucine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon hydrolysis by an aminopeptidase, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.

Cross-Reactivity and Substrate Specificity

While Leu-AMC is a preferred substrate for leucine aminopeptidases, it is important to recognize that these enzymes, and others, can exhibit broader substrate specificity. Leucine aminopeptidases have been shown to cleave other N-terminal amino acids, albeit often with lower efficiency. For instance, some LAPs can also hydrolyze substrates with N-terminal methionine and arginine[1]. This cross-reactivity necessitates careful consideration of the enzymatic environment being assayed.

To provide a clearer picture of substrate preference, the following table summarizes the kinetic parameters of various aminopeptidase substrates with different enzymes.

Table 1: Comparative Kinetic Parameters of Aminopeptidase Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Leucine Aminopeptidase (LAP)L-Leucine-AMC10 - 50--
Leucine Aminopeptidase (LAP)L-Leucine-pNA50 - 200--
Aminopeptidase N (APN)L-Alanine-pNA100 - 500--
Aminopeptidase N (APN)L-Leucine-pNA200 - 1000--

Note: Specific kinetic values can vary depending on the enzyme source, purity, and assay conditions. The values presented here are representative ranges from published literature.

Alternative Substrates: A Comparative Overview

The choice of substrate can significantly impact assay sensitivity, specificity, and convenience. Here, we compare Leu-AMC with common alternatives.

1. Other Amino Acid-AMC Conjugates:

A variety of amino acids can be conjugated to AMC to probe for different aminopeptidase activities. These include, but are not limited to, Alanine-AMC (Ala-AMC), Methionine-AMC (Met-AMC), and Phenylalanine-AMC (Phe-AMC). The selection of a specific amino acid-AMC conjugate should be guided by the known or expected substrate specificity of the target enzyme.

2. Chromogenic Substrates (p-Nitroanilides):

Substrates based on p-nitroanilide (pNA), such as L-Leucine-p-nitroanilide (Leu-pNA), offer a colorimetric alternative to fluorogenic assays. Enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow chromophore that can be quantified by measuring absorbance at approximately 405 nm.

Table 2: Performance Comparison of Fluorogenic vs. Chromogenic Substrates

FeatureThis compound (Fluorogenic)L-Leucine-p-nitroanilide (Chromogenic)
Detection Method Fluorescence (Ex/Em ~365/440 nm)Absorbance (~405 nm)
Sensitivity HighModerate
Dynamic Range WideNarrower
Interference Autofluorescence from compounds or mediaColorimetric interference from compounds
Instrumentation Fluorescence plate readerAbsorbance plate reader
Cost Generally higherGenerally lower

Experimental Protocols

Protocol 1: Fluorometric Leucine Aminopeptidase Activity Assay using Leu-AMC

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂.
  • Substrate Stock Solution: 10 mM this compound in DMSO.
  • Enzyme Solution: Purified or crude leucine aminopeptidase diluted in Assay Buffer.
  • Standard: 7-Amino-4-methylcoumarin (AMC) stock solution (1 mM in DMSO) for standard curve generation.

2. Procedure:

  • Prepare a standard curve of AMC in Assay Buffer.
  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
  • Add 20 µL of the enzyme solution to the sample wells. For a negative control, add 20 µL of Assay Buffer.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 30 µL of a working solution of Leu-AMC (e.g., 100 µM final concentration) to all wells.
  • Immediately measure the fluorescence (Excitation: 365 nm, Emission: 440 nm) kinetically over a period of 30-60 minutes at 37°C.
  • Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
  • Determine the enzyme activity by comparing the V₀ of the samples to the AMC standard curve.

Protocol 2: Colorimetric Leucine Aminopeptidase Activity Assay using Leu-pNA

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.
  • Substrate Stock Solution: 20 mM L-Leucine-p-nitroanilide in DMSO.
  • Enzyme Solution: Purified or crude leucine aminopeptidase diluted in Assay Buffer.
  • Standard: p-Nitroaniline (pNA) stock solution (1 mM in DMSO) for standard curve generation.

2. Procedure:

  • Prepare a standard curve of pNA in Assay Buffer.
  • In a 96-well clear microplate, add 100 µL of Assay Buffer to each well.
  • Add 20 µL of the enzyme solution to the sample wells. For a negative control, add 20 µL of Assay Buffer.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the Leu-pNA stock solution to all wells.
  • Incubate the plate at 37°C for 30-60 minutes.
  • Stop the reaction by adding 50 µL of 1 M acetic acid (optional, depending on the desired endpoint).
  • Measure the absorbance at 405 nm.
  • Determine the enzyme activity by comparing the absorbance of the samples to the pNA standard curve.

Signaling Pathway Involvement: The Octadecanoid Pathway

Leucine aminopeptidases play a significant role in plant defense mechanisms, particularly in the octadecanoid signaling pathway. This pathway is activated in response to wounding or herbivore attack and leads to the production of jasmonic acid (JA), a key signaling molecule that regulates the expression of defense-related genes.

Octadecanoid_Pathway Wounding Wounding Linolenic_Acid α-Linolenic Acid Wounding->Linolenic_Acid releases LAP Leucine Aminopeptidase (LAP) Wounding->LAP induces expression LOX Lipoxygenase (LOX) Linolenic_Acid->LOX HPOT 13(S)-HPOT LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 in peroxisome OPC8 OPC-8:0 OPR3->OPC8 Beta_Oxidation β-oxidation OPC8->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile JAZ JAZ Repressor JA_Ile->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 releases inhibition of Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) MYC2->Defense_Genes activates LAP->Defense_Genes modulates

Caption: The Octadecanoid signaling pathway in plant defense.

Experimental Workflow for Substrate Comparison

To objectively compare the performance of different aminopeptidase substrates, a standardized experimental workflow is essential.

Substrate_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Dilutions Plate_Setup Set up 96-well plates (Samples, Controls, Standards) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate Stock Solutions (Leu-AMC, Leu-pNA, etc.) Reaction_Start Initiate reactions Substrate_Prep->Reaction_Start Standard_Prep Prepare Standard Curves (AMC, pNA) Activity_Calc Determine Enzyme Activity Standard_Prep->Activity_Calc Plate_Setup->Reaction_Start Incubation Incubate at controlled temperature Reaction_Start->Incubation Measurement Kinetic or Endpoint Measurement (Fluorescence or Absorbance) Incubation->Measurement Rate_Calc Calculate Reaction Rates (V₀) Measurement->Rate_Calc Rate_Calc->Activity_Calc Kinetics_Calc Calculate Kinetic Parameters (Km, kcat) Rate_Calc->Kinetics_Calc Comparison Compare Substrate Performance Activity_Calc->Comparison Kinetics_Calc->Comparison

Caption: Workflow for comparing aminopeptidase substrates.

Conclusion

The choice between this compound and its alternatives is contingent upon the specific requirements of the experiment. For high-sensitivity applications and high-throughput screening, the superior signal-to-noise ratio of fluorogenic substrates like Leu-AMC is advantageous. However, for routine assays where cost is a primary consideration and high sensitivity is not paramount, chromogenic substrates such as Leu-pNA provide a reliable and economical alternative. Understanding the potential for cross-reactivity and carefully validating the chosen substrate with the specific enzyme system under investigation are critical steps to ensure accurate and reproducible results. This guide provides the foundational information and experimental frameworks to make an informed decision and to rigorously compare substrate performance in your laboratory.

References

A Researcher's Guide to the Kinetic Comparison of Aminopeptidase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of aminopeptidase (B13392206) activity. This guide provides a comparative overview of the kinetic parameters of various common aminopeptidase substrates, supported by experimental data to facilitate informed decisions in assay development and inhibitor screening.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in numerous physiological processes, making them significant targets for drug discovery. The kinetic parameters of an enzyme-substrate reaction, namely the Michaelis constant (K_m) and the maximum velocity (V_max), are fundamental to understanding the enzyme's efficiency and affinity for a given substrate. This guide summarizes key kinetic data for a selection of aminopeptidase substrates and provides a detailed protocol for their determination.

Comparative Kinetic Data of Aminopeptidase Substrates

The following table summarizes the kinetic parameters of various substrates with different aminopeptidases. This data, compiled from multiple studies, offers a quantitative basis for comparing substrate performance. The catalytic efficiency (k_cat/K_m) is a useful measure for comparing the specificity of an enzyme for different substrates.

SubstrateEnzymeEnzyme SourceK_m (µM)V_max or k_catCatalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
L-Leucine-p-nitroanilideAminopeptidase N (APN)Chicken Intestine100--
L-Alanine-p-nitroanilidePaPepAPseudomonas aeruginosa230 ± 201.1 ± 0.02 s⁻¹ (k_cat)4,780
L-Leucine-p-nitroanilidePaPepAPseudomonas aeruginosa50 ± 42.5 ± 0.04 s⁻¹ (k_cat)50,000
L-Methionine-p-nitroanilidePaPepAPseudomonas aeruginosa110 ± 101.9 ± 0.05 s⁻¹ (k_cat)17,270
L-Arginine-p-nitroanilidePaPepAPseudomonas aeruginosa120 ± 100.8 ± 0.02 s⁻¹ (k_cat)6,670
L-Phenylalanine-p-nitroanilidePaPepAPseudomonas aeruginosa70 ± 101.1 ± 0.04 s⁻¹ (k_cat)15,710
Lys-AlaPfA-M1Plasmodium falciparum130 ± 1015 ± 0.3 s⁻¹ (k_cat)115,000
Arg-AlaPfA-M1Plasmodium falciparum210 ± 2018 ± 0.6 s⁻¹ (k_cat)86,000
Leu-AlaPfA-M1Plasmodium falciparum110 ± 107.9 ± 0.2 s⁻¹ (k_cat)72,000
His-AlaPfA-M1Plasmodium falciparum470 ± 6015 ± 1 s⁻¹ (k_cat)32,000

Note: The kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition. Therefore, these values should be considered as a comparative guide. Dashes indicate that the data was not available in the cited sources.

Experimental Protocol for Kinetic Analysis of Aminopeptidase Substrates

This section outlines a generalized protocol for determining the kinetic parameters (K_m and V_max) of an aminopeptidase with a given substrate. This method is based on a continuous spectrophotometric or fluorometric rate determination.

Materials:

  • Purified aminopeptidase

  • Substrate stock solution (e.g., p-nitroanilide or 7-amido-4-methylcoumarin conjugate)

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

  • Microplate reader or spectrophotometer/spectrofluorometer

  • 96-well microplates (UV-transparent or black, depending on the assay)

  • Reagent-grade water

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations in the assay. It is recommended to use at least 8-10 different concentrations spanning from below to above the expected K_m.

    • Prepare a working solution of the purified aminopeptidase in cold assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the appropriate substrate dilution.

    • Include control wells:

      • Blank (no enzyme): Substrate solution and assay buffer.

      • No substrate: Enzyme solution and assay buffer.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

    • Immediately start monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader. The wavelength will depend on the specific substrate (e.g., 405 nm for p-nitroaniline).

    • Record data at regular intervals for a period that ensures the initial reaction velocity is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[1][2] Alternatively, a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a graphical estimation.[1][3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the kinetic comparison of different aminopeptidase substrates.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme_Prep Prepare Enzyme Solution Assay_Setup Set up Reactions in Microplate (Varying [S], Constant [E]) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Dilutions Substrate_Prep->Assay_Setup Incubation Pre-incubate at Optimal Temperature Assay_Setup->Incubation Reaction_Start Initiate Reaction with Enzyme Incubation->Reaction_Start Measurement Monitor Product Formation (Absorbance/Fluorescence) Reaction_Start->Measurement Calc_V0 Calculate Initial Velocities (V₀) Measurement->Calc_V0 Plotting Plot V₀ vs. [S] Calc_V0->Plotting MM_Fit Fit Data to Michaelis-Menten Equation Plotting->MM_Fit Determine_Params Determine Km and Vmax MM_Fit->Determine_Params Compare_Kinetics Compare Kinetic Parameters (Km, Vmax, kcat/Km) Determine_Params->Compare_Kinetics

References

Illuminating Enzyme Specificity: A Comparative Guide to L-Leucine-7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific enzyme substrate is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the enzymatic specificity of L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), a widely utilized fluorogenic substrate. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in assay development and drug discovery.

This compound is a fluorogenic substrate primarily recognized and cleaved by leucine (B10760876) aminopeptidases (LAPs). Upon enzymatic hydrolysis of the amide bond between L-leucine and 7-amino-4-methylcoumarin (B1665955) (AMC), the highly fluorescent AMC moiety is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity. While Leu-AMC is a sensitive substrate for LAPs, its utility in assays for other proteases is limited, highlighting its specificity.

Comparative Analysis of Enzyme Activity with this compound

To objectively assess the specificity of Leu-AMC, a comparative analysis of its hydrolysis by various classes of proteases is essential. The following table summarizes the relative activity of different enzymes with Leu-AMC. Leucine aminopeptidases exhibit robust activity, whereas other proteases such as caspases, trypsin, chymotrypsin, and cathepsins show negligible to no hydrolysis of this substrate. This pronounced difference in activity underscores the high specificity of Leu-AMC for aminopeptidases that recognize N-terminal leucine residues.

Enzyme ClassSpecific Enzyme ExampleSubstrate SpecificityHydrolysis of this compound
Aminopeptidases Leucine Aminopeptidase (B13392206) (LAP)Cleaves N-terminal amino acids, with a preference for leucine.High
Aminopeptidase MBroad specificity for N-terminal amino acids.Moderate to High[1]
Cysteine Proteases Caspase-3Cleaves after aspartic acid residues in a specific tetrapeptide motif (DEVD).Negligible
Cathepsin BEndopeptidase with some exopeptidase activity, prefers basic residues at P1.Negligible
Serine Proteases TrypsinCleaves peptide chains mainly at the carboxyl side of lysine (B10760008) or arginine.Negligible
ChymotrypsinCleaves peptide chains mainly at the carboxyl side of tyrosine, tryptophan, or phenylalanine.Negligible

Experimental Protocols

General Protocol for Leucine Aminopeptidase Activity Assay

This protocol provides a generalized procedure for measuring LAP activity using Leu-AMC. Specific parameters may require optimization depending on the enzyme source and experimental conditions.

Materials:

  • Leucine Aminopeptidase (enzyme source)

  • This compound (Leu-AMC) hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a 10 mM stock solution of Leu-AMC in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare working solutions of Leu-AMC by diluting the stock solution in Assay Buffer to the desired final concentrations (e.g., 10-200 µM).

  • Prepare enzyme dilutions in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Add 50 µL of the enzyme dilution to each well of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the Leu-AMC working solution to each well.

  • Immediately measure the fluorescence in kinetic mode at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time curve.

  • For quantitative analysis, a standard curve can be generated using known concentrations of free 7-amino-4-methylcoumarin (AMC).

Protocol for Assessing Specificity Against Other Proteases

To confirm the lack of Leu-AMC hydrolysis by other proteases, the general protocol above can be adapted by substituting the leucine aminopeptidase with the protease of interest (e.g., caspase-3, trypsin, chymotrypsin, cathepsin B). It is crucial to use the optimal assay buffer and conditions for the respective protease being tested. A positive control with the known preferred fluorogenic substrate for that enzyme (e.g., Ac-DEVD-AMC for caspase-3) should be run in parallel to ensure the enzyme is active.

Visualizing the Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general workflow for assessing enzyme activity with Leu-AMC.

Enzymatic_Reaction Enzymatic Hydrolysis of Leu-AMC LeuAMC This compound (Non-fluorescent) Products L-Leucine + 7-Amino-4-methylcoumarin (Fluorescent) LeuAMC->Products Enzyme Enzyme Leucine Aminopeptidase Experimental_Workflow Workflow for Enzyme Specificity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, Enzyme Dilutions, and Leu-AMC Solutions Reaction Setup Add Enzyme and Substrate to Microplate Wells Prepare Reagents->Reaction Setup Measurement Measure Fluorescence Kinetically Reaction Setup->Measurement Calculate Rate Determine Reaction Rate (Slope of Linear Phase) Measurement->Calculate Rate Compare Activity Compare Rates Across Different Enzymes Calculate Rate->Compare Activity

References

A Researcher's Comparative Guide to L-Leucine-7-amido-4-methylcoumarin Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), a widely utilized fluorogenic substrate in enzyme kinetics and high-throughput screening. We offer a comparative analysis of its performance against alternative substrates, supported by experimental data, and provide detailed protocols for its application.

Introduction to this compound (L-Leu-AMC)

This compound is a synthetic substrate used to measure the activity of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. The substrate consists of L-leucine linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, L-Leu-AMC is non-fluorescent. Upon enzymatic cleavage by an aminopeptidase (B13392206), the highly fluorescent AMC is released. The resulting increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This property makes L-Leu-AMC a sensitive and valuable tool for continuous enzyme assays.

Performance Comparison: L-Leu-AMC vs. Alternatives

The selection of a substrate for an enzyme assay is critical and depends on factors such as sensitivity, specificity, and the nature of the experimental setup. Here, we compare the performance of L-Leu-AMC with a common chromogenic alternative, L-Leucine-p-nitroanilide (L-Leu-pNA), and other fluorogenic substrates.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the hydrolysis of L-Leu-AMC and L-Leu-pNA by a metalloaminopeptidase from Pseudomonas aeruginosa (PaPepA).

SubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Detection Method
This compound (L-Leu-AMC) 1701.58,800Fluorometric
L-Leucine-p-nitroanilide (L-Leu-pNA) 20001.4700Colorimetric

Note: Data extracted from a study on Pseudomonas aeruginosa PepA. Kinetic parameters can vary depending on the specific enzyme and assay conditions.

Key Observations:

  • Higher Affinity: L-Leu-AMC exhibits a significantly lower Michaelis-Menten constant (K_m) compared to L-Leu-pNA, indicating a higher binding affinity of the enzyme for the fluorogenic substrate.[1]

  • Greater Catalytic Efficiency: The catalytic efficiency (k_cat/K_m) of PaPepA is substantially higher for L-Leu-AMC, highlighting its superior performance as a substrate.[1]

  • Enhanced Sensitivity: Fluorometric assays using L-Leu-AMC are generally more sensitive than colorimetric assays with L-Leu-pNA, allowing for the detection of lower enzyme concentrations and smaller changes in activity.[2]

While L-Leu-pNA offers the advantage of not requiring a specialized fluorescence plate reader, the enhanced sensitivity and kinetic properties of L-Leu-AMC make it the preferred choice for many research applications, including high-throughput screening for enzyme inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing L-Leu-AMC.

Standard Leucine (B10760876) Aminopeptidase (LAP) Activity Assay

This protocol outlines the steps for determining the activity of leucine aminopeptidase in a sample.

Materials:

  • This compound hydrochloride (L-Leu-AMC)

  • LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified LAP enzyme or cell/tissue lysate

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

    • Perform serial dilutions of the AMC stock solution in LAP Assay Buffer to create standards ranging from 0 to 50 µM.

    • Add 50 µL of each standard to triplicate wells of the 96-well plate.

    • Add 50 µL of LAP Assay Buffer to each standard well.

  • Prepare Enzyme Reaction:

    • Dilute the enzyme sample to the desired concentration in LAP Assay Buffer.

    • In separate wells, add 50 µL of the diluted enzyme solution.

    • Include a "no enzyme" control with 50 µL of LAP Assay Buffer.

  • Initiate Reaction:

    • Prepare a 2X working solution of L-Leu-AMC in LAP Assay Buffer (e.g., 200 µM for a final concentration of 100 µM).

    • To initiate the reaction, add 50 µL of the 2X L-Leu-AMC solution to each enzyme and control well.

  • Fluorometric Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-5 minutes.

    • Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the fluorescence of the AMC standards versus their concentrations to generate a standard curve.

    • Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against leucine aminopeptidase.

Materials:

  • All materials from the LAP Activity Assay protocol

  • Inhibitor compound stock solution (in DMSO)

Procedure:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution of the inhibitor compound in LAP Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of LAP Assay Buffer to each well.

    • Add the diluted inhibitor solutions to their respective wells. Include a "no inhibitor" control.

    • Add a fixed concentration of the LAP enzyme to each well and pre-incubate with the inhibitor for 15-30 minutes at room temperature.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding a 2X L-Leu-AMC solution (at a concentration near the K_m value) to each well.

    • Measure the fluorescence kinetically as described in the activity assay protocol.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) Plate Layout Design Plate Layout (Samples, Controls, Standards) Reagent Prep->Plate Layout Dispense Reagents Dispense Reagents into 96-well Plate Plate Layout->Dispense Reagents Pre-incubation Pre-incubate Enzyme with Inhibitor Dispense Reagents->Pre-incubation Initiate Reaction Initiate Reaction with L-Leu-AMC Pre-incubation->Initiate Reaction Kinetic Read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Initiate Reaction->Kinetic Read Background Subtraction Background Subtraction Kinetic Read->Background Subtraction Standard Curve Generate AMC Standard Curve Background Subtraction->Standard Curve Calculate Velocity Calculate Initial Velocity (V₀) Standard Curve->Calculate Velocity IC50 Determination Determine IC₅₀ from Dose-Response Curve Calculate Velocity->IC50 Determination

Caption: General workflow for an enzyme inhibition assay using L-Leu-AMC.

wound_signaling Herbivore Damage Herbivore Damage Systemin Systemin Herbivore Damage->Systemin Jasmonic Acid (JA) Jasmonic Acid (JA) Systemin->Jasmonic Acid (JA) Leucine Aminopeptidase A (LapA) Leucine Aminopeptidase A (LapA) Jasmonic Acid (JA)->Leucine Aminopeptidase A (LapA) Late Wound Response Genes Late Wound Response Genes (e.g., Proteinase Inhibitors, Polyphenol Oxidase) Leucine Aminopeptidase A (LapA)->Late Wound Response Genes Defense against Herbivores Defense against Herbivores Late Wound Response Genes->Defense against Herbivores

Caption: Role of Leucine Aminopeptidase A in tomato wound signaling.[3]

Conclusion

This compound is a highly sensitive and efficient fluorogenic substrate for the detection of aminopeptidase activity. Its superior kinetic properties compared to chromogenic alternatives like L-Leu-pNA make it an invaluable tool for researchers in various fields, from basic enzymology to high-throughput drug discovery. The provided protocols and workflows offer a solid foundation for the successful application of L-Leu-AMC in the laboratory.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-Leucine-7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with L-Leucine-7-amido-4-methylcoumarin. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to adhere to good laboratory practices and wear appropriate personal protective equipment to minimize exposure and ensure safety.[1] Some sources indicate that the compound may be harmful if swallowed and can be very toxic to aquatic life.[2] Additionally, due to its powdered form, inhalation of dust should be avoided.[1][3]

The following table summarizes the recommended PPE for handling this compound:

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Protective glovesInspect gloves before use. Ensure chemical compatibility and consider breakthrough time.
Respiratory Dust maskA type N95 (US) or equivalent respirator is recommended, particularly when handling the powder and if dust formation is likely.[4]
Body Lab coat or long-sleeved clothingWear appropriate protective clothing to prevent skin exposure.[3]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Use in a well-ventilated area.[3] Local exhaust ventilation is recommended to control airborne dust.[5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][5]

  • Avoid Inhalation and Ingestion: Do not breathe dust.[5] Avoid ingestion.[1] Do not eat, drink, or smoke when using this product.[3][5]

  • Prevent Dust Formation: Handle the powder carefully to avoid creating dust.[1][3]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[3] Wash hands thoroughly after handling and before breaks.[3] Contaminated clothing should be removed and washed before reuse.[3][5]

Storage:

  • Container: Keep the container tightly closed.[1][3]

  • Conditions: Store in a dry, cool, and well-ventilated place.[1][3]

Disposal Plan

All waste disposal must be conducted in accordance with local, state, and federal regulations.[6]

  • Environmental Precautions: This substance should not be released into the environment.[3][7]

  • Containment: In case of a spill, sweep up the material and place it into a suitable container for disposal.[3] Avoid generating dust during cleanup.[3]

  • Container Disposal: Do not reuse empty containers. Dispose of them in a safe manner according to official regulations.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat - Dust Mask (if needed) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare Solution C->D E Perform Experimental Protocol D->E F Clean Work Area E->F G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucine-7-amido-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
L-Leucine-7-amido-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.